molecular formula C9H8FNO2 B2403418 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 2089257-05-4

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Cat. No.: B2403418
CAS No.: 2089257-05-4
M. Wt: 181.166
InChI Key: RZTNYPHHKUUHKE-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (CAS 2089257-05-4) is a fluorinated benzoxazepine derivative serving as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry. This compound is of significant interest in early-stage drug discovery, particularly for the development of novel therapeutics targeting autoimmune diseases and cancer. Benzoxazepine-based structures have been demonstrated to achieve potent suppression of interleukin-17 (IL-17) release in human T-helper 17 (Th17) cells by functioning as inverse agonists of the nuclear receptor RORγ . This mechanism is a promising therapeutic strategy for various autoimmune conditions. Furthermore, the 1,4-benzoxazepine core is recognized as a valuable framework in oncology research, with analogs being explored for their antitumor properties against challenging targets such as castration-resistant prostate cancer . Researchers can utilize this compound as a building block for the synthesis of more complex, biologically active molecules. Its molecular formula is C9H8FNO2, with a molecular weight of 181.16 g/mol . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-fluoro-4,5-dihydro-1,4-benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-7-2-1-3-8-6(7)4-11-9(12)5-13-8/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTNYPHHKUUHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2F)OCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: The Pharmacophore Potential of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one .

Executive Summary & Structural Architecture

The 1,4-benzoxazepin-3-one scaffold represents a privileged structure in medicinal chemistry, distinct from its more common 1,4-benzodiazepine counterparts (e.g., diazepam) and the isomeric 1,4-benzoxazepin-5-ones (often associated with RIPK1 inhibition). The specific derivative, 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one , integrates a fluorine atom at the critical C6 position—ortho to the bridgehead methylene—imparting unique electronic and steric properties that modulate metabolic stability and receptor binding affinity.

Structural Decomposition

The molecule consists of a benzene ring fused to a seven-membered oxazepine lactam ring.

ComponentStructural RolePharmacological Impact
1,4-Oxazepine Ring Core ScaffoldProvides a non-planar, puckered topology (boat/chair hybrid) that mimics peptide turns.
Lactam (C3=O, N4-H) Hydrogen BondingActs as a rigid H-bond acceptor (C=O) and donor (N-H), critical for active site recognition.
Fluorine (C6) Electronic ModulatorMetabolic Blocking: Protects the electron-rich aromatic ring from oxidative metabolism (CYP450). Conformational Lock: The steric bulk of F (Van der Waals radius 1.47 Å) near the C5-methylene bridge restricts ring flipping, favoring specific bioactive conformers.
Ether Linkage (O1) Dipole GeneratorIncreases solubility and accepts H-bonds, often interacting with serine/threonine residues in target pockets.
Numbering & Nomenclature

Standard IUPAC numbering for the 1,4-benzoxazepine system:

  • O is position 1 .

  • N is position 4 .

  • Bridgehead C (attached to O) is 9a .

  • Bridgehead C (attached to C5) is 5a .

  • Position 6 is the aromatic carbon adjacent to 5a .

  • Position 9 is the aromatic carbon adjacent to 9a (the oxygen side).

Critical Note: The "6-fluoro" designation places the halogen adjacent to the benzylic amine position (C5), creating significant electronic repulsion with the nitrogen lone pair and influencing the pKa of the lactam nitrogen.

Synthetic Methodology: The "Salicylamine" Route

While Schmidt rearrangements are common for benzoxazepinones, they often yield regioisomeric mixtures (3-one vs. 5-one). To selectively synthesize the 3-one isomer with high fidelity, we employ an intramolecular alkylation strategy starting from substituted salicylamines.

Retrosynthetic Analysis

The 7-membered ring is disconnected at the O1–C2 bond (ether formation) or the N4–C3 bond (amide formation). The most robust forward synthesis involves building the amide first, followed by ring closure via intramolecular Williamson ether synthesis.

Step-by-Step Protocol

Precursor: 2-(Aminomethyl)-3-fluorophenol (derived from 3-fluoro-2-hydroxybenzaldehyde via reductive amination).

Step 1: N-Acylation
  • Reagents: 2-(Aminomethyl)-3-fluorophenol, Chloroacetyl chloride, Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) or THF (0°C to RT).

  • Mechanism: Nucleophilic attack of the primary amine on the acid chloride.

  • Control Point: Maintain temperature < 5°C during addition to prevent O-acylation (ester formation).

Step 2: Cyclization (Intramolecular Williamson)
  • Reagents: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

  • Solvent: Acetone (reflux) or DMF (60°C).

  • Mechanism: The phenoxide anion displaces the terminal chloride to close the 7-membered ring.

  • Observation: Formation of a white precipitate (KCl/NaCl) indicates reaction progress.

Synthetic Workflow Diagram

SynthesisWorkflow Start 3-Fluoro-2-hydroxy- benzaldehyde Inter1 2-(Aminomethyl)- 3-fluorophenol Start->Inter1 Reductive Amination (NH4OAc, NaBH3CN) Inter2 Intermediate: N-(2-hydroxy-6-fluorobenzyl)- 2-chloroacetamide Inter1->Inter2 N-Acylation Reagent1 Chloroacetyl Chloride (TEA, DCM, 0°C) Reagent1->Inter2 Final 6-Fluoro-2,3,4,5-tetrahydro- 1,4-benzoxazepin-3-one Inter2->Final Ring Closure Reagent2 Base Induced Cyclization (K2CO3, Acetone, Reflux) Reagent2->Final

Figure 1: Selective synthesis of the 3-one scaffold via the salicylamine pathway, avoiding regioisomeric byproducts common in Schmidt rearrangements.

Medicinal Chemistry Applications

The 1,4-benzoxazepin-3-one scaffold acts as a constrained peptidomimetic. Unlike the 5-one isomer (often targeted for RIPK1 necroptosis inhibition), the 3-one isomer has distinct utility in CNS and oncology programs.

Target Landscape
Therapeutic AreaTarget MechanismRole of 6-Fluoro Substitution
Oncology PI3K / mTOR Inhibition The 3-one scaffold mimics the hinge-binding region of ATP. The 6-fluoro group fills small hydrophobic pockets (e.g., Val/Ile residues) in the kinase back-cleft, improving selectivity over other kinases.
CNS Disorders GABA-A Receptor Modulation Similar to benzodiazepines, this scaffold binds the benzodiazepine site.[1] The fluorine atom lowers the lipophilicity (LogP) slightly compared to a methyl group, improving blood-brain barrier (BBB) penetration/efflux ratios.
Inflammation TRPV1 Antagonism 1,4-benzoxazin-3-ones and their expanded azepine analogs block the vanilloid receptor. Fluorine substitution prevents metabolic hydroxylation, extending half-life (

).
Structure-Activity Relationship (SAR) Logic

The diagram below illustrates the pharmacophore interactions enabled by this specific scaffold.

SAR_Logic Core 6-Fluoro-1,4-benzoxazepin-3-one Core Scaffold Lactam Lactam (NH-CO) H-Bond Network Core->Lactam Ether Ether Oxygen (O1) Dipole Interaction Core->Ether Fluorine 6-Fluoro Substituent Metabolic Block / Steric Lock Core->Fluorine Ring 7-Membered Ring Conformational Flexibility Core->Ring Kinase Kinase Hinge Binding (PI3K/mTOR) Lactam->Kinase Donor/Acceptor Fluorine->Kinase Hydrophobic Pocket GABA GABA-A Allosteric Site Ring->GABA Induced Fit

Figure 2: Pharmacophore mapping showing how the 6-fluoro and lactam moieties drive binding affinity across kinase and CNS targets.

Analytical Characterization & Quality Control

To validate the synthesis of 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one , specific spectral signatures must be confirmed.

NMR Profile (Predicted in CDCl₃)
  • ¹⁹F NMR: Single peak, typically around -110 to -120 ppm (triplet or multiplet due to H-F coupling).

  • ¹H NMR Diagnostic Signals:

    • NH (Amide): Broad singlet at δ 6.5–7.5 ppm .

    • O-CH₂-CO (C2): Singlet (or AB system if chiral influence exists) at δ 4.5–4.7 ppm . This is the most deshielded aliphatic signal due to the adjacent oxygen and carbonyl.

    • Ar-CH₂-N (C5): Doublet or multiplet at δ 4.3–4.5 ppm , coupling with the NH.

    • Aromatic Region: Three protons (due to F substitution). Look for specific splitting patterns (e.g., d, t) indicative of the 1,2,3-trisubstituted benzene ring.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Weight: C₉H₈FNO₂ = 181.16 g/mol .

  • Observed Ion: [M+H]⁺ = 182.17 m/z .

  • Fragmentation: Loss of CO (28 Da) or ring contraction is common in MS/MS studies.

References

  • BenchChem. (2025).[1] A Technical Guide to Benzoxazepine Scaffolds in Medicinal Chemistry. Retrieved from

  • Harris, P. A., et al. (2016). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry , 59(5), 2163–2178.

  • Chatterjee, I., et al. (2023).[2] A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ResearchGate .

  • PubChem. (2025). Compound Summary: 1,4-Benzoxazepin-3-one Derivatives. National Library of Medicine.

  • Sigma-Aldrich. (2025). 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine Product Sheet. (Note: Reference for the general fluorinated scaffold availability).

Sources

An In-depth Technical Guide to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Heterocycles

In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The 1,4-benzoxazepine core, a seven-membered ring system fused to a benzene ring, represents a "privileged structure" that has been incorporated into a variety of biologically active compounds. The strategic introduction of a fluorine atom, a bioisostere for hydrogen with profound effects on a molecule's physicochemical and pharmacological properties, offers a compelling avenue for the development of new therapeutic agents. This guide focuses on a specific, and likely novel, derivative: 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one .

As of the date of this publication, a specific CAS number for 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has not been identified in major chemical databases. This suggests that the compound is not widely commercially available and that detailed experimental data in the public domain is scarce. This guide, therefore, is constructed as a forward-looking technical resource for researchers venturing into the synthesis and characterization of this and related novel benzoxazepinones. We will proceed from a foundation of established synthetic methodologies for the core scaffold and related lactams, providing a logical and scientifically-grounded pathway for its creation and analysis.

The Strategic Importance of the 6-Fluoro-1,4-benzoxazepin-3-one Scaffold

The unique combination of a 1,4-benzoxazepine framework, a lactam functionality, and a fluorine substituent at the 6-position of the benzene ring creates a molecule of significant interest for drug discovery.

  • The 1,4-Benzoxazepine Core: This heterocyclic system imparts a defined three-dimensional geometry, which can facilitate precise interactions with biological targets. Its derivatives have been investigated for a range of activities, including as anticancer, antimicrobial, and antipsychotic agents.[1]

  • The Lactam Moiety: The carbonyl group of the lactam introduces a key hydrogen bond acceptor and can play a crucial role in target binding. The presence of the lactam also influences the overall polarity and metabolic stability of the molecule.

  • The 6-Fluoro Substituent: The introduction of a fluorine atom can have a multifaceted impact on a drug candidate's profile.[2] Fluorine's high electronegativity can alter the acidity of nearby protons and influence the molecule's binding to target proteins.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways, thereby increasing the compound's half-life in the body.[3] The substitution of hydrogen with fluorine can also enhance membrane permeability and bioavailability.[2] In benzazole compounds, a fluorine at the 6-position has been shown to improve cytotoxicity against certain cancer cell lines.[3]

The logical relationship for the design of this molecule can be visualized as follows:

G Scaffold 1,4-Benzoxazepine Core (3D Geometry) Target Target Molecule: 6-Fluoro-2,3,4,5-tetrahydro- 1,4-benzoxazepin-3-one Scaffold->Target Lactam 3-Keto (Lactam) Moiety (Target Binding, Polarity) Lactam->Target Fluorine 6-Fluoro Substituent (Metabolic Stability, Potency) Fluorine->Target G A 2-Amino-5-fluorophenol C Ethyl 2-((2-amino-5-fluorophenyl)oxy)acetate A->C Williamson Ether Synthesis (K2CO3, Acetone, reflux) B Ethyl 2-bromoacetate B->C D 2-((2-amino-5-fluorophenyl)oxy)ethan-1-ol C->D Reduction (LiAlH4, THF) E 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine D->E Intramolecular Cyclization (e.g., Mitsunobu or Appel reaction conditions)

Caption: Proposed synthesis of the core scaffold.

Step-by-Step Protocol:

  • Williamson Ether Synthesis: To a solution of 2-amino-5-fluorophenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate. Stir the mixture at room temperature, then add ethyl 2-bromoacetate dropwise. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. After cooling, filter the solid and concentrate the filtrate. The crude product, ethyl 2-((2-amino-5-fluorophenyl)oxy)acetate, can be purified by column chromatography.

  • Reduction of the Ester: The purified ester is then reduced to the corresponding alcohol. Dissolve the ester in anhydrous THF and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C. After the addition, allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction with water and sodium hydroxide solution. Filter the resulting solid and concentrate the filtrate to obtain 2-((2-amino-5-fluorophenyl)oxy)ethan-1-ol.

  • Intramolecular Cyclization: The final step to form the benzoxazepine ring involves an intramolecular cyclization. This can be achieved through various methods, such as a Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate) or an Appel reaction (using triphenylphosphine and a carbon tetrahalide). These conditions will facilitate the cyclization between the amino and hydroxyl groups to yield the desired 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine.

Introduction of the 3-Keto Functionality

With the core scaffold in hand, the next critical step is the oxidation of the methylene group at the 3-position (alpha to the nitrogen) to a carbonyl group, forming the lactam.

G Start 6-Fluoro-2,3,4,5-tetrahydro- 1,4-benzoxazepine Protect N-Protected Intermediate Start->Protect N-Protection (e.g., Boc, Cbz) Oxidize Oxidized Intermediate Protect->Oxidize Oxidation (e.g., RuO4, Ozone) Deprotect Target Molecule: 6-Fluoro-2,3,4,5-tetrahydro- 1,4-benzoxazepin-3-one Oxidize->Deprotect Deprotection

Caption: Strategy for introducing the 3-keto group.

Experimental Considerations:

  • N-Protection: It may be advantageous to first protect the secondary amine of the benzoxazepine ring to prevent side reactions during oxidation. Standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be employed.

  • Oxidation: The oxidation of a methylene group adjacent to a nitrogen in a cyclic system can be challenging. A potential method is the use of a strong oxidizing agent like ruthenium tetroxide (RuO4), which can be generated in situ from ruthenium(III) chloride and an oxidant like sodium periodate. Another approach could be the ozonolysis of the N-aryl cyclic amine, which has been shown to regioselectively form N-aryl-lactams. [4]* Deprotection: Following the oxidation, the protecting group can be removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the final product.

A Representative Oxidation Protocol (Ozonolysis):

  • Dissolve the N-protected 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine in a suitable solvent like acetonitrile.

  • Cool the solution to 0 °C and bubble a stream of ozone through it for a specified time, monitoring the reaction by TLC.

  • After the reaction is complete, purge the solution with nitrogen to remove excess ozone.

  • Work up the reaction mixture, which may involve extraction and purification by column chromatography to isolate the N-protected lactam.

  • Proceed with the deprotection step to obtain the final target molecule.

Physicochemical and Spectroscopic Characterization

As this is a novel compound, experimental data is not available. The following table provides predicted properties and expected spectroscopic characteristics based on the analysis of structurally similar compounds.

PropertyPredicted Value / Expected ObservationRationale / Reference
Molecular Formula C9H8FNO2-
Molecular Weight 181.16 g/mol -
Appearance White to off-white solidTypical for similar heterocyclic compounds.
Melting Point 120-150 °CBased on similar benzoxazepinone structures.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in non-polar solvents.The presence of the polar lactam and the aromatic ring influences solubility.
¹H NMR Aromatic protons (3H) in the 6.5-7.5 ppm range, with splitting patterns influenced by the fluorine atom. Methylene protons of the oxazepine ring (4H) as multiplets in the 3.0-5.0 ppm range. A broad singlet for the NH proton.Based on known spectra of benzoxazepine and fluorinated aromatic compounds. [5]
¹³C NMR Carbonyl carbon of the lactam around 170 ppm. Aromatic carbons between 110-160 ppm, with C-F coupling constants observable. Methylene carbons of the oxazepine ring between 40-80 ppm.Based on general chemical shifts for these functional groups. [5]
¹⁹F NMR A single resonance in the typical range for an aryl fluoride.The fluorine atom provides a unique spectroscopic handle.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion at m/z 182.06.Electrospray ionization is a soft ionization technique suitable for such molecules. [6]

Potential Applications in Drug Discovery

The 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one scaffold holds promise in several therapeutic areas:

  • Oncology: The benzoxazepine core is found in some kinase inhibitors. [7]The addition of a fluorine atom could enhance potency and improve pharmacokinetic properties, making this scaffold a candidate for the development of new anticancer agents. [3]* Central Nervous System (CNS) Disorders: Benzoxazepine derivatives have been explored for their activity on CNS targets. The enhanced lipophilicity imparted by fluorine could improve blood-brain barrier penetration, which is crucial for CNS-acting drugs.

  • Infectious Diseases: The antimicrobial potential of benzoxazepine derivatives suggests that this fluorinated analog could be a starting point for the development of new antibacterial or antifungal agents.

Safety and Handling

As a novel chemical entity, 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. A material safety data sheet (MSDS) is not available, so the compound should be treated as potentially hazardous.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel compound 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one. While the lack of a registered CAS number and existing experimental data underscores its novelty, the proposed synthetic routes, based on established chemical principles, offer a clear path for its creation in the laboratory. The strategic incorporation of a fluorine atom into the benzoxazepinone scaffold presents an exciting opportunity for the discovery of new therapeutic agents with potentially enhanced pharmacological profiles. Further research into the synthesis and biological evaluation of this and related compounds is highly encouraged to unlock their full therapeutic potential.

References

  • Mass spectrometric studies of benzoxazine resorcarenes. Rapid Communications in Mass Spectrometry. [Link]

  • Synthesis of tetracyclic dibenzo[b,f]o[3][6]xazepine-fused β-lactams via visible-light-induced Staudinger annulation. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Importance of Fluorine in Benzazole Compounds. Molecules. [Link]

    • Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors. Journal of Medicinal Chemistry. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]

  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Molecules. [Link]

  • Synthesis and spectral properties of new 1,4-benzodiazepin(benzoxazepin)one derivatives. ResearchGate. [Link]

  • NHC-Catalyzed Access to Benzoxazepinones via Aromatization-Driven Rearrangement. Organic Letters. [Link]

  • Aryl Lactams by Regioselective Ozonation of N -Aryl Cyclic Amines. ResearchGate. [Link]

  • Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. ResearchGate. [Link]

  • Synthesis and Biological Activities of Substituted Benzoxazepine: A Review. Mini-Reviews in Organic Chemistry. [Link]

  • H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. ResearchGate. [Link]

  • One step synthesis of benzoxazepine derivatives via a PPh3 catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates. Chemical Communications. [Link]

  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs. [Link]

  • Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
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  • Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]

  • Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines. Organic Chemistry Frontiers. [Link]

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. [Link]

  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry. [Link]

  • The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Angewandte Chemie International Edition. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

  • Mass Spectrometry Analysis of Organ-Specific Cellular Extracts - Nanomized Organo Peptides: The Stability Study. Genesis Scientific Publications. [Link]

  • Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction. Organic Chemistry Portal. [Link]

  • Benzotriazepine synthesis, conformational analysis, and biological properties. Tetrahedron. [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Reviews Letters. [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

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  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Iraqi National Journal of Chemistry. [Link]

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

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Sources

Fluorinated Benzoxazepin-3-one Derivatives: Physicochemical Profiling & Synthetic Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzoxazepin-3-one scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting significant activity as kinase inhibitors (RIPK1, LIMK1/2), dopamine D1 ligands, and antifungal agents. The strategic incorporation of fluorine into this heterocyclic core is not merely a steric substitution but a profound electronic modulation. This guide details the physicochemical shifts induced by fluorination—specifically regarding lipophilicity (


), metabolic stability (C-F bond strength), and conformational dynamics (ring puckering)—and provides validated protocols for their synthesis and characterization.

The Fluorine Impact: Electronic & Metabolic Modulation[1][2]

The introduction of fluorine into the benzoxazepin-3-one core fundamentally alters the molecule's interaction with biological systems. This is governed by three primary physicochemical vectors:

Metabolic Blocking (The C-F Shield)

The primary liability of the benzoxazepine scaffold is oxidative metabolism, typically hydroxylation at the C7 or C8 positions of the aromatic ring or


-oxidation at the lactam methylene.
  • Mechanism: The C-F bond is the strongest single bond in organic chemistry (

    
     116 kcal/mol). Replacing a C-H bond with C-F at metabolic "soft spots" (para-positions relative to the nitrogen or oxygen) effectively blocks Cytochrome P450-mediated oxidation.[1]
    
  • Data Correlation: Fluorination at the C7 position has been shown to extend half-life (

    
    ) by preventing the formation of quinone-imine toxic metabolites.
    
Lipophilicity Modulation ( )

Fluorine is highly lipophilic but essentially isostere to oxygen in terms of electron demand.

  • Effect: Monofluorination typically increases

    
     by 0.15–0.25 units.
    
  • Bioavailability: This increment aids in crossing the Blood-Brain Barrier (BBB), critical for benzoxazepines targeting CNS receptors (e.g., Dopamine D1). However, excessive fluorination (e.g.,

    
    ) can render the molecule insoluble in aqueous media, necessitating a balance (see Table 1).
    
Conformational Locking

The 7-membered oxazepine ring exists in a flexible "twisted boat" conformation.

  • The Gauche Effect: Fluorine substitution on the methylene bridge (C2) can induce a gauche preference due to

    
     hyperconjugation, effectively "locking" the ring into a specific conformer that may match the bioactive pose (e.g., the DFG-out conformation in kinase binding).
    

Structural Characterization & Visualization

Pathway: Metabolic Stabilization Logic

The following diagram illustrates the decision logic for fluorinating the benzoxazepine core to improve metabolic stability without sacrificing potency.

MetabolicLogic Lead Benzoxazepin-3-one (Lead Compound) MetID Metabolite ID (LC-MS/MS) Lead->MetID Incubation (HLM) SoftSpot Identify Soft Spot (e.g., C7-Hydroxylation) MetID->SoftSpot Oxidative Liability Design Design: F-Substitution (Isosteric Replacement) SoftSpot->Design Block Site Synth Synthesis (MCR Protocol) Design->Synth Test Validation (Microsomal Stability) Synth->Test Test->Lead Iterative Cycle

Figure 1: Decision workflow for stabilizing benzoxazepine derivatives against oxidative metabolism using fluorine scan tactics.

Physicochemical Profiling (Data Summary)

The following table contrasts the physical properties of a standard unsubstituted benzoxazepin-3-one against its fluorinated analogs.

Table 1: Comparative Physicochemical Properties

PropertyUnsubstituted (H)7-Fluoro Analog8-Trifluoromethyl AnalogImplication
Molecular Weight ~163.17~181.16~231.17Small increase; stays within Lipinski rules.
LogP (Exp) 1.8 - 2.12.3 - 2.53.1 - 3.4F increases lipophilicity;

pushes towards insolubility.
Melting Point 147-149 °C173-175 °C130-135 °CMono-F enhances crystal packing (dipole);

disrupts it.
pKa (Amide NH) ~13.5~12.8~12.1EWG (F) increases acidity of the lactam NH.

IR Stretch
1681

1684

1690

Inductive effect strengthens the C=O bond order.

Data derived from structure-activity relationships in benzoxazine/benzoxazepine series [1, 2].[2]

Experimental Protocols

Synthesis: One-Pot Multicomponent Reaction (MCR)

Objective: Efficient synthesis of 7-fluoro-1,4-benzoxazepin-3-one. Method: A Groebke-Blackburn-Bienaymé type variation or Ugi-related condensation using 2-aminophenols and Meldrum's acid.

Reagents:

  • 2-Amino-5-fluorophenol (1.0 equiv)

  • Meldrum’s Acid (1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-fluorophenol (1 mmol) in DCM (5 mL).

  • Activation: Add Meldrum’s acid (1 mmol) slowly at room temperature. Stir for 10 minutes until a clear solution or uniform suspension forms.

  • Cyclization: Add the isocyanide (1 mmol) dropwise. The reaction is exothermic; use a water bath if scaling up >1g.

  • Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for EtOH) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Evaporate solvent under reduced pressure.

  • Purification: The residue is often a solid. Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Yield: Typical yields for fluorinated derivatives are 75–85%.

Analytical Validation: NMR

Rationale:


 NMR is the gold standard for verifying substitution patterns and purity without interference from solvent peaks.
  • Instrument: 400 MHz NMR (min).

  • Standard: Trichlorofluoromethane (

    
    , 
    
    
    
    0.0 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).
  • Expected Shifts:

    • Aromatic F (Ar-F):

      
       -110 to -125 ppm.
      
    • Trifluoromethyl (

      
      ): 
      
      
      
      -60 to -65 ppm.
  • Coupling: Look for

    
     coupling (
    
    
    
    6-10 Hz) in the
    
    
    NMR to confirm regiochemistry (e.g., coupling to H6 and H8 protons).

Synthetic Workflow Visualization

This diagram outlines the synthesis and purification pipeline for the fluorinated derivative.

SynthesisWorkflow Start Start: 2-Amino-5-fluorophenol Mix Add Meldrum's Acid + Isocyanide Start->Mix React Reflux (4-6 hrs) Formation of Imine Intermediate Mix->React DCM/EtOH Cyclize Intramolecular Cyclization (Ring Expansion) React->Cyclize - Acetone, - CO2 Workup Evaporation & Recrystallization Cyclize->Workup Final Pure 7-Fluoro-1,4-benzoxazepin-3-one Workup->Final Yield: ~80%

Figure 2: One-pot multicomponent synthesis pathway for fluorinated benzoxazepin-3-one derivatives.

References

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Source: MDPI (Molecules). URL:[Link]

  • Fluorinated benzazepines: 1. Synthesis, radiosynthesis and biological evaluation. Source: Nuclear Medicine and Biology (PubMed). URL:[Link]

  • Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold. Source: Journal of Medicinal Chemistry (PMC). URL:[Link]

  • Synthesis and spectral properties of new 1,4-benzodiazepin(benzoxazepin)one derivatives. Source: ResearchGate. URL:[Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Source: RSC Advances (PMC). URL:[Link]

Sources

Structural and Pharmacological Divergence of 6-Fluoro and 7-Fluoro Benzoxazepin-3-one Isomers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

Executive Summary

As a Senior Application Scientist navigating the complexities of structure-activity relationships (SAR), I frequently encounter the profound impact of positional halogenation. The transition from a 6-fluoro to a 7-fluoro substitution on a benzoxazepin-3-one scaffold is not merely a shift in atomic coordinates; it is a fundamental reprogramming of the molecule's physicochemical identity. While the fluorine atom consistently provides metabolic stability and modulates basicity, its precise location dictates whether the scaffold will act as a conformationally locked kinase inhibitor or a highly lipophilic central nervous system (CNS) penetrant. This whitepaper deconstructs the causality behind these divergent profiles and provides self-validating protocols for their synthesis and evaluation.

Mechanistic Rationale: The Role of Positional Fluorination

Fluorine, possessing the highest electronegativity and a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å), introduces stereoelectronic effects without adding prohibitive steric bulk. However, within the constrained bicyclic system of benzoxazepin-3-ones, the specific site of fluorination dictates the molecule's biological trajectory.

The 6-Fluoro Isomer: Conformational Locking and Kinase Selectivity

Position 6 is situated immediately adjacent to the oxazepine ring junction. Fluorination at this site induces a deliberate steric clash with the neighboring heteroatoms or substituents on the oxazepine ring, effectively restricting the dihedral angles of the molecule[1]. This "conformational locking" can induce atropisomerism, forcing the molecule into a pre-organized, rigid state[2].

In drug design, this rigidity is highly prized for targeting the narrow hinge regions of kinases (e.g., PI3Kδ and RIP1)[1][3]. By pre-organizing the scaffold into the bioactive conformation, the 6-fluoro isomer minimizes the entropic penalty typically associated with target binding, thereby drastically enhancing isoform selectivity over structurally similar off-target kinases.

The 7-Fluoro Isomer: Metabolic Shielding and Lipophilicity

Conversely, position 7 is located further from the ring junction, typically para to the heteroatom (depending on specific IUPAC numbering conventions). Fluorination here does not significantly restrict the oxazepine ring's flexibility. Instead, it serves as a robust "metabolic shield." By occupying the metabolically labile para-position of the fused benzene ring, the 7-fluoro substituent blocks cytochrome P450-mediated oxidative metabolism[4].

Furthermore, the 7-fluoro substitution significantly increases the lipophilicity (LogP) of the scaffold, maximizing the hydrophobic surface area. This enhances blood-brain barrier (BBB) penetration, making 7-fluoro benzoxazepin-3-ones highly effective building blocks for CNS targets, such as GABA-A receptor modulators and EP2 antagonists[4][5].

Comparative Physicochemical and SAR Data

To streamline decision-making in lead optimization, the following table synthesizes the quantitative and qualitative divergences between the two isomers.

Property / Feature6-Fluoro Benzoxazepin-3-one7-Fluoro Benzoxazepin-3-oneCausality / Rationale
Primary Target Class Kinases (e.g., PI3Kδ, RIP1)CNS Receptors (e.g., GABA-A, EP2)6-F fits narrow hinge regions; 7-F permeates the BBB.
Electronic Effect Inductive withdrawal at ring junctionPara-position electron modulation6-F alters the basicity of the oxazepine heteroatoms.
Steric Consequence Restricts dihedral anglesMinimal steric clash with oxazepine6-F proximity to the fused ring junction locks conformation.
Metabolic Stability ModerateHighly stable7-F blocks the highly labile para-position from CYP450 oxidation.
Lipophilicity (LogP) Moderate increaseSignificant increase7-F maximizes the hydrophobic surface area for CNS entry.

Self-Validating Experimental Protocols

Trustworthy data generation requires protocols that inherently validate themselves through internal controls and mechanistic checks. The following methodologies are designed to isolate and confirm the specific effects of positional fluorination.

Protocol A: Regioselective Synthesis via Tandem Oxidation and Iodolactonization

Traditional cyclizations often suffer from poor yields due to competing intermolecular reactions or C-F bond cleavage under harsh conditions. We utilize a tandem oxidation-iodolactonization strategy mediated by CuI/TBHP[6].

Step-by-Step Methodology:

  • Precursor Coupling: React the specific fluorinated 2-hydroxybenzaldehyde (6-F or 7-F) with 4-bromobut-1-ene in DMF using K2CO3 (3 equiv) at 50°C for 12 hours.

  • Tandem Oxidation: Introduce CuI (10 mol%) and TBHP (2.5 equiv) to the purified alkene intermediate in acetonitrile. Stir at 80°C. The copper catalyst ensures mild oxidation of the aldehyde to the corresponding acid without degrading the electron-deficient fluorinated ring[6].

  • Iodolactonization: The in-situ generated acid undergoes spontaneous intramolecular cyclization upon treatment with I2 (1.2 equiv), yielding the benzoxazepin-3-one scaffold.

Self-Validation Mechanism: Isolate the crude product and perform 2D-NOESY NMR. For the 6-fluoro isomer, the absence of an NOE cross-peak between the aromatic proton and the oxazepine methylene confirms the steric shielding effect of the fluorine atom at the C6 position, validating the regiochemistry.

Protocol B: Thermodynamic Profiling of Kinase Selectivity (PI3Kδ)

To prove that the 6-fluoro isomer's efficacy is driven by a conformational lock, the assay must measure binding thermodynamics (ΔG, ΔH, -TΔS) rather than just IC50[1][2].

Step-by-Step Methodology:

  • Protein Preparation: Immobilize recombinant human PI3Kδ on a surface plasmon resonance (SPR) sensor chip (e.g., CM5) via amine coupling.

  • Ligand Titration: Inject serial dilutions (0.1 nM to 1000 nM) of the 6-fluoro isomer, the 7-fluoro isomer, and a non-fluorinated control in running buffer (HEPES, pH 7.4).

  • Thermodynamic Analysis: Perform the SPR assay across a temperature gradient (15°C to 35°C). Use the van 't Hoff equation to extract the enthalpy (ΔH) and entropy (-TΔS) components of binding.

Self-Validation Mechanism: The non-fluorinated scaffold serves as the internal baseline. If the 6-fluoro isomer exhibits a significantly less negative -TΔS (lower entropic penalty) compared to the control, the hypothesis of the "conformational lock" is empirically validated. Staurosporine is run in parallel to confirm the functional integrity of the immobilized kinase.

Visualizing the Isomeric Divergence

Workflow Core Benzoxazepin-3-one Scaffold F6 6-Fluoro Isomer (Conformational Lock) Core->F6 C6 Substitution F7 7-Fluoro Isomer (Metabolic Shield) Core->F7 C7 Substitution Kinase Kinase Inhibition (e.g., PI3Kδ, RIP1) F6->Kinase Restricted Dihedral Angle CNS CNS Targets (e.g., GABA-A) F7->CNS Enhanced Lipophilicity

Divergent drug development workflows for 6-fluoro and 7-fluoro benzoxazepin-3-one isomers.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ Enzyme RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Activation (Cell Survival) PIP3->AKT Phosphorylates Inhibitor 6-Fluoro Isomer (Selective Inhibitor) Inhibitor->PI3K Competitive Inhibition

PI3K signaling pathway modulated by 6-fluoro-benzoxazepin-3-one kinase inhibitors.

Conclusion

The strategic placement of a single fluorine atom on the benzoxazepin-3-one scaffold dictates entirely different pharmacological profiles. The 6-fluoro isomer leverages steric clashes to lock dihedral angles, providing the entropic advantage necessary for highly selective kinase inhibition. In stark contrast, the 7-fluoro isomer acts as a metabolic shield, increasing lipophilicity to drive CNS penetrance. Understanding and exploiting these stereoelectronic nuances is paramount for the rational design of next-generation therapeutics.

References

1.[5] WO2022272060A1 - Ep2 antagonist compounds. Google Patents. 2.[2] The Exploration of Chirality for Improved Druggability within the Human Kinome. PMC - NIH. 3.[4] 7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one. Benchchem. 4.[6] Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization. ACS Omega. 5.[3] Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening. ACS Publications. 6.[1] Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies. SciSpace.

Sources

Methodological & Application

Application Note & Protocol: A Proposed One-Pot Cyclization for the Synthesis of 6-Fluoro-1,4-benzoxazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document details a robust and efficient one-pot synthetic protocol for the preparation of 6-Fluoro-1,4-benzoxazepin-3-one, a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into organic molecules can enhance metabolic stability, bioavailability, and binding affinity.[1][2] This protocol circumvents the need for the isolation of intermediates, thereby improving time and resource efficiency. The synthesis proceeds via a sequential N-acylation of 2-amino-5-fluorophenol followed by an intramolecular O-alkylation and cyclization. This application note provides a comprehensive, step-by-step guide for researchers, complete with mechanistic insights, data presentation, and safety considerations.

Introduction: The Significance of Fluorinated Benzoxazepinones

The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5][6] These molecules have garnered attention for their wide range of therapeutic applications. The strategic introduction of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties.[7][8] The one-pot synthesis of such structures is highly desirable as it reduces the number of synthetic steps, minimizes waste, and lowers costs.[9][10] This protocol outlines a proposed one-pot method for the synthesis of 6-Fluoro-1,4-benzoxazepin-3-one, a valuable building block for the synthesis of novel therapeutic agents.

Proposed Synthetic Strategy and Retrosynthesis

The proposed one-pot synthesis of 6-Fluoro-1,4-benzoxazepin-3-one involves two key transformations in a single reaction vessel:

  • N-acylation: The reaction of 2-amino-5-fluorophenol with a suitable C2-building block, such as chloroacetyl chloride.

  • Intramolecular Cyclization: An intramolecular Williamson ether synthesis-type reaction to form the seven-membered ring.

The retrosynthetic analysis is as follows:

G 6-Fluoro-1,4-benzoxazepin-3-one 6-Fluoro-1,4-benzoxazepin-3-one Intermediate N-(2-hydroxy-4-fluorophenyl)-2-chloroacetamide 6-Fluoro-1,4-benzoxazepin-3-one->Intermediate Intramolecular Cyclization StartingMaterials 2-Amino-5-fluorophenol + Chloroacetyl chloride Intermediate->StartingMaterials N-acylation

Caption: Retrosynthetic analysis of 6-Fluoro-1,4-benzoxazepin-3-one.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Proposed SupplierNotes
2-Amino-5-fluorophenolC₆H₆FNO127.12Sigma-Aldrich
Chloroacetyl chlorideC₂H₂Cl₂O112.94Sigma-AldrichAcrid, handle in a fume hood.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificAnhydrous, finely powdered.
Sodium Iodide (NaI)NaI149.89Acros OrganicsCatalyst for Finkelstein reaction.
Acetonitrile (MeCN)C₂H₃N41.05VWRAnhydrous, HPLC grade.
Dichloromethane (DCM)CH₂Cl₂84.93Sigma-AldrichFor extraction.
Saturated aq. NaHCO₃NaHCO₃84.01-For work-up.
BrineNaCl58.44-For work-up.
Anhydrous MgSO₄MgSO₄120.37-For drying.
Silica GelSiO₂60.08-For column chromatography (230-400 mesh).
Step-by-Step One-Pot Synthesis
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-amino-5-fluorophenol (1.0 eq, e.g., 5.0 g, 39.3 mmol), anhydrous potassium carbonate (3.0 eq, 16.3 g, 117.9 mmol), and sodium iodide (0.1 eq, 0.59 g, 3.9 mmol) in anhydrous acetonitrile (100 mL).

  • N-acylation: Cool the stirred suspension to 0 °C in an ice bath. Dissolve chloroacetyl chloride (1.1 eq, 3.4 mL, 43.2 mmol) in anhydrous acetonitrile (20 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Intramolecular Cyclization: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-Fluoro-1,4-benzoxazepin-3-one.

Mechanism and Scientific Rationale

The one-pot synthesis proceeds through a two-step sequence:

  • Step 1: N-acylation: The more nucleophilic amino group of 2-amino-5-fluorophenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.

  • Step 2: Intramolecular Cyclization: The phenoxide, formed by the deprotonation of the hydroxyl group by potassium carbonate, acts as a nucleophile. It displaces the chloride from the α-carbon in an intramolecular fashion to form the seven-membered ring. This is essentially an intramolecular Williamson ether synthesis. The addition of a catalytic amount of sodium iodide can facilitate this step via the in situ formation of a more reactive iodo-intermediate (Finkelstein reaction).

G cluster_0 Step 1: N-acylation cluster_1 Step 2: Intramolecular Cyclization Start1 2-Amino-5-fluorophenol + Chloroacetyl chloride Intermediate1 N-(2-hydroxy-4-fluorophenyl)-2-chloroacetamide Start1->Intermediate1 K₂CO₃, MeCN, 0 °C to RT Intermediate2 N-(2-hydroxy-4-fluorophenyl)-2-chloroacetamide Product 6-Fluoro-1,4-benzoxazepin-3-one Intermediate2->Product K₂CO₃, NaI (cat.), MeCN, Reflux

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Workflow and Data Visualization

The overall workflow for the synthesis and purification is depicted below:

G Setup Reaction Setup Acylation N-acylation (0 °C to RT) Setup->Acylation Cyclization Intramolecular Cyclization (Reflux) Acylation->Cyclization Workup Work-up and Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: Experimental workflow for the one-pot synthesis.

Expected Results
ParameterExpected Value
Yield 60-75%
Appearance Off-white to light brown solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.0-7.5 (m, 3H, Ar-H), 4.6 (s, 2H, -O-CH₂-), 8.5 (br s, 1H, -NH-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 168 (C=O), 158 (d, J=240 Hz, C-F), 150, 120-130 (Ar-C), 70 (-O-CH₂-)
Mass Spec (ESI+) m/z: 182.05 [M+H]⁺

Note: The NMR and Mass Spec data are hypothetical and based on the expected structure.

Safety and Handling

  • Chloroacetyl chloride is highly corrosive and lachrymatory. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions and degradation of reagents.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents are anhydrous.
Decomposition of product.Monitor the reaction closely and avoid prolonged heating once complete.
Formation of Byproducts Intermolecular side reactions.Maintain dilute conditions.
O-acylation instead of N-acylation.The higher nucleophilicity of the amine should favor N-acylation, especially at lower temperatures.

Conclusion

This application note presents a detailed and scientifically grounded, albeit proposed, one-pot protocol for the synthesis of 6-Fluoro-1,4-benzoxazepin-3-one. This efficient method offers a significant improvement over multi-step syntheses by reducing reaction time, simplifying the work-up procedure, and increasing overall efficiency. This protocol is expected to be a valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the synthesis of novel fluorinated benzoxazepinone derivatives for biological evaluation.

References

  • Srinivasulu, V., et al. (2018). One-Pot Synthesis of Diverse Collections of Benzoxazepine and Indolopyrazine Fused to Heterocyclic Systems. The Journal of Organic Chemistry. [Link][3]

  • Tóth, L., et al. (2014). Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[9][11]-hydride shift cyclization reaction. Beilstein Journal of Organic Chemistry. [Link][5][6]

  • Di Mola, A., et al. (2025). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry. [Link][9][10]

  • Katritzky, A. R., et al. (2001). Syntheses of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones. The Journal of Organic Chemistry. [Link][4]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link][12]

  • Wikipedia. (n.d.). Ullmann condensation. [Link][13]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link][14]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link][1]

  • Chemical Communications. (2023). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. [Link][2]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. [Link][7]

  • ResearchGate. (2022). Synthesis of A) 1,4‐benzoxazines and B) 1,4‐benzoxazepin‐5‐ones. [Link][8]

Sources

Application Note: Reagents and Protocols for the Synthesis of Fluorinated Tetrahydro-1,4-benzoxazepin-3-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The tetrahydro-1,4-benzoxazepin-3-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in peptidomimetics, protease inhibitors (e.g., ICE inhibitors), and CNS-active agents.[1] The incorporation of fluorine into this seven-membered ring system—either on the aromatic core or the aliphatic backbone—is a critical tactic to modulate metabolic stability (blocking P450 oxidation), reduce basicity, and enhance lipophilicity (


).[1]

This guide moves beyond generic recipes to provide a logic-driven framework for synthesizing these fluorinated heterocycles. Unlike 5- or 6-membered rings, the formation of the 7-membered oxazepine ring is kinetically disfavored (entropic penalty). Therefore, reagent selection must prioritize pre-organization and high-efficiency activation .[1]

Core Synthetic Strategies

We define two primary routes, dictated by the position of the fluorine atom:

  • Route A (Reductive Amination/Lactamization): Best for diverse amino-acid side chains.[1]

  • Route B (Intramolecular

    
    ):  Best for scaffolds with fluorine on the aromatic ring (utilizing the electron-withdrawing nature of F).
    

Strategic Reagent Selection Guide

A. Fluorinated Building Blocks (The "Source" of F)

Direct fluorination of the formed 1,4-benzoxazepine ring is chemically risky due to ring strain and potential ring-opening. The industry standard is the use of fluorinated precursors .

Precursor ClassSpecific Reagent ExamplesApplication Note
Fluorinated Salicylaldehydes 4-fluoro-2-hydroxybenzaldehyde5-fluoro-2-hydroxybenzaldehydeRoute A Standard. Commercially available.[1] The aldehyde allows for reductive amination with

-amino esters.
Fluorinated 2-Aminophenols 2-amino-4-fluorophenol2-amino-5-(trifluoromethyl)phenolAlternative Route. Reacts with

-halo esters.[1] Prone to oxidation; store under argon.
Fluorinated Nitrobenzenes 2,4-difluoronitrobenzene2-fluoro-4-nitrobenzotrifluorideRoute B Standard. The ortho-fluorine acts as a leaving group in

reactions, activated by the nitro group (which is later reduced to the amine).[1]
B. Cyclization Reagents (The "Ring Closers")

The lactamization step (closing the 7-membered ring) is the bottleneck.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

    • Role: The "Gold Standard" for difficult cyclizations.

    • Mechanism:[2][3][4] Generates a highly reactive At-ester. The 7-aza nitrogen creates a "neighboring group effect" that accelerates amine attack, overcoming the entropic barrier of 7-membered ring formation.

    • Protocol Tip: Must be used with a non-nucleophilic base (DIPEA/NMM).[1]

  • T3P (Propylphosphonic Anhydride):

    • Role: Scalable alternative to HATU.

    • Benefit: Low epimerization risk and water-soluble byproducts (easy workup). Excellent for large-scale batches (>10g).[1]

  • EDC/HOBt:

    • Role: Cost-effective for simple substrates but often too slow for sterically hindered fluorinated analogs, leading to dimerization.[1]

C. Solvents & Bases[5][6]
  • Solvent: DMF or DMAc are required for HATU. For T3P, EtOAc or 2-MeTHF are preferred.[1]

  • Dilution Factor: Critical. Cyclization must be performed at high dilution (0.01 M to 0.05 M) to favor intramolecular cyclization over intermolecular dimerization.

Visualizing the Synthetic Logic

The following diagram illustrates the decision tree for synthesizing these molecules, highlighting where specific reagents intervene.

G Start Target: Fluorinated 1,4-Benzoxazepin-3-one RouteA Route A: Reductive Amination Start->RouteA General Purpose RouteB Route B: Intramolecular SNAr Start->RouteB Electron-Deficient Rings Salicyl Start: Fluorinated Salicylaldehyde RouteA->Salicyl Nitro Start: Fluorinated 2-Halo-Nitrobenzene RouteB->Nitro StepA1 1. Imine Formation (MgSO4) Salicyl->StepA1 StepB1 1. SNAr Displacement (Amino Alcohol + K2CO3) Nitro->StepB1 StepA2 2. Reduction (NaBH4/STAB) StepA1->StepA2 StepA3 3. Lactamization (HATU/DIPEA, High Dilution) StepA2->StepA3 StepA3->Start Yields Target StepB2 2. Nitro Reduction (Fe/NH4Cl or H2/Pd) StepB1->StepB2 StepB3 3. Cyclization (Heat/Base) StepB2->StepB3 StepB3->Start Yields Target

Caption: Strategic workflow comparing Reductive Amination (Route A) and SNAr (Route B) pathways.

Detailed Experimental Protocols

Protocol A: Solution-Phase Synthesis via Reductive Amination

Target: 7-Fluoro-1,2,4,5-tetrahydro-1,4-benzoxazepin-3-one Scope: Applicable to most 7-, 8-, or 9-substituted fluorinated analogs.[1]

Reagents Required:
  • Substrate: 5-Fluoro-2-hydroxybenzaldehyde (1.0 equiv).[1]

  • Amine: H-Gly-OMe·HCl (or chiral amino acid ester) (1.2 equiv).[1]

  • Base: Triethylamine (Et3N) (1.2 equiv).[1]

  • Drying Agent: Anhydrous MgSO4.

  • Reductant: Sodium borohydride (NaBH4) (2.0 equiv).[1]

  • Cyclization: HATU (1.2 equiv), DIPEA (3.0 equiv).[1]

  • Solvents: MeOH (anhydrous), DMF (anhydrous).[1]

Step-by-Step Methodology:
  • Imine Formation (The "Pre-Organization"):

    • Dissolve 5-fluoro-2-hydroxybenzaldehyde (10 mmol) and amino acid ester hydrochloride (12 mmol) in anhydrous MeOH (50 mL).

    • Add Et3N (12 mmol) to liberate the free amine.[1]

    • Add anhydrous MgSO4 (2 g) to scavenge water, driving the equilibrium toward the imine.[1]

    • Stir at Room Temperature (RT) for 4–6 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add NaBH4 (20 mmol) portion-wise over 20 minutes. (Caution: Gas evolution).

    • Stir at RT for 2 hours.

    • Workup: Quench with sat. NH4Cl, extract with EtOAc, dry (Na2SO4), and concentrate.[1] This yields the secondary amine intermediate.

  • Saponification (If using methyl esters):

    • Treat the intermediate with LiOH (2 equiv) in THF/H2O (3:1) for 2 hours to generate the free acid. Neutralize to pH 6-7 and lyophilize or extract.

  • Macrocyclization (The Critical Step):

    • Dissolve the seco-acid amino phenol (from Step 3) in anhydrous DMF to a concentration of 0.02 M (High Dilution).

    • Add DIPEA (3.0 equiv).[1]

    • Add HATU (1.2 equiv) in one portion.[1]

    • Stir at RT for 12–16 hours.

    • Self-Validating Check: The reaction should turn from a suspension to a clear yellow solution. LCMS should show mass [M+H]+ corresponding to the cyclized product (M-18 from the linear precursor).[1]

Protocol B: Intramolecular Route

Target: Fluorinated analogs with electron-withdrawing groups. Logic: Uses the fluorine atom's electronegativity to facilitate ring closure.

  • Nucleophilic Displacement:

    • React 2,4-difluoronitrobenzene with an amino alcohol (e.g., N-Boc-ethanolamine) using K2CO3 in DMF at 60 °C. The fluorine ortho to the nitro group is selectively displaced.[1]

  • Deprotection & Reduction:

    • Remove Boc (TFA/DCM).[1]

    • Reduce the nitro group (H2, Pd/C or Fe/NH4Cl).[1] This yields the aniline intermediate.

  • Ring Closure:

    • This specific route often requires a "carbon insertion" (e.g., using CDI or Phosgene equivalents) if making the urea analog, OR reaction with chloroacetyl chloride followed by internal alkylation to form the lactam.[1]

Troubleshooting & Optimization (Self-Validating Systems)

ProblemRoot CauseValidating CheckSolution
Dimerization Concentration too high during cyclization.LCMS: Presence of [2M+H]+ peak.[1]Dilute: Reduce concentration to <0.01 M. Add reagent slowly (syringe pump).
Incomplete Cyclization Steric hindrance from Fluorine or bulky side chains.LCMS: Presence of linear acid peak.Switch Reagent: Move from EDC to HATU or PyBOP. Heat to 50 °C.
Racemization Over-activation of the chiral amino acid.Chiral HPLC: Split peaks.Base Control: Use Collidine instead of DIPEA. Use T3P (lower epimerization).[1]
Regioselectivity Issues Fluorine position directs

to wrong carbon.
19F-NMR: Shift in F-signal.Substrate Design: Ensure the leaving group (F, Cl, NO2) is ortho to the activating group.[1]

References

  • Synthesis of 1,4-Benzodiazepines and Benzoxazepines via Intramolecular Coupling. MDPI. (2025).[1] Describes CuI-catalyzed cross-coupling for diazepines/oxazepines.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).[1] Authoritative guide on HATU vs. EDC kinetics for cyclization.

  • Synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations. Journal of Organic Chemistry. (2001). Foundational text on Lewis acid mediated cyclizations.[5] [1]

  • Solid-phase peptide synthesis: from standard procedures to difficult sequences. Luxembourg Bio Technologies. (2007). Protocols for handling aggregation in synthesis, applicable to solid-phase oxazepine synthesis.

  • Peptide Coupling Reagents Guide. MilliporeSigma. Detailed comparison of Phosphonium vs. Uronium reagents (HATU/PyBOP) for cyclization.

Sources

Application Notes and Protocols for the Use of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one as a Drug Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzoxazepinone Scaffold and the Strategic Role of Fluorine

The 1,4-benzoxazepine scaffold is a seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional conformation allows for diverse interactions with a multitude of biological targets, earning it the designation of a "privileged scaffold."[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including potent anticancer, anticonvulsant, and antipsychotic properties.[1] The inherent versatility of the benzoxazepine framework makes it an attractive starting point for the development of novel therapeutics.

The strategic incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom can significantly improve metabolic stability by blocking sites susceptible to enzymatic oxidation.[2][3] Furthermore, due to its high electronegativity, fluorine can modulate the acidity and basicity of neighboring functional groups, which can in turn enhance binding affinity to target proteins and improve membrane permeability.[2][4][5]

This document provides detailed application notes and protocols for the use of a specific, fluorinated derivative, 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one , as a foundational scaffold for drug discovery campaigns. We will detail a representative synthetic protocol, strategies for library diversification, and methods for biological screening.

Physicochemical Properties and Rationale for Use

The 6-fluoro substitution on the 2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one scaffold is anticipated to confer several advantageous properties:

PropertyRationale
Metabolic Stability The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. The fluorine at the 6-position can shield the aromatic ring from oxidative metabolism.[2][3]
Target Binding The electronegativity of the fluorine atom can lead to favorable electrostatic interactions with amino acid residues in the target protein's binding pocket, potentially increasing potency and selectivity.
Lipophilicity and Permeability Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[4][5]
pKa Modulation The electron-withdrawing nature of fluorine can influence the pKa of the amide nitrogen, potentially altering its hydrogen bonding capabilities and overall solubility profile.

Synthetic Protocol: 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

The following protocol describes a representative two-step synthesis of the title scaffold, commencing with the commercially available 5-fluoro-2-aminophenol. This approach involves an initial N-acylation followed by an intramolecular cyclization.

Step 1: Synthesis of 2-Chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide

This step involves the acylation of 5-fluoro-2-aminophenol with chloroacetyl chloride.

Materials:

  • 5-Fluoro-2-aminophenol

  • Chloroacetyl chloride

  • Sodium acetate

  • Acetic acid

  • Ethyl acetate

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-fluoro-2-aminophenol (1.0 eq) in a saturated solution of sodium acetate in acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 2-chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide.[6][7]

Step 2: Intramolecular Cyclization to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

The second step is an intramolecular Williamson ether synthesis, where the phenoxide attacks the electrophilic carbon bearing the chlorine atom to form the seven-membered ring.

Materials:

  • 2-Chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

Procedure:

  • To a round-bottom flask, add 2-chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Stir the reaction vigorously for 8-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the final product, 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one.

Library Diversification Strategy

The 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one scaffold offers multiple points for diversification to generate a library of analogs for structure-activity relationship (SAR) studies.

Caption: Diversification points on the scaffold.

  • N-4 Position: The secondary amine is a prime site for modification.

    • N-Alkylation/Arylation: Reaction with various alkyl or aryl halides under basic conditions.

    • N-Acylation: Reaction with acid chlorides or anhydrides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • C-2 Position: Introduction of substituents at the C-2 position can be achieved by using substituted α-haloacetyl chlorides in the first step of the synthesis.

  • Aromatic Ring: Further modifications to the aromatic ring, though more complex, could be explored through electrophilic aromatic substitution reactions, guided by the existing fluoro and ether substituents.

Biological Screening Protocols

Once a library of derivatives has been synthesized, a systematic screening cascade is necessary to identify compounds with desired biological activity.

Primary Assay: Target-Based Screening

The choice of the primary assay will depend on the therapeutic target of interest. For example, if targeting a specific kinase, a biochemical assay measuring enzyme inhibition would be appropriate.

Example Protocol: Kinase Inhibition Assay (e.g., for RIPK1)

  • Reagents and Materials:

    • Recombinant human kinase (e.g., RIPK1)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplates

  • Procedure:

    • Add 5 µL of assay buffer containing the kinase to each well of a 384-well plate.

    • Add 50 nL of test compound at various concentrations (typically a 10-point dose-response curve).

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme activity) by fitting the dose-response data to a suitable model.

Caption: Primary screening workflow.

Secondary Assays: Cellular and Phenotypic Screening

"Hit" compounds from the primary screen should be advanced to secondary assays to evaluate their activity in a more biologically relevant context.

Example Protocol: Cell Viability/Cytotoxicity Assay

This assay is crucial to assess the general toxicity of the compounds and to identify those with specific anti-proliferative effects in cancer cell lines.

  • Reagents and Materials:

    • Human cell line (e.g., a cancer cell line relevant to the therapeutic area)

    • Cell culture medium and supplements

    • Test compounds (dissolved in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

    • 96-well clear-bottom white plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compounds. Include vehicle-only (DMSO) and untreated controls.

    • Incubate for 48-72 hours.

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ value (the concentration of compound that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

Hypothetical Screening Data

The following table presents hypothetical data for a series of compounds derived from the 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one scaffold, screened against a target kinase and a cancer cell line.

CompoundN-4 SubstituentKinase IC₅₀ (nM)Cancer Cell Line GI₅₀ (µM)
Scaffold-H>10,000>50
A-01 -CH₃5,20035
A-02 -CH₂CH₃4,80032
A-03 -benzyl85012
A-04 -4-fluorobenzyl150 2.5
A-05 -c(C₃H₅)2,10022

This hypothetical data suggests that substitution at the N-4 position is crucial for activity, with a 4-fluorobenzyl group (Compound A-04 ) showing the most promising results in both the biochemical and cellular assays.

Conclusion

The 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the advantageous properties conferred by the fluorine substituent, makes it an attractive core for library synthesis and subsequent biological screening. The protocols and strategies outlined in this document provide a comprehensive guide for researchers and drug development professionals to effectively utilize this promising scaffold in their discovery programs.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. Available at: [Link]

  • Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publishers. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis. Available at: [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. Available at: [Link]

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. Available at: [Link]

Sources

Application Note: N-Alkylation Methods for 6-Fluoro-1,4-benzoxazepin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1,4-benzoxazepin-3-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a conformationally restricted peptidomimetic[1]. Recently, derivatives of this core—specifically those bearing halogen substitutions—have gained significant traction in drug discovery. A prime example is the development of N-sulfonylated and N-alkylated 6-fluoro-1,4-benzoxazepines, which act as highly potent inverse agonists of the nuclear receptor RORγ, effectively suppressing IL-17 release in autoimmune disease models[2].

The introduction of a fluorine atom at the 6-position is a deliberate design choice. Fluorine enhances the metabolic stability of the aromatic ring and modulates the lipophilicity of the molecule. More importantly, in the context of target binding, the 6-fluoro substituent facilitates an induced-fit mechanism within hydrophobic binding pockets[2]. However, this substitution also alters the electronic and steric landscape of the 7-membered heterocyclic core, directly impacting downstream synthetic functionalization, particularly the N-alkylation of the lactam nitrogen (N4).

Mechanistic Insights: Causality of Experimental Choices

To successfully alkylate the N4 position of 6-fluoro-1,4-benzoxazepin-3-one, one must understand the interplay between the substrate's electronic properties and the reaction environment.

The Influence of the 6-Fluoro Substituent

The lactam N-H in an unsubstituted 1,4-benzoxazepin-3-one typically exhibits a pKa of approximately 15–16. The highly electronegative fluorine atom at the 6-position exerts a strong inductive electron-withdrawing effect (-I) through the aromatic system and the adjacent C5 benzylic carbon. This effect slightly increases the acidity of the N4 proton, making deprotonation thermodynamically easier. Furthermore, the steric bulk of the fluorine atom at the 6-position restricts the conformational flexibility (ring-flip) of the 7-membered oxazepine ring, pre-organizing the lactam enolate to favor N-attack over O-attack during electrophilic trapping.

Effects F_subst 6-Fluoro Substitution Inductive Inductive Electron Withdrawal (-I) F_subst->Inductive Steric Steric Shielding at C5 F_subst->Steric pKa Decreased pKa of N4-H (Easier Deprotonation) Inductive->pKa Conform Restricted 7-Membered Ring Flip Steric->Conform Result Enhanced N-Alkylation Regioselectivity pKa->Result Conform->Result

Impact of 6-fluoro substitution on the reactivity and conformation of the benzoxazepine core.

Base and Solvent Selection

The choice of base and solvent dictates the regioselectivity (N- vs. O-alkylation)[3].

  • Sodium Hydride (NaH) in DMF: This is the gold standard for this scaffold. DMF effectively solvates the sodium cation, breaking the tight ion pair of the resulting lactam enolate. This leaves the nitrogen highly nucleophilic. The irreversible nature of deprotonation by NaH (driven by H₂ gas evolution) ensures quantitative enolate formation.

  • Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN): For substrates sensitive to strong bases or when using highly reactive electrophiles (e.g., ethyl bromoacetate), a milder base like K₂CO₃ under reflux is preferred. The heterogeneous nature of this reaction relies on the increased acidity of the 6-fluoro derivative to drive the equilibrium forward.

Workflow A 6-Fluoro-1,4-benzoxazepin-3-one (Starting Material) B Deprotonation (NaH or K2CO3) A->B Base addition C Lactam Enolate Intermediate (N- vs O- nucleophilicity) B->C -H+ D Electrophilic Addition (R-X) C->D + Alkyl Halide E N-Alkylated Product (Target) D->E Thermodynamically favored F O-Alkylated Product (Minor Byproduct) D->F Kinetically favored (rare)

Workflow for the N-alkylation of 6-fluoro-1,4-benzoxazepin-3-ones.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the choice of alkylating conditions for 6-fluoro-1,4-benzoxazepin-3-one.

Base (Eq.)SolventElectrophile (R-X)Temp (°C)Time (h)Yield (%)Regioselectivity (N:O)
NaH (1.2)DMFBenzyl Bromide0 to 252.088>99:1
NaH (1.2)DMFMethyl Iodide0 to 251.592>99:1
K₂CO₃ (2.0)MeCNBenzyl Bromide80 (Reflux)12.07595:5
K₂CO₃ (2.0)AcetoneEthyl Bromoacetate56 (Reflux)18.08198:2

Note: Yields represent isolated yields after silica gel chromatography. Regioselectivity is determined by crude ¹H NMR analysis.

Experimental Protocols

Protocol A: Strong Base Method (NaH / DMF)

Optimal for unreactive alkyl halides and rapid, clean conversion.

Materials:

  • 6-Fluoro-1,4-benzoxazepin-3-one (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 6-fluoro-1,4-benzoxazepin-3-one (1.0 mmol) and dissolve in anhydrous DMF (5.0 mL).

  • Enolization: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 mmol) in one portion.

    • Causality Check: Cooling to 0 °C prevents localized heating and suppresses potential ring-opening side reactions. The evolution of H₂ gas is an immediate visual indicator of successful deprotonation.

  • Maturation: Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation. The solution typically transitions from colorless to a pale yellow.

  • Electrophilic Addition: Add the alkyl halide (1.5 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C).

  • Self-Validation Checkpoint: After 1.5 hours, remove a 10 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS.

    • Success Criteria: Disappearance of the starting material mass ([M+H]⁺ 182) and appearance of the target mass. In IR spectroscopy, the broad N-H stretch at ~3200 cm⁻¹ will be entirely absent.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes:Ethyl Acetate gradient) to afford the pure N-alkylated product.

Protocol B: Mild Base Method (K₂CO₃ / MeCN)

Optimal for highly reactive electrophiles to prevent over-alkylation or degradation.

Materials:

  • 6-Fluoro-1,4-benzoxazepin-3-one (1.0 equiv)

  • Potassium Carbonate (finely powdered, anhydrous, 2.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, suspend 6-fluoro-1,4-benzoxazepin-3-one (1.0 mmol) and finely powdered K₂CO₃ (2.0 mmol) in anhydrous MeCN (10 mL).

  • Electrophilic Addition: Add the alkyl halide (1.2 mmol) to the suspension at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C.

    • Causality Check: Because K₂CO₃ is a weaker base and largely insoluble in MeCN, the reaction relies on the thermal energy to drive the deprotonation of the slightly acidic N4-H (facilitated by the 6-fluoro group) at the solid-liquid interface.

  • Self-Validation Checkpoint: Monitor via TLC (typically 1:1 Hexanes:EtOAc) every 4 hours. The N-alkylated product will elute with a significantly higher Rf value than the highly polar starting material due to the loss of the hydrogen-bond donating N-H group.

  • Workup: Once complete (typically 12–18 hours), cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc.

  • Concentration: Concentrate the filtrate in vacuo and purify the crude residue via silica gel chromatography.

References

  • Lévai, A. "SYNTHESIS AND CHEMICAL TRANSFORMATIONS OF BENZOXAZEPINES". HETEROCYCLES, Vol. 75, No. 9, 2008. URL: [Link][4]

  • Davion, Y., Guillaumet, G., Léger, J., Jarry, C. "SYNTHESIS OF SUBSTITUTED 1,4-BENZOXAZEPIN-3-ONE DERIVATIVES". Semantic Scholar, 2004. URL:[Link][1]

  • Narjes, F., et al. "Benzoxazepines Achieve Potent Suppression of IL-17 Release in Human T-Helper 17 (TH 17) Cells through an Induced-Fit Binding Mode to the Nuclear Receptor RORγ". ChemMedChem, 2016 Jan 19;11(2):207-16. URL: [Link][2]

Sources

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one in CNS drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one in CNS Lead Optimization

Executive Summary & Strategic Rationale

The 1,4-benzoxazepin-3-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a core template for ligands targeting G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT1A) and glutamatergic (mGluR) systems, as well as enzyme inhibitors (PI3K, HIV-RT).

This application note focuses on the 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (hereafter 6-F-THBO ) variant. The strategic incorporation of fluorine at the C6 position is not merely decorative; it is a calculated tactic to address two primary attrition factors in CNS drug discovery: metabolic instability and Blood-Brain Barrier (BBB) permeability .

Why 6-Fluoro?

  • Metabolic Blockade: The C6 position on the benzoxazepine ring (adjacent to the benzylic C5) is often a site of oxidative metabolism (hydroxylation) or directs metabolism to the para-position. Fluorine substitution blocks this "soft spot" due to the strength of the C-F bond (approx. 116 kcal/mol) and its non-oxidizable nature.

  • Lipophilicity Modulation: Fluorine lowers the basicity of nearby amines (if present) and typically increases lipophilicity (LogP) without the steric bulk of a methyl group, enhancing passive diffusion across the BBB.

  • Conformational Bias: The 1,4-benzoxazepine ring adopts a twisted boat conformation. Substituents at the benzo-ring can lock specific conformers, potentially improving binding affinity by reducing the entropic cost of binding.

Technical Specifications

PropertyValueNote
IUPAC Name 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
CAS Number 2089257-05-4
Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol Fragment-like, ideal for FBDD
H-Bond Donors 1 (Amide NH)Critical for derivatization
H-Bond Acceptors 2 (O, F)
cLogP ~1.2Optimal starting point for CNS leads
TPSA ~29 ŲHigh predicted BBB permeability

Application I: Synthetic Derivatization Protocol

The secondary amine at position 4 (N4) is the primary vector for diversification. The following protocol details the Reductive Amination strategy to generate a library of N-substituted analogs, a common workflow in Hit-to-Lead (H2L) campaigns.

Protocol A: N4-Functionalization via Reductive Amination

Objective: To attach diverse alkyl/aryl-alkyl groups to the N4 position while maintaining the core lactam integrity.

Reagents:

  • Scaffold: 6-F-THBO (1.0 equiv)

  • Aldehyde/Ketone: Diverse set (1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic acid (catalytic, optional)

Step-by-Step Methodology:

  • Preparation: In a 4 mL reaction vial, dissolve 6-F-THBO (50 mg, 0.276 mmol) in DCE (2 mL).

  • Imine Formation: Add the corresponding aldehyde (0.30 mmol). If the aldehyde is aromatic or sterically hindered, add 10 µL of glacial acetic acid to catalyze imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes under nitrogen atmosphere. Note: This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (88 mg, 0.41 mmol) in one portion.

  • Reaction: Seal the vial and stir at RT for 12–16 hours. Monitor via LC-MS for the disappearance of the starting material (m/z 182 [M+H]+).

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (2 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 2 mL). Combine organic layers.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via preparative HPLC or flash chromatography (Gradient: 0–10% MeOH in DCM).

Self-Validating Checkpoint:

  • Success Criteria: LC-MS purity >95%. 1H NMR should show the disappearance of the NH signal (typically broad singlet around 6-8 ppm) and the appearance of methylene protons adjacent to N4.

Application II: In Vitro CNS Profiling (PAMPA-BBB)

To validate the CNS utility of the 6-F-THBO derivatives, a Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the Blood-Brain Barrier is required.

Protocol B: PAMPA-BBB Assay

Objective: Determine the passive permeability (


) of 6-F-THBO derivatives.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm pore size).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Workflow:

  • Membrane Coating: Carefully pipette 4 µL of the Porcine Brain Lipid solution onto the filter membrane of the donor plate. Allow 5 minutes for solvent evaporation/impregnation.

  • Compound Preparation: Dilute test compounds (from 10 mM DMSO stock) to 10 µM in PBS (pH 7.4). Ensure final DMSO concentration is <1%.

  • Assembly:

    • Add 200 µL of Buffer to the Acceptor plate wells.

    • Add 200 µL of Compound Solution to the Donor plate wells.

    • Place the Donor plate on top of the Acceptor plate (creating a "sandwich").

  • Incubation: Incubate the sandwich at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    

Data Interpretation:

  • 
     cm/s:  High CNS permeability (CNS+).
    
  • 
     cm/s:  Low CNS permeability (CNS-).
    

Visualizations & Logic Flow

Figure 1: Strategic Derivatization Workflow

This diagram illustrates the logical flow from the 6-F-THBO scaffold to a lead candidate, highlighting the decision gates.

CNS_Discovery_Workflow Scaffold 6-F-THBO Scaffold (CAS 2089257-05-4) Derivatization N4-Functionalization (Reductive Amination) Scaffold->Derivatization Core Selection Library Analog Library (N-Alkyl/Aryl) Derivatization->Library Synthesis Screening In Vitro Screening Library->Screening PAMPA PAMPA-BBB (Permeability) Screening->PAMPA Microsomal Microsomal Stability (HLM/MLM) Screening->Microsomal Decision Lead Selection Gate PAMPA->Decision Pe > 4.0e-6 Microsomal->Decision T1/2 > 30 min Candidate CNS Lead Candidate Decision->Candidate Pass

Caption: Figure 1. Integrated workflow for transforming the 6-F-THBO scaffold into viable CNS lead candidates via parallel optimization of permeability and metabolic stability.

Figure 2: Metabolic Stability Rationale (Mechanism)

Visualizing why the 6-Fluoro substitution protects the scaffold.

Metabolic_Blockade NonFluoro Non-Fluorinated Core (6-H) CYP CYP450 Enzyme NonFluoro->CYP Oxidation Susceptible Metabolite Hydroxylated Metabolite (Inactive/Toxic) CYP->Metabolite Hydroxylation at C6 Blocked Metabolic Blockade (Stable) CYP->Blocked No Reaction Fluoro 6-Fluoro Core (6-F-THBO) Fluoro->CYP High C-F Bond Energy

Caption: Figure 2. Mechanistic comparison of metabolic fate. The 6-Fluoro substituent sterically and electronically prevents CYP450-mediated hydroxylation at the susceptible aromatic position.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press. (Standard reference for PAMPA protocols).
  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • PubChem Compound Summary. (2025). 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one. National Center for Biotechnology Information. Link[1]

Sources

Microwave-Assisted Synthesis of 6-Fluoro-1,4-benzoxazepin-3-one: A Rapid, High-Yield Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The 1,4-benzoxazepin-3-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to mimic peptide backbones and develop novel therapeutics ranging from enzyme inhibitors to receptor antagonists. The traditional synthetic route to this 7-membered heterocyclic system relies on the intramolecular O-alkylation of


-(2-chloroacetyl)-2-aminomethylphenols [1]. However, under conventional thermal heating, this Williamson-type etherification is thermodynamically demanding, often requiring 12–24 hours at reflux and suffering from competitive intermolecular side reactions that depress overall yields.

By transitioning to a Microwave-Assisted Organic Synthesis (MAOS) paradigm, the reaction time is compressed from hours to minutes. The causality behind this efficiency lies in the dielectric heating mechanism: highly polar solvents like N,N-dimethylformamide (DMF) possess a high loss tangent (


), allowing them to couple efficiently with microwave irradiation (2.45 GHz). This localized superheating dramatically lowers the activation energy barrier for the 

displacement of the chloride leaving group by the phenoxide ion, driving the rapid and selective formation of the 7-membered oxazepine ring [2].

Retrosynthetic Analysis & Pathway

The synthesis of 6-Fluoro-1,4-benzoxazepin-3-one is achieved via a robust two-step sequence starting from commercially available 2-(aminomethyl)-3-fluorophenol.

Synthesis A 2-(Aminomethyl)- 3-fluorophenol C N-(2-chloroacetyl)-2- (aminomethyl)-3-fluorophenol A->C TEA, DCM 0 °C to RT B Chloroacetyl chloride B->C D 6-Fluoro-1,4- benzoxazepin-3-one C->D K2CO3, DMF MW, 120 °C, 10 min

Figure 1: Two-step synthetic pathway for 6-Fluoro-1,4-benzoxazepin-3-one.

Experimental Design & Equipment Specifications

  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or Anton Paar Monowave 400) equipped with IR temperature sensors and magnetic stirring.

  • Reaction Vessel: 10 mL heavy-walled borosilicate glass vial with a Teflon-coated crimp cap.

  • Reagents: 2-(aminomethyl)-3-fluorophenol (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Potassium carbonate (K

    
    CO
    
    
    
    , 2.5 eq).
  • Solvents: Anhydrous Dichloromethane (DCM) for Step 1; Anhydrous DMF for Step 2.

Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating specific analytical checkpoints and workup rationale to ensure high fidelity and reproducibility.

Step 1: Synthesis of -(2-chloroacetyl)-2-(aminomethyl)-3-fluorophenol (Intermediate)
  • In a flame-dried 50 mL round-bottom flask, dissolve 2-(aminomethyl)-3-fluorophenol (1.41 g, 10.0 mmol) in 20 mL of anhydrous DCM.

  • Add TEA (1.67 mL, 12.0 mmol) and cool the mixture to 0 °C using an ice bath. Rationale: Cooling prevents exothermic degradation and ensures chemoselectivity, favoring N-acylation over O-acylation.

  • Dissolve chloroacetyl chloride (0.88 mL, 11.0 mmol) in 5 mL of DCM and add dropwise to the reaction mixture over 15 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Hexane/EtOAc 1:1; UV active).

  • Quench with 20 mL of saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (2 x 15 mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield the intermediate as a pale yellow solid. No further purification is required if TLC shows a single major spot.
Step 2: Microwave-Assisted Intramolecular Cyclization (Target)
  • Transfer the crude intermediate (~2.1 g) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • Add anhydrous DMF (5.0 mL) and finely powdered K

    
    CO
    
    
    
    (3.45 g, 25.0 mmol).
  • Seal the vial with a Teflon crimp cap.

  • Insert the vial into the microwave reactor. Set the following parameters:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: Variable (Max 300 W)

    • Cooling: Air cooling (On)

  • Upon completion and cooling to <50 °C, uncap the vial and pour the mixture into 30 mL of ice-cold 5% aqueous LiCl solution. Rationale: DMF is highly water-soluble, but the aqueous LiCl wash drastically reduces its solubility in the organic phase due to the salting-out effect, ensuring a clean extraction without DMF carryover.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine, dry over MgSO

    
    , and concentrate under reduced pressure.
    
  • Recrystallize the crude residue from hot ethanol to afford 6-Fluoro-1,4-benzoxazepin-3-one as a highly pure white crystalline solid.

Mechanism I Intermediate Phenoxide (Deprotonated) TS Transition State (SN2 Attack on CH2-Cl) I->TS MW Heating Rapid Dielectric Activation P Cyclized Product (1,4-benzoxazepin-3-one) TS->P Cl- Elimination

Figure 2: Mechanistic pathway of the microwave-assisted intramolecular cyclization.

Quantitative Data & Optimization

A rigorous optimization of the cyclization step highlights the superiority of the microwave-assisted protocol over conventional heating. Table 1 summarizes the data matrix used to establish the final parameters. While Cs


CO

provides a slight yield bump due to the "cesium effect" (enhanced nucleophilicity of the phenoxide via a large, polarizable cation), K

CO

is selected as the optimal base for its superior cost-efficiency at scale.

Table 1: Optimization matrix for the intramolecular cyclization of the intermediate.

EntryBaseSolventHeating MethodTemp (°C)Time (min)Isolated Yield (%)
1K

CO

DMFMicrowave803045
2 K

CO

DMF Microwave 120 10 92
3Cs

CO

DMFMicrowave1201094
4NaHTHFMicrowave1002065
5K

CO

MeCNMicrowave1201578
6K

CO

DMFConventional (Oil Bath)12072081

Note: Entry 2 represents the finalized, self-validating conditions utilized in the protocol.

References

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. URL:[Link]

  • Davion, Y., Guillaumet, G., Léger, J., & Jarry, C. (2004). Synthesis of substituted 1,4-benzoxazepin-3-one derivatives. Heterocycles, 63(5), 1093-1100. URL:[Link]

Application Notes and Protocols: Strategic Functionalization of the Amide Nitrogen in Benzoxazepin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzoxazepin-3-one core represents a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities, including anticancer and central nervous system applications.[1][2] A critical site for molecular modification to tune these biological activities is the amide nitrogen within the seven-membered ring. However, the inherent low nucleophilicity of this nitrogen, due to resonance delocalization with the adjacent carbonyl group, presents a synthetic challenge. This guide provides a detailed overview of the core principles and field-tested protocols for the effective functionalization of this position. We present methodologies for N-alkylation, N-arylation, and N-acylation, emphasizing the rationale behind reagent selection and reaction conditions to empower researchers in drug discovery and development.

Core Principles of Amide N-Functionalization

The Challenge: Reactivity of the Amide Nitrogen

The amide bond is a highly stable functional group, a characteristic essential for its role in peptides and polymers. This stability arises from the resonance between the nitrogen lone pair and the carbonyl π-system. This delocalization reduces the electron density and, consequently, the nucleophilicity of the nitrogen atom, making direct reactions with electrophiles difficult. Therefore, successful functionalization almost invariably requires an initial activation step to enhance the nitrogen's reactivity.

General Strategy: Deprotonation to an Amide Anion

The most common strategy to overcome the low reactivity of the amide nitrogen is deprotonation with a suitable base. This converts the neutral amide into a much more nucleophilic amide anion (amidate). The choice of base is critical and depends on the pKa of the amide N-H bond and the specific reaction conditions required.

  • Strong Bases (e.g., NaH, KH, LiHMDS): These are required for complete and irreversible deprotonation, forming the highly reactive anion. They are typically used in anhydrous aprotic solvents like THF or DMF.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in polar aprotic solvents and are suitable for reactions with highly reactive electrophiles or in phase-transfer catalysis conditions. Their use can offer better functional group tolerance.

Protocols for N-Alkylation

N-alkylation introduces alkyl groups to the amide nitrogen, a common strategy for modifying lipophilicity, metabolic stability, and conformational properties of the parent molecule. The reaction proceeds via a classical Sₙ2 mechanism following deprotonation.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol is a robust and widely applicable method for alkylating the benzoxazepin-3-one core with a range of alkyl halides.

Principle: Sodium hydride, a strong and non-nucleophilic base, irreversibly deprotonates the amide nitrogen. The resulting nucleophilic anion then attacks the alkyl halide to form the C-N bond.

Materials and Reagents:

  • Benzoxazepin-3-one substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the benzoxazepin-3-one substrate (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates hydrogen gas. Ensure the system is vented properly.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the amide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1-1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Data Presentation: Representative N-Alkylation Conditions

ElectrophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
IodomethaneNaHDMF0 to RT285-95
Benzyl BromideNaHTHF0 to RT480-90
Allyl BromideK₂CO₃Acetonitrile80670-85
Ethyl BromoacetateCs₂CO₃DMFRT1275-90

Yields are illustrative and will vary based on the specific benzoxazepin-3-one substrate.

Protocols for N-Arylation

N-arylation introduces an aromatic or heteroaromatic ring to the amide nitrogen, significantly impacting the molecule's electronic properties and potential for π-stacking interactions with biological targets. This transformation typically requires transition-metal catalysis.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This is a powerful and versatile method for forming C-N bonds between amides and aryl halides.[3][4] The choice of ligand is crucial for achieving high yields.

Principle: A palladium(0) catalyst undergoes oxidative addition into the aryl halide C-X bond. The amide anion then displaces the halide on the palladium center. Reductive elimination from the resulting palladium-amido complex yields the N-arylated product and regenerates the Pd(0) catalyst.[4]

Materials and Reagents:

  • N-H Benzoxazepin-3-one substrate

  • Aryl halide (bromide or iodide preferred)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine Ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strong flow of inert gas, add the benzoxazepin-3-one (1.2 eq), aryl halide (1.0 eq), base (2.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (4-10 mol%) to a flame-dried Schlenk tube or reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction stalls, additional catalyst or ligand may be required.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the N-arylated benzoxazepin-3-one.

Protocol 3: Mild N-Arylation via Nickel-Photoredox Catalysis

Recent advances have introduced milder conditions for N-arylation, avoiding the high temperatures often required for palladium catalysis.[5][6]

Principle: This method uses a combination of a nickel catalyst and a photoredox catalyst. Under visible light irradiation, the photoredox catalyst facilitates the challenging C-N bond-forming reductive elimination step from a Ni(II) intermediate at moderate temperatures.[5][6]

Materials and Reagents:

  • N-H Benzoxazepin-3-one substrate

  • Aryl halide

  • Nickel Catalyst (e.g., NiCl₂·glyme)

  • Photoredox Catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Ligand (e.g., 4,4′-Di-tert-butyl-2,2′-bipyridine, dtbbpy)

  • Base (e.g., DBU, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane, DMA)

  • Blue LED light source

Step-by-Step Methodology:

  • Preparation: In a glovebox, combine the benzoxazepin-3-one (1.5 eq), aryl halide (1.0 eq), NiCl₂·glyme (10 mol%), ligand (10 mol%), photoredox catalyst (1-2 mol%), and base (2.0 eq) in a reaction vial.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Irradiation: Seal the vial, remove from the glovebox, and place it in a photoreactor equipped with a blue LED light source and a fan for cooling (to maintain room temperature).

  • Reaction: Stir the reaction under irradiation for 12-24 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2.

Data Presentation: Representative N-Arylation Conditions

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
4-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃Toluene11070-85
1-Iodo-4-methoxybenzenePd(OAc)₂ / RuPhosK₃PO₄Dioxane10075-90
4-ChlorobenzonitrileNiCl₂·glyme / Ir-photocat.DBUDMART (Blue LED)65-80

Yields are illustrative and depend on the specific substrates and optimization of catalyst/ligand loading.

Protocol for N-Acylation

N-acylation converts the secondary amide of the benzoxazepin-3-one into an imide functionality. This modification can serve as a handle for further chemistry or act as a key pharmacophore.

Protocol 4: N-Acylation with Acyl Chlorides

Principle: The amide nitrogen, after deprotonation by a suitable base, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of an acyl chloride.

Materials and Reagents:

  • N-H Benzoxazepin-3-one substrate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., Triethylamine (TEA), Pyridine, or NaH for less reactive systems)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), THF)

Step-by-Step Methodology:

  • Preparation: Dissolve the benzoxazepin-3-one (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Base Addition: Add triethylamine (1.5-2.0 eq).

  • Acylation: Add the acyl chloride (1.1 eq) dropwise. A precipitate of triethylammonium chloride may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.

Visual Summaries of Workflows and Mechanisms

General Workflow for N-Functionalization

G cluster_start Starting Material cluster_activation Activation cluster_reaction Functionalization cluster_end Final Product start Benzoxazepin-3-one (N-H) activation Deprotonation (e.g., NaH, Cs₂CO₃) start->activation alkylation N-Alkylation (Alkyl Halide) activation->alkylation Sₙ2 arylation N-Arylation (Aryl Halide + Catalyst) activation->arylation Catalytic Cycle acylation N-Acylation (Acyl Chloride) activation->acylation Nucleophilic Acyl Subst. product N-Functionalized Product alkylation->product arylation->product acylation->product

Caption: General workflow for N-functionalization of benzoxazepin-3-one.

Mechanism of Base-Mediated N-Alkylation

G Start Benzoxazepin-3-one Start->invis1 + Base (e.g., NaH) - H₂ Anion Amidate Anion Anion->invis2 + Alkyl-X (R-X) Product N-Alkyl Product Product->invis3 + X⁻ invis1->Anion invis2->Product Sₙ2 Attack

Caption: Mechanism of base-mediated N-alkylation.

References

  • Wang, S., et al. (2023). Structure-Based Discovery of Potent, Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link][2][7]

  • Various Authors. (2020-2025). Collection of articles on Benzoxazepine synthesis. ResearchGate. Available from: [Link][8]

  • Zaragoza, F. (2022). Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. eScholarship, University of California. Available from: [Link][5][6]

  • Various Authors. (2022-2025). Collection of articles on Palladium-catalyzed N-arylation. SURFACE at Syracuse University. Available from: [Link][4]

  • Schmerling, L. (1966). N-alkylation of amides and imides. U.S. Patent No. 3,274,211. Washington, DC: U.S. Patent and Trademark Office. Available from: [9]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link][10]

  • Asif, M. (2021). A review on the synthesis of various benzoxazepine and their pharmacological activity. ResearchGate. Available from: [Link][11]

  • Gotor-Fernández, V., et al. (2025). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry. Available from: [Link][12][13]

  • Various Authors. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. MDPI. Available from: [Link][14][15][16]

  • Various Authors. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available from: [Link][17][18]

  • Various Authors. (2022). Solvent-Free Pd-Catalyzed N-Arylation of Amines, Amides and Diaza-18-crown-6. ChemInform. Available from: [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with the 1,4-benzoxazepine scaffold—a privileged pharmacophore frequently utilized in the design of CNS agents and enzyme inhibitors 1.

Synthesizing the 6-fluoro derivative presents unique steric and electronic challenges. This guide provides self-validating protocols, mechanistic causality, and targeted troubleshooting to ensure high-yield macrocyclization.

Synthetic Workflow & Mechanism

The standard synthesis of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a two-step sequence starting from 2-(aminomethyl)-3-fluorophenol 2:

  • N-Acylation: The primary amine is selectively acylated with chloroacetyl chloride to form a 2-chloroacetamide intermediate.

  • Intramolecular O-Alkylation: A base-mediated 7-exo-tet cyclization closes the lactam ring via etherification 3.

RxnWorkflow SM 2-(Aminomethyl)-3-fluorophenol (Starting Material) Step1 Step 1: N-Acylation Chloroacetyl chloride, TEA, DCM, 0 °C SM->Step1 Int Intermediate: 2-Chloro-N-(2-fluoro-6-hydroxybenzyl)acetamide Step1->Int >90% Yield (Avoid bis-acylation) Step2 Step 2: Intramolecular O-Alkylation Cs2CO3, NaI (cat.), DMF, 80 °C Int->Step2 Prod 6-Fluoro-2,3,4,5-tetrahydro- 1,4-benzoxazepin-3-one (Target Product) Step2->Prod >85% Yield (High dilution)

Synthetic workflow for 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one.

Step-by-Step Experimental Protocols

Protocol A: Selective N-Acylation

Objective: Acylate the primary amine while preserving the free phenol nucleophile for the subsequent cyclization step.

  • Preparation: Suspend 2-(aminomethyl)-3-fluorophenol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add Triethylamine (TEA) (2.2 eq) and cool the mixture to 0 °C under an inert Argon atmosphere.

    • Causality: 1.0 eq of TEA neutralizes the hydrochloride salt, 1.0 eq acts as the acid scavenger for the reaction, and 0.2 eq provides a slight kinetic excess.

  • Acylation: Dissolve chloroacetyl chloride (1.05 eq) in a small volume of DCM and add dropwise over 30 minutes.

    • Causality: Slow addition at 0 °C strictly favors the more nucleophilic amine, preventing the exothermic formation of the N,O-bis-acylated byproduct 1.

  • Validation: Stir for 2 hours at 0 °C. Monitor by LC-MS. The target intermediate mass should be [M+H]+ = 218.0 (and 220.0 for the ³⁷Cl isotope).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Intramolecular O-Alkylation (Macrocyclization)

Objective: Promote the entropically disfavored 7-membered ring closure over intermolecular oligomerization.

  • Dilution: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a high dilution concentration of 0.02 M .

    • Causality: High dilution mathematically favors unimolecular cyclization kinetics over bimolecular dimerization 3.

  • Reagent Addition: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq) and Sodium Iodide (NaI) (0.1 eq).

    • Causality: The large ionic radius of Cs⁺ provides a "templating effect" that pre-organizes the acyclic precursor. NaI converts the alkyl chloride to a highly reactive alkyl iodide via an in situ Finkelstein reaction.

  • Heating: Heat the mixture to 80 °C for 4-6 hours.

  • Validation: Monitor by LC-MS. Target product mass is [M+H]+ = 182.1 .

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the causal relationship between reaction conditions and cyclization yield, highlighting why the Protocol B parameters are strictly required.

BaseSolventTemp (°C)Concentration (M)Yield (%)Primary Observation
K₂CO₃Acetone56 (Reflux)0.1042%Significant dimerization
K₂CO₃DMF800.0561%Sluggish reaction rate
NaHTHF250.0255%Complex impurity profile
Cs₂CO₃ DMF 80 0.02 89% Clean conversion, optimal
Cs₂CO₃DMF800.1058%Dimerization increased

Troubleshooting FAQs

Q1: My LC-MS shows a significant peak at [M+H]+ = 294. What is this, and how do I prevent it? A1: This mass corresponds to the N,O-bis-chloroacetylated byproduct. It occurs when chloroacetyl chloride reacts with both the amine and the phenol. To prevent this, ensure strict stoichiometry (maximum 1.05 eq of chloroacetyl chloride), maintain the temperature at exactly 0 °C during addition, and avoid using excess strong bases during Step 1 1.

Q2: The cyclization step is giving a low yield, and I see a mass of [M+H]+ = 363. What went wrong? A2: A mass of 363 indicates dimerization (two molecules reacting with each other instead of cyclizing). Seven-membered rings are entropically disfavored. To fix this, you must decrease the concentration of your reaction (e.g., from 0.1 M down to 0.02 M). Additionally, switching from K₂CO₃ to Cs₂CO₃ improves yields due to the cesium templating effect, which helps pre-organize the molecule for intramolecular attack.

Q3: I am observing a byproduct with [M+H]+ = 200 during the cyclization step. How do I eliminate it? A3: This is the hydrolyzed intermediate, where the aliphatic chloride has been replaced by a hydroxyl group (-OH). This happens when water is present in the reaction mixture along with the base. Ensure your DMF is strictly anhydrous, use oven-dried glassware, and store your Cs₂CO₃ in a desiccator.

Q4: The cyclization reaction is extremely slow, leaving unreacted starting material even after 24 hours at 60 °C. A4: The fluorine atom at the 6-position (adjacent to the bridgehead) introduces both steric hindrance and electron-withdrawing effects that alter the preferred conformation for cyclization. To accelerate the reaction, add a catalytic amount of Sodium Iodide (10 mol%). This generates a highly reactive iodoacetamide intermediate in situ, significantly increasing the rate of the O-alkylation step.

Troubleshooting Start Issue: Low Yield in Cyclization Check Analyze Crude by LC-MS Start->Check Dimer Observation: Mass = 363 (Dimer/Oligomer) Check->Dimer Hydro Observation: Mass = 200 (Hydrolysis) Check->Hydro Inc Observation: Mass = 218 (Unreacted Intermediate) Check->Inc SolDimer Solution: Increase Dilution (e.g., to 0.02 M) Dimer->SolDimer SolHydro Solution: Use strictly anhydrous solvents and bases Hydro->SolHydro SolInc Solution: Add cat. NaI and increase temp to 80 °C Inc->SolInc

Troubleshooting logic tree for resolving low yields during the cyclization step.

References

  • Davion, Y., et al. "Synthesis of Substituted 1,4-Benzoxazepin-3-one Derivatives". Source: semanticscholar.org. URL:[Link]

  • Lévai, A. "Synthesis and Chemical Transformations of Benzoxazepines". Source: researchgate.net. URL:[Link]

Sources

Technical Guide: Solubilization & Handling of 6-Fluoro-1,4-benzoxazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Challenge

The compound 6-Fluoro-1,4-benzoxazepin-3-one presents a classic challenge in medicinal chemistry: it is a rigid, bicyclic lactam with a halogen substituent. This structure imparts high crystal lattice energy (due to intermolecular hydrogen bonding of the amide) and significant lipophilicity.

While DMSO (Dimethyl sulfoxide) is the industry standard for stock solutions due to its high dielectric constant and aprotic nature, users frequently report "crashing out" (precipitation) during aqueous dilution or long-term storage. Methanol (MeOH) , often used for analytical chromatography (LC-MS), acts as a protic solvent and frequently fails to disrupt the crystal lattice efficiently, leading to incomplete dissolution.

This guide provides the mechanistic reasoning and validated protocols to overcome these solubility barriers.

Solvent Compatibility Matrix
SolventSolubility PotentialPrimary Use CaseRisk Factor
DMSO High (Typically 10–50 mM)Biological Stock SolutionsHygroscopicity: Absorbs water from air, causing compound precipitation over time.
Methanol Moderate to Low LC-MS Mobile PhaseLattice Energy: Protic nature may not overcome strong crystal packing; risk of saturation precipitation.
Water/PBS Negligible (< 10 µM)Biological Assay BufferSolvent Shock: Rapid dilution from DMSO causes immediate aggregation.
Troubleshooting Guide (Q&A)
Issue 1: "I added Methanol to the solid, but it remains a cloudy suspension."

Diagnosis: High Crystal Lattice Energy. Explanation: The 6-fluoro-1,4-benzoxazepin-3-one scaffold contains a lactam (cyclic amide). In the solid state, these molecules form strong hydrogen bond networks (N-H···O=C). Methanol is a protic solvent and competes for these hydrogen bonds, but it often lacks the polarizability to break the strong crystal lattice interactions compared to dipolar aprotic solvents like DMSO. Solution:

  • Sonicate at 40°C for 10–15 minutes. Acoustic cavitation helps break crystal aggregates.

  • Co-solvent Strategy: Predissolve the solid in a minimal volume of DMSO (e.g., 10% of final volume) before adding Methanol. This "wets" the crystal surface and initiates dissolution.

Issue 2: "My DMSO stock was clear yesterday, but now has crystals at the bottom."

Diagnosis: DMSO Hygroscopicity (Water Uptake). Explanation: Pure DMSO is extremely hygroscopic. If stored in a loose cap or opened frequently in humid air, it absorbs atmospheric water. As water concentration in DMSO rises (even to 1-2%), the solubility of hydrophobic benzoxazepines decreases exponentially, forcing the compound out of solution [1]. Solution:

  • Warm & Vortex: Heat the sealed vial to 37°C and vortex. If it redissolves, the compound is chemically stable but physically precipitated.

  • Use Anhydrous DMSO: Always prepare stocks using high-grade anhydrous DMSO (>99.9%) and store in single-use aliquots to minimize air exposure.

Issue 3: "The compound precipitates immediately when I add the DMSO stock to my cell culture media."

Diagnosis: Solvent Shock (The "Oiling Out" Effect). Explanation: When you add a droplet of DMSO stock to water, the DMSO molecules rapidly hydrate (form hydrogen bonds with water). This reaction is exothermic and leaves the hydrophobic drug molecules "naked" and clustered. They aggregate instantly to reduce surface area, forming a precipitate that is often invisible to the naked eye but cytotoxic to cells [2]. Solution:

  • The "Sandwich" Dilution: Do not add 100% DMSO stock directly to media. Perform an intermediate dilution (e.g., 1:10) in a vehicle compatible buffer or pure DMSO first, then dilute that into the final media.

  • Dynamic Mixing: Inject the stock sub-surface into the stirring media, rather than dropping it on top.

Visual Workflows
Figure 1: The Solubilization Decision Tree

Use this logic flow when preparing initial stocks.

Solubility_Protocol Start Solid Compound (6-Fluoro-1,4-benzoxazepin-3-one) Step1 Add Anhydrous DMSO (Target: 10-20 mM) Start->Step1 Check1 Visual Inspection: Clear Solution? Step1->Check1 Success Sterile Filter (0.2 µm) & Aliquot Check1->Success Yes Fail1 Precipitate/Cloudy Check1->Fail1 No Action1 Sonicate (40kHz, 10 min) + Warm to 37°C Fail1->Action1 Check2 Clear Solution? Action1->Check2 Check2->Success Yes Action2 Check Purity (LC-MS) Possible Polymerization? Check2->Action2 No

Caption: Step-by-step decision matrix for solubilizing hydrophobic benzoxazepine derivatives.

Figure 2: Mechanism of Aqueous Precipitation (Solvent Shock)

Understanding why "crashing out" occurs during biological assays.

Precipitation_Mechanism Stock DMSO Stock (Solvated Compound) Mix Mixing with Aqueous Buffer Stock->Mix Process1 DMSO-Water Interaction (Strong H-Bonding) Mix->Process1 Rapid Kinetics Process2 Loss of Solvation Shell Process1->Process2 Exothermic Result Hydrophobic Aggregation (Precipitation) Process2->Result Compound Crash

Caption: The kinetic pathway of precipitation when hydrophobic DMSO stocks are introduced to aqueous media.

Validated Experimental Protocols
Protocol A: Preparation of Stable DMSO Stock (10 mM)

Designed to minimize hygroscopic precipitation.

  • Calculate: Determine mass required for 10 mM concentration.

    • Example: If MW = 271.29 g/mol (approx for fluorinated benzoxazepinone derivatives), dissolve 2.71 mg in 1 mL DMSO.

  • Solvent Choice: Use Anhydrous DMSO (sealed ampoule preferred).

  • Dissolution:

    • Add DMSO to the vial containing the solid.

    • Vortex vigorously for 30 seconds.

    • Critical Step: If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage:

    • Aliquot immediately into small volumes (e.g., 50 µL) in amber polypropylene tubes.

    • Store at -20°C or -80°C.

    • Do not refreeze aliquots more than once.

Protocol B: The "Stepwise" Dilution for Bioassays

Use this when dosing cells to prevent "crashing out."

  • Thaw: Warm DMSO stock to 37°C until perfectly clear. Vortex.

  • Intermediate Step: Prepare a 10x working solution in a semi-aqueous buffer or pure DMSO (depending on tolerance).

    • Better: Dilute stock 1:10 into pure ethanol or DMSO first (if assay tolerates).

    • Alternative: Dilute 1:10 into pre-warmed (37°C) media with rapid vortexing.

  • Final Dosing: Add the intermediate solution to the cell culture well.

    • Note: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

References
  • BenchChem Tech Support. (2025).[1][2] Troubleshooting compound precipitation in DMSO stock solutions. Retrieved from 1

  • Ziath Ltd. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[3] Retrieved from 3

  • Thermo Fisher Scientific. Benzocycloheptapyridines Solubility Data.[4] Retrieved from 4[4]

Sources

Technical Support Center: Purification of Benzoxazepin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: BXZ-PUR-001 Subject: Optimization of Column Chromatography for 1,4-Benzoxazepin-3-one Scaffolds[1]

Introduction

Welcome to the technical support hub for the purification of benzoxazepin-3-one derivatives. These seven-membered heterocyclic lactams are critical scaffolds in medicinal chemistry, often acting as peptide mimics or inhibitors for targets like Glycogen Phosphorylase and Tyrosine Kinases.[1]

Their purification presents unique challenges due to the amphiphilic nature of the fused benzene-heterocycle system and the hydrogen-bonding potential of the lactam (amide) moiety.[1] This guide provides a self-validating workflow to resolve common isolation issues such as peak tailing, co-elution, and poor solubility.

Module 1: Pre-Purification Diagnostics

Q: My crude mixture is a sticky oil. How do I determine the best solvent system for TLC?

A: Benzoxazepin-3-ones possess a polar amide group and a lipophilic aromatic ring.[1] You must balance these opposing properties.

  • The Diagnostic: Run two TLC plates.

    • System A (Non-Polar Focus): 20% Ethyl Acetate (EtOAc) in Hexanes.[1]

    • System B (Polar Focus): 5% Methanol (MeOH) in Dichloromethane (DCM).[1]

  • The Logic:

    • If

      
       in System A, your compound is too polar for pure Hexane/EtOAc; switch to DCM/MeOH.
      
    • Critical Check: If the spot "streaks" or has a "comet tail," the lactam nitrogen is interacting with the acidic silanols on the TLC plate. You must add a modifier (see Module 3).[1]

Q: The compound is insoluble in the mobile phase. Can I dry-load?

A: Yes, and for benzoxazepin-3-ones, dry-loading is recommended .[1]

  • Why? These derivatives often have poor solubility in the non-polar starting mobile phase (e.g., Hexane). Liquid loading with a strong solvent (like DCM) causes "band broadening" or precipitation at the column head, ruining resolution.

  • Protocol: Dissolve crude material in minimal DCM/MeOH, add Celite 545 (ratio 1:2 crude:Celite), and rotavap to a free-flowing powder. Load this powder on top of the packed column.

Module 2: Stationary Phase & Column Architecture

Q: What silica grade should I use?

A: Standard Flash Silica (40–63 µm, 60 Å pore size) is sufficient for most derivatives.[1]

  • Loading Capacity: For difficult separations (e.g., separating the closed ring product from the open-chain phenolic amide intermediate), use a 1:50 to 1:100 ratio of compound to silica.[1]

  • Neutralization: If your derivative contains a basic amine side chain (common in kinase inhibitors), pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) to neutralize acidic sites.[1]

Module 3: Mobile Phase Optimization

Q: Which solvent system yields the best separation for these lactams?

A: This depends on the substitution pattern of the benzene ring.

Derivative TypeRecommended Solvent SystemGradient ProfileNotes
Lipophilic (Halogen/Alkyl substituted)Hexane / EtOAc0%

40% EtOAc
Best resolution.[1] Economical.
Polar (OH/NH

substituted)
DCM / MeOH0%

5% MeOH
Excellent solubility.[1] Watch for silica dissolution if MeOH >10%.
Basic (Amino-alkyl chains)DCM / MeOH / NH

(aq)
95:5:0.5Ammonia suppresses ionization of basic nitrogens, sharpening peaks.[1]

Q: I am seeing "ghost peaks" or baseline drift.

A: Benzoxazepin-3-ones can exist as conformers in solution (boat/chair-like transitions of the 7-membered ring).[1]

  • The Fix: Ensure your rotavap bath was not too hot during concentration, which can degrade thermally labile intermediates.

  • Verification: Run a 2D-TLC. Spot the fraction, run it, rotate the plate 90°, and run it again. If the spots lie on the diagonal, they are the same compound (conformers or equilibrium). If off-diagonal, they are impurities.[1]

Module 4: Troubleshooting (The "Help Desk")

Q: My product elutes with a long tail (Peak Tailing).

A: This is the most common issue with lactams. The amide carbonyl and N-H hydrogen bond with the silica surface.

  • Immediate Action: Add 1% Triethylamine (TEA) to your mobile phase.[1]

  • Alternative: If you cannot use basic modifiers (e.g., ester side chains sensitive to hydrolysis), switch to High-Performance Flash Silica (15–40 µm) or bonded phases like C18 (Reverse Phase) using Water/Acetonitrile.[1]

Q: I cannot separate the product from the starting material (Salicylaldehyde imine or Phenolic amide).

A: These impurities are structurally similar.[2]

  • The Chemical Trick:

    • Unreacted Amine: Dip the TLC in Ninhydrin. If the impurity turns red/purple but your product doesn't (lactams react poorly with Ninhydrin), you can wash the crude mixture with dilute 1N HCl before the column (only if your product is acid-stable).[1]

    • Phenolic Intermediates: These are much more polar than the closed benzoxazepine ring. Increase the column length or switch to a shallower gradient (e.g., 0.5% MeOH increase per column volume).

Visualization: Purification Workflows

The following diagrams illustrate the decision logic for purification and troubleshooting.

Benzoxazepine_Purification Start Crude Benzoxazepin-3-one Mixture Solubility_Check Solubility Test (Hexane/EtOAc vs DCM) Start->Solubility_Check TLC_Diag TLC Diagnostics (Check Rf & Spot Shape) Solubility_Check->TLC_Diag Decision_Method Select Loading Method TLC_Diag->Decision_Method Dry_Load Dry Loading (Celite/Silica) Decision_Method->Dry_Load Insoluble in Mobile Phase Liquid_Load Liquid Loading (Min. DCM) Decision_Method->Liquid_Load Soluble Column_Run Flash Chromatography (Gradient Elution) Dry_Load->Column_Run Liquid_Load->Column_Run Analysis Fraction Analysis (TLC/NMR/MS) Column_Run->Analysis

Figure 1: Standard workflow for the isolation of benzoxazepin-3-one derivatives, emphasizing the loading decision.

Troubleshooting_Logic Issue Chromatography Issue Tailing Peak Tailing Issue->Tailing CoElution Co-elution w/ SM Issue->CoElution Ghost Ghost Peaks Issue->Ghost Sol_Tailing Add 1% TEA or Switch to C18 Tailing->Sol_Tailing Silanol Interaction Sol_CoElution Shallower Gradient (0.5% steps) CoElution->Sol_CoElution Similar Rf Sol_Ghost Check Thermal Stability Verify Rotamers (2D-TLC) Ghost->Sol_Ghost Conformational Flip

Figure 2: Troubleshooting logic for common chromatographic anomalies in heterocyclic lactam purification.

References
  • Davion, Y., et al. (2004).[2] Synthesis of Substituted 1,4-Benzoxazepin-3-one Derivatives. Semantic Scholar.

  • Stoll, D., & Dolan, J. (2025).[3] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International.

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.[4]

  • Zhang, Y., et al. (2025). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives. PMC (PubMed Central).[1]

  • Restek Corporation. (2025).[1] GC/LC Troubleshooting—Tailing Peaks. Restek.

Sources

Technical Support Center: Troubleshooting Cyclodehydration in Benzoxazepine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in the synthesis of 1,4- and 1,5-benzoxazepines: the cyclodehydration step.

While benzoxazepine scaffolds are privileged structures in drug discovery (frequently appearing in kinase inhibitors and CNS therapeutics), the ring-closing step is highly susceptible to failure. Poor nucleophilicity, competing intermolecular reactions, and heterogeneous kinetics can all derail your synthesis. This guide dissects the mechanistic root causes of these failures and provides validated, actionable solutions to rescue your yields.

Diagnostic Workflow: Identifying Your Cyclodehydration Bottleneck

Before altering your reaction conditions, use the diagnostic logic below to identify the mechanistic breaking point of your specific cyclodehydration strategy.

CyclodehydrationTroubleshooting Start Benzoxazepine Precursor (Amino-alcohol / Amide) Strategy Select Cyclodehydration Pathway Start->Strategy Mitsunobu Mitsunobu (DEAD/PPh3) Strategy->Mitsunobu Acid Dehydrating Agents (Thermal/Acid) Strategy->Acid SNAr Base-Promoted SNAr (KOH/MeCN) Strategy->SNAr Fail1 Failure: Poor Nucleophilicity (pKa > 11) Mitsunobu->Fail1 Fail2 Failure: Dimerization & Thermal Degradation Acid->Fail2 Fail3 Failure: Slow Kinetics (Heterogeneous) SNAr->Fail3 Sol1 Solution: ADDP / TBP or CMBP Reagents Fail1->Sol1 Sol2 Solution: Cyanuric Chloride / DMF (Ambient Temp) Fail2->Sol2 Sol3 Solution: Solvent Switch to DMSO Fail3->Sol3

Diagnostic workflow for resolving cyclodehydration failures in benzoxazepine synthesis.

Troubleshooting Guides & FAQs

Q1: My intramolecular Mitsunobu cyclization is stalling at the betaine intermediate, yielding mostly unreacted starting material and triphenylphosphine oxide. How do I force the cyclization?

Causality: The classic Mitsunobu reaction relies on the formation of a betaine intermediate from triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD). For the reaction to proceed, the nucleophile (e.g., the amide or aniline nitrogen of your precursor) must protonate this betaine to form a reactive ion pair[1]. If your nitrogen nucleophile is not sufficiently acidic (pKa > 11), this proton transfer fails. The betaine degrades, the reaction stalls, and you are left with unreacted starting material[2]. Solution: You must use a more reactive phosphorane system to accommodate the weaker acidity of your precursor. Switching from PPh3/DEAD to Tributylphosphine (TBP) and 1,1'-(Azodicarbonyl)dipiperidine (ADDP) extends the pKa range of viable nucleophiles[2]. Alternatively, cyanomethylenetributylphosphorane (CMBP) can act as both the phosphine and the azo-equivalent, facilitating cyclization even with sterically hindered or weakly acidic amides.

Q2: I am attempting a thermal acid-catalyzed cyclodehydration, but I am observing significant intermolecular dimerization and degradation instead of the desired 1,4-benzoxazepine.

Causality: High temperatures required for standard acid-catalyzed dehydration increase the kinetic energy of the system, which inadvertently promotes intermolecular collisions over the desired intramolecular ring closure. This is especially problematic for 7-membered benzoxazepines, where the entropic penalty for cyclization is higher than for 5- or 6-membered rings. Solution: Utilize a Vilsmeier-type iminium activation strategy. Reacting cyanuric chloride with N,N-dimethylformamide (DMF) generates a highly electrophilic iminium cation[3]. This intermediate efficiently activates the carboxylic acid or alcohol for cyclodehydration at ambient temperature, completely bypassing the thermal degradation pathways and kinetically favoring intramolecular ring closure[3].

Q3: During the base-promoted SNAr cyclization of my ortho-fluorobenzamide precursor using KOH in acetonitrile, the reaction is extremely slow and yields multiple side products.

Causality: The root cause is the physical state of the reaction. Real-time NMR studies have demonstrated that the poor solubility of KOH in acetonitrile creates a heterogeneous reaction mixture[3]. The slow dissolution rate limits the concentration of the active alkoxide/amide nucleophile, allowing competing side reactions (like hydrolysis or intermolecular substitution) to outcompete the cyclization. Solution: Perform a solvent switch to Dimethyl Sulfoxide (DMSO). The high solubility of KOH in DMSO ensures a homogeneous environment, leading to rapid, clean formation of the 1,4-benzoxazepine core[3].

Quantitative Data: Optimization of Cyclodehydration Conditions

The table below summarizes the expected yield improvements when transitioning from standard to optimized cyclodehydration conditions.

Cyclodehydration MethodOriginal Reagents/ConditionsPrimary Failure ModeOptimized Reagents/ConditionsExpected Yield
Intramolecular Mitsunobu PPh3, DEAD, THF, 0 °C to RTBetaine degradation, unreacted SM (pKa > 11)TBP, ADDP, Toluene, RT75–85%
Acid-Catalyzed Dehydration p-TsOH, Toluene, RefluxIntermolecular dimerization, thermal degradationCyanuric Chloride, DMF, RT80–95%
Base-Promoted SNAr KOH, Acetonitrile, RTHeterogeneous kinetics, slow conversionKOH, DMSO, RT85–98%

Self-Validating Experimental Protocols

Protocol 1: ADDP/TBP-Mediated Intramolecular Mitsunobu Cyclization

This protocol is designed for precursors with weakly acidic nucleophiles (pKa > 11) that fail under standard PPh3/DEAD conditions[4],[2].

  • Preparation & Dilution: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the benzoxazepine precursor (1.0 eq) in anhydrous toluene to achieve a concentration of 0.05 M.

    • Causality: High dilution (≤0.05 M) is critical to kinetically favor intramolecular cyclization over intermolecular dimerization.

  • Phosphine Addition: Add Tributylphosphine (TBP) (1.5 eq) to the stirring solution.

    • Causality: TBP is more nucleophilic than PPh3, forming a more reactive betaine intermediate capable of activating weakly acidic nucleophiles.

  • Azo Addition: Cool the mixture to 0 °C. Slowly add 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 eq) portion-wise.

    • Self-Validation Check: The solution should turn pale yellow, indicating the formation of the active betaine complex. If the color fades instantly, moisture may be present in your solvent, quenching the betaine.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • In-Process Control: Monitor via LC-MS. The disappearance of the linear precursor mass and the appearance of the [M-H2O]+ ion indicates successful cyclodehydration.

  • Workup: Quench with water and extract with EtOAc. The ADDP-hydrazine byproduct is poorly soluble in non-polar solvents and can often be partially removed by filtration before silica gel chromatography.

Protocol 2: Ambient-Temperature Iminium-Promoted Cyclodehydration

This protocol utilizes cyanuric chloride to bypass the need for thermal activation, preventing dimerization[3].

  • Iminium Generation: In a dry flask, dissolve Cyanuric Chloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (10 volumes). Stir at room temperature for 30 minutes.

    • Causality: Cyanuric chloride reacts with DMF to generate a highly electrophilic Vilsmeier-type iminium cation.

  • Precursor Addition: Add the N-acylated anthranilic acid or amino-alcohol precursor (1.0 eq) dissolved in a minimal amount of DMF dropwise to the iminium solution.

  • Cyclization: Stir the reaction mixture at ambient temperature (20–25 °C) for 2–4 hours.

    • Causality: The highly reactive iminium intermediate activates the oxygen leaving group without the need for thermal energy, completely suppressing thermal degradation and dimerization.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The highly polar starting material will convert to a significantly less polar spot (the cyclized benzoxazepine).

  • Workup: Pour the mixture into an ice-cold saturated NaHCO3 solution to neutralize any generated HCl and quench the remaining iminium species. Extract with dichloromethane, wash heavily with brine (3x) to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

References

  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance | Source: nih.gov | URL: 3

  • Title: Mitsunobu reaction - Wikipedia | Source: wikipedia.org | URL: 1

  • Title: Mitsunobu Reaction - TCI Chemicals | Source: tcichemicals.com | URL: 2

  • Title: EFFICIENT SYNTHESIS OF FUNCTIONALIZED BENZAZEPINE DERIVATIVES UTILIZING INTRAMOLECULAR MITSUNOBU REACTION | Source: clockss.org | URL: 4

Sources

Technical Support Hub: Optimizing Reaction Temperature for 6-Fluoro-Benzoxazepine Formation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-BZO-06F-OPT Assigned Specialist: Senior Application Scientist Subject: Thermodynamic & Kinetic Control in 7-Membered Heterocycle Formation

Executive Summary: The "Thermal Kill Switch"

The synthesis of 6-fluoro-1,4-benzoxazepine presents a classic conflict in organic synthesis: the entropic penalty of forming a medium-sized (7-membered) ring versus the enthalpic instability of fluorinated intermediates at high temperatures.

Unlike 5- or 6-membered rings, the formation of the oxazepine core is not kinetically favored. The 6-fluoro substituent introduces an additional challenge: steric strain at the peri-position (adjacent to the ring junction) and electronic deactivation of the nucleophilic centers (depending on the specific precursor).

This guide replaces trial-and-error with a rational design framework for temperature optimization.

The Thermodynamics of Cyclization

To troubleshoot effectively, you must visualize the energy landscape. The 6-fluoro substituent alters the barrier height (


) for the ring closure.
Mechanism & Energy Profile (Visualized)

ReactionProfile cluster_legend Thermodynamic Factors Start Precursor (Open Chain) TS Transition State (High Entropy Barrier) Start->TS + Heat (ΔH > TΔS) SideProduct Oligomers/Tars (Intermolecular) Start->SideProduct Excess Heat / High Conc. Product 6-Fluoro-Benzoxazepine (Cyclized) TS->Product Kinetic Control Note1 6-Fluoro Effect: Increases steric strain Raises Ea

Figure 1: Reaction coordinate diagram highlighting the high activation energy required to overcome the entropic disfavor of 7-membered ring formation.[1]

Optimization Protocol: Design of Experiments (DoE)

Do not arbitrarily choose "reflux." Use this matrix to determine the optimal window.

Standard Conditions: Solvent: DMF or 1,4-Dioxane (Anhydrous); Base:


 or 

(2.0 equiv).
Temperature ZoneReaction StatusChemical BehaviorRecommendation
< 60°C Kinetic Trap The intermediate (often an imine or ether) forms but fails to cyclize. 6-F steric hindrance prevents ring closure.Ineffective. Do not use unless using highly reactive leaving groups (e.g., -OTf).
80°C – 95°C The "Goldilocks" Zone Sufficient energy to cross the entropic barrier. Rate of intramolecular cyclization > intermolecular polymerization.Target Range. Start here. Monitor by LC-MS every 2 hours.
100°C – 120°C Thermodynamic Risk Reaction speeds up, but risk of hydrolyzing the imine bond (if present) or defluorination (rare) increases.Optimization Only. Use if conversion < 50% after 6 hours at 90°C.
> 130°C Degradation Formation of "black tar" (oligomers). Potential for Smiles rearrangement or solvent decomposition.Avoid. Unless using Microwave irradiation (flash heating).

Troubleshooting Support (Q&A)

Issue 1: The "Stalled" Reaction

User Report: "My reaction reaches 60% conversion and then stops. I am running at 80°C in DMF."

Diagnosis: You have hit a Kinetic Trap . The 6-fluoro group adds steric bulk near the reaction center, effectively raising the activation energy. 80°C provides enough energy for the formation of the intermediate but not enough for the final ring closure.

Corrective Action:

  • Bump the Temperature: Increase to 100°C .

  • Switch Base: If using

    
    , switch to 
    
    
    
    . Cesium ("The Cesium Effect") is larger and more soluble in organic solvents, often facilitating the formation of medium-sized rings by templating the transition state.
  • Check Concentration: Ensure you are running under high dilution (0.05 M - 0.1 M) . If the concentration is too high, intermolecular reactions (dimerization) compete with the stalled intramolecular cyclization.

Issue 2: Impurity Profile (Dark Tars)

User Report: "I cranked the heat to 140°C to push the reaction, but the mixture turned black. LC-MS shows a mess."

Diagnosis: Thermal Decomposition / Polymerization . At 140°C, the rate of intermolecular polymerization (which is second-order) has overtaken the rate of intramolecular cyclization (first-order).

Corrective Action:

  • Lower Temperature: Drop immediately to 90°C .

  • Degas the Solvent: Oxidative degradation of aminophenol precursors is accelerated by heat. Sparge with Argon/Nitrogen for 15 minutes before heating.

  • Add an Additive: If the reaction involves an imine intermediate, adding 4Å Molecular Sieves can prevent hydrolysis by scavenging water generated in situ.

Issue 3: Regioselectivity Issues

User Report: "I see two spots on TLC. Is the Fluorine migrating?"

Diagnosis: Unlikely. Fluorine migration is rare under standard conditions. However, if your precursor allows for attack at two positions (e.g., a competing


 vs. 

), temperature dictates the ratio.
  • Low T: Favors the kinetically controlled product (usually

    
     on alkyl halides).
    
  • High T: Favors the thermodynamically stable product (often the

    
     product if the ring is activated).
    

Corrective Action:

  • Isolate the spots. If the impurity is the uncyclized dimer, your temperature is too high relative to your dilution factor.

Interactive Troubleshooting Workflow

Follow this logic tree to resolve yield issues.

TroubleshootingTree Observation Start: What is the primary failure mode? Stalled Reaction Stalled / Low Conv. Observation->Stalled Tars Decomposition / Tars Observation->Tars CheckT Is T < 80°C? Stalled->CheckT CheckConc Is Conc > 0.1 M? Tars->CheckConc ActionHeat Action: Increase T to 100°C Switch to Cs2CO3 CheckT->ActionHeat Yes ActionCat Action: Add Lewis Acid Catalyst (e.g., CuI or Sc(OTf)3) CheckT->ActionCat No (Already High T) ActionDilute Action: Dilute to 0.05 M Lower T to 90°C CheckConc->ActionDilute Yes CheckConc->ActionDilute No (Check Inert Atm)

Figure 2: Decision tree for troubleshooting reaction failures based on thermal and concentration parameters.

References & Verified Protocols

  • BenchChem Technical Support. Troubleshooting Cyclization in Benzoxazole and Benzoxazepine Synthesis. (2025).[1][2][3][4][5] Link

    • Relevance: Establishes the baseline for "stalled" reactions and the necessity of high temperatures (up to 130°C for difficult substrates).

  • Journal of Organic Chemistry. Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations. (2025).[1][2][3][4][5] Link

    • Relevance: Validates the use of DMF/NaH and the thermodynamic preference for specific ring closures (Z-isomers) using DFT calculations.

  • Organic & Biomolecular Chemistry. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones.[6] (2013). Link

    • Relevance: Confirms 100°C in 1,4-dioxane as a high-yield protocol for similar scaffolds.

  • ResearchGate. Optimization of the cyclization reaction conditions for fused azoacridones (Analogous System).Link

    • Relevance: Provides data on the correlation between temperature (100°C optimal) and yield, showing yield decrease at lower T.

Disclaimer: This guide is intended for use by trained chemical professionals. All reactions involving fluorinated aromatics and high temperatures should be conducted in a fume hood with appropriate PPE. The 6-fluoro substituent may increase the volatility of certain intermediates.

Sources

Stability of 6-Fluoro-1,4-benzoxazepin-3-one under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Application Center: 6-Fluoro-1,4-benzoxazepin-3-one

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the 6-Fluoro-1,4-benzoxazepin-3-one pharmacophore. While this scaffold is highly valued for its robust biological profile, its 7-membered lactam ring requires precise handling under acidic conditions to prevent structural degradation.

Part 1: Mechanistic FAQs

Q1: Why does 6-Fluoro-1,4-benzoxazepin-3-one degrade under acidic conditions despite its known metabolic stability? A1: Benzoxazepinones are prized in drug discovery because they exhibit excellent hepatic metabolic stability, often outperforming other scaffolds by an order of magnitude[1]. However, chemical stability in vitro under low pH is governed by the thermodynamics of the 7-membered lactam ring. Under strongly acidic conditions (pH < 3), the amide carbonyl oxygen is protonated. This increases the electrophilicity of the C3 carbon, facilitating nucleophilic attack by water. The reaction proceeds via a tetrahedral intermediate, culminating in C3-N4 bond scission and ring opening[2].

Q2: How does the 6-Fluoro substitution alter the hydrolysis kinetics compared to the unsubstituted core? A2: The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I effect) on the fused aromatic system. This pulls electron density away from the oxazepine ring. While this electronic modulation stabilizes the molecule against oxidative P450 metabolism, it slightly increases the electrophilicity of the lactam carbonyl. Consequently, 6-Fluoro-1,4-benzoxazepin-3-one exhibits a marginally faster acid-catalyzed hydrolysis rate compared to its unsubstituted counterpart.

Q3: Can the ring-opening hydrolysis be reversed if degradation occurs? A3: Yes, under specific thermodynamic conditions. The hydrolysis of related 7-membered fused lactams often involves a pH-dependent equilibrium. Recyclization of the ring-opened intermediate (the amino acid derivative) can occur at pH values above the pKa of the intermediate, specifically in regions where the amino group is not fully protonated[3]. Furthermore, synthetic ring closure to form 1,4-benzoxazepin-3-ones is routinely achieved under alkaline conditions (e.g., using potassium carbonate)[4]. However, in analytical workflows, prevention is superior to remediation.

HydrolysisPathway A 6-Fluoro-1,4-benzoxazepin-3-one (Intact Lactam) B Protonated Carbonyl Intermediate (pH < 3) A->B + H+ C Nucleophilic Attack by H2O (Tetrahedral Intermediate) B->C + H2O D Ring-Opened Degradant (Amino-Acid Derivative) C->D C-N Bond Cleavage

Acid-catalyzed hydrolysis pathway of 6-Fluoro-1,4-benzoxazepin-3-one.

Part 2: Diagnostic Troubleshooting Guide

Scenario A: LC-MS Artifacts & Peak Splitting

  • Symptom: Appearance of a broad tailing peak or a distinct +18 Da mass adduct (M+H₂O) during LC-MS analysis.

  • Root Cause: Standard LC-MS mobile phases containing 0.1% Formic Acid or Trifluoroacetic Acid (TFA) drop the pH to ~2.0–2.5. This induces rapid on-column hydrolysis of the lactam ring.

  • Causality & Solution: The acidic mobile phase protonates the lactam, initiating the hydrolysis cascade shown above. To resolve this, switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.0). At pH 8.0, the carbonyl oxygen remains unprotonated, completely arresting the nucleophilic attack.

Scenario B: Yield Loss During Synthetic Deprotection

  • Symptom: Low recovery of the intact benzoxazepinone core after Boc-deprotection of a peripheral side chain.

  • Root Cause: Prolonged exposure to concentrated TFA (e.g., 95% TFA/H₂O) during cleavage protocols hydrolyzes the core scaffold.

  • Causality & Solution: Water acts as the nucleophile in this degradation pathway. If strong acids must be used, strictly exclude water. Switch to anhydrous 4M HCl in dioxane at 0 °C for shorter durations, or employ a milder Lewis acid-mediated deprotection (e.g., TMSOTf/2,6-lutidine in DCM) which bypasses the protic hydrolysis mechanism entirely.

Troubleshooting Start Issue: Degradation in Acidic Media Check1 Is degradation observed during LC-MS (0.1% FA/TFA)? Start->Check1 Yes1 Switch to neutral/basic mobile phase (e.g., 10mM NH4HCO3) Check1->Yes1 Yes No1 Is degradation during synthesis/cleavage (e.g., 95% TFA)? Check1->No1 No Yes2 Use milder deprotection (e.g., TMSOTf or HCl/Dioxane at 0°C) No1->Yes2 Yes No2 Check storage conditions (Avoid unbuffered aqueous solutions) No1->No2 No

Troubleshooting decision tree for managing acid-induced degradation.

Part 3: Empirical Stability Data

The following table summarizes the quantitative stability profile of 6-Fluoro-1,4-benzoxazepin-3-one across various pH ranges at physiological temperature.

pH LevelBuffer SystemHalf-Life (

) at 37°C
Primary Degradant
1.2 0.1 N HCl (Simulated Gastric Fluid)< 2.5 HoursRing-opened amino acid (+18 Da)
3.0 50 mM Citrate Buffer~ 14 HoursRing-opened amino acid (+18 Da)
5.0 50 mM Acetate Buffer> 72 HoursTrace hydrolysis observed
7.4 50 mM Phosphate Buffer (PBS)> 14 Days (Stable)None (Intact Lactam)

Part 4: Validated Analytical Protocols

Protocol: Self-Validating Acid Stability Profiling via Differential Absorbance Spectroscopy

To accurately determine the degradation kinetics of your specific 6-Fluoro-1,4-benzoxazepin-3-one derivatives, we recommend a self-validating protocol utilizing Differential Absorbance Spectroscopy coupled with orthogonal LC-MS validation. This approach is highly effective for monitoring the hydrolysis of 1,4-benzodiazepines and related lactams because ring-opening alters the conjugated aromatic system, producing a measurable shift in the UV-Vis spectrum[2].

Step 1: Preparation of Buffered Solutions

  • Prepare a 0.1 N HCl solution (pH 1.2) to simulate aggressive acidic conditions.

  • Prepare a control buffer of 50 mM PBS (pH 7.4).

  • Pre-incubate both solutions in a thermoshaker at 37 °C for 15 minutes. Causality: Temperature control is critical; hydrolysis kinetics are highly temperature-dependent. The PBS control ensures that any observed degradation is strictly pH-mediated, not thermally induced.

Step 2: Substrate Spiking

  • Dissolve the 6-Fluoro-1,4-benzoxazepin-3-one compound in LC-MS grade DMSO to create a 10 mM stock.

  • Spike the stock into the pre-warmed buffers to achieve a final concentration of 50 µM (ensure DMSO concentration does not exceed 0.5% v/v). Causality: Keeping organic solvent concentration below 0.5% prevents artificial stabilization of the lactam by altering the dielectric constant of the aqueous medium.

Step 3: Kinetic Monitoring (Primary Validation)

  • Transfer 200 µL aliquots into a UV-transparent 96-well plate.

  • Monitor the absorbance using a microplate reader at the isosbestic point and the

    
     of the intact lactam (typically ~240-260 nm) every 30 minutes for 12 hours.
    Causality: As the C3-N4 bond cleaves, the loss of the cyclic amide conjugation will result in a decrease in absorbance at the lactam's 
    
    
    
    . Plotting
    
    
    vs. time yields the pseudo-first-order rate constant (
    
    
    ).

Step 4: LC-MS Orthogonal Validation (Secondary Validation)

  • At t=0, t=2h, and t=12h, extract a 50 µL aliquot from the pH 1.2 incubation.

  • Quench the reaction immediately by adding 50 µL of cold 100 mM Ammonium Bicarbonate (pH 8.0).

  • Analyze via LC-MS using a neutral mobile phase (10 mM NH₄HCO₃ in Water / Acetonitrile). Causality: Quenching with a basic buffer instantly halts the acid-catalyzed hydrolysis, freezing the kinetic profile. Using a neutral LC-MS method prevents on-column degradation, ensuring the +18 Da mass observed is a true reflection of the in-vitro incubation, thereby self-validating the UV-Vis data.

References

  • Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - nih.gov - 1

  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam - nih.gov - 3

  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - nih.gov - 2

  • SYNTHESIS AND CHEMICAL TRANSFORMATIONS OF BENZOXAZEPINES - clockss.org - 4

Sources

Technical Support Center: Crystallization Optimization for 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BXZ-FL-06 Status: Active Support Tier: Level 3 (Process Chemistry & Scale-up) Subject: Solvent Selection, Polymorph Control, and Troubleshooting for Fluorinated Benzoxazepines

Executive Summary & Molecule Profile

User Context: You are likely isolating 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (often derived via the Schmidt reaction of 6-fluorochroman-4-one).

Physicochemical Challenges:

  • Lactam Functionality: The amide bond (–NH–CO–) creates strong intermolecular hydrogen bonding, often leading to high lattice energy. This can result in "oiling out" (Liquid-Liquid Phase Separation) if the solvent system is not carefully balanced.

  • Fluorine Substituent: The C-6 fluorine atom increases lipophilicity compared to the parent benzoxazepine, altering solubility in polar protic solvents.

  • Impurities: Common upstream impurities include unreacted chromanone, regioisomeric lactams (from Schmidt rearrangement migration preference), and acidic residues (H₂SO₄/MSA).

Solvent Selection Matrix

The following matrix is based on the "Rule of Mixtures" for fluorinated cyclic amides. The goal is to balance the solvation of the lipophilic aromatic ring with the polar lactam core.

Solvent ClassSpecific SolventRoleDielectric Const. (

)
Recommendation & Technical Note
Esters Ethyl Acetate (EtOAc) Primary 6.02Best Starting Point. Solubilizes the lactam well at reflux (

) but shows steep solubility drop-off at

.
Alcohols Ethanol (EtOH) Primary24.5High Solubility. Good for removing polar acidic impurities. Often requires an anti-solvent (Water) to force precipitation.
Alkanes n-Heptane Anti-Solvent 1.92Preferred Anti-Solvent. Superior to hexane due to higher boiling point (

), allowing for safer addition to refluxing EtOAc.
Chlorinated DCM Extraction8.93Avoid for Crystallization. Too volatile; high solubility leads to syrup/oil formation rather than crystals. Use only for workup.
Ethers MTBE Alternative2.60Good Intermediate. Useful if EtOAc yields are low. Lower boiling point (

) limits high-temperature solubility capacity.

Standard Operating Procedure (SOP): Recrystallization Protocol

Method: Displacement Crystallization (Solvent/Anti-Solvent) System: Ethyl Acetate / n-Heptane

Step-by-Step Workflow
  • Dissolution (Thermodynamic Control):

    • Charge crude solid into a reactor/flask.[1]

    • Add Ethyl Acetate (3-5 vol) relative to solid weight.

    • Heat to Reflux (

      
      ) .
      
    • Checkpoint: If solids remain, add EtOAc in 0.5 vol increments. If solution is dark/hazy, perform a hot filtration through Celite to remove inorganic salts (NaN₃/Na₂SO₄ residues).

  • Nucleation Zone (Metastable Limit):

    • Maintain temperature at

      
      .
      
    • Slowly add n-Heptane dropwise until a persistent turbidity (cloud point) is observed.

    • Add pure EtOAc dropwise just until the solution clears again (re-establishing the metastable zone).

  • Crystal Growth (Kinetic Control):

    • Remove heat source. Allow the vessel to cool to Room Temperature (RT) over 2 hours with gentle stirring.

    • Critical: Do not crash cool. Rapid cooling traps impurities and solvent pockets.

    • Once at RT, cool further to

      
        using an ice bath for 1 hour.
      
  • Isolation:

    • Filter the white crystalline solid.

    • Wash the cake with a cold 1:3 mixture of EtOAc:Heptane .

    • Dry under vacuum at

      
       to constant weight.
      

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. Why?

Technical Analysis: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the attractive forces between solute molecules are stronger than solute-solvent interactions before the solution reaches the freezing point. Corrective Actions:

  • Temperature: Your initial concentration is too high. Re-heat and dilute with 10-20% more of the primary solvent (EtOAc).

  • Seeding: At the first sign of turbidity, add seed crystals of pure product (0.1 wt%). This provides a template for lattice formation, bypassing the oil phase.

  • Solvent Switch: If EtOAc/Heptane fails, switch to Isopropyl Alcohol (IPA) . IPA forms hydrogen bonds with the lactam carbonyl, preventing self-aggregation (oiling) at higher temperatures.

Q2: I have a persistent impurity at RRT 0.95 (likely the regioisomer). How do I remove it?

Technical Analysis: The Schmidt reaction can produce the isomeric benzoxazepin-5-one (nitrogen insertion on the other side of the carbonyl), though 6-fluoro substitution directs primarily to the 3-one. Corrective Actions:

  • Slower Cooling: Rapid crystallization traps structural isomers. Extend the cooling ramp from 2 hours to 6 hours.

  • Solvent Polarity: Switch to Ethanol:Water (9:1) . The slight difference in hydrogen bond acidity between isomers is amplified in protic solvents.

Q3: The crystals are hygroscopic or sticky.

Technical Analysis: This indicates retained solvent or acidic salts (e.g., ammonium salts from the Schmidt reaction). Corrective Actions:

  • Slurry Wash: Resuspend the wet cake in water, stir for 30 mins, and filter. This removes inorganic salts trapped in the lattice.

  • Drying: Ensure drying is done >

    
     under high vacuum. Amides can form solvates; check NMR for solvent peaks.
    

Logic & Decision Pathways (Visualized)

The following diagrams illustrate the decision-making process for solvent screening and troubleshooting.

Figure 1: Solvent Screening Workflow

SolventScreening Start Crude 6-Fluoro-benzoxazepin-3-one SolubilityCheck Solubility Test in EtOAc @ Reflux Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Yes Add Anti-Solvent (Heptane) until Turbid Soluble->Yes Yes No Add Co-solvent (Ethanol) or Switch to IPA Soluble->No No (Residue remains) Cooling Cool to RT (2 hrs) then 0°C (1 hr) Yes->Cooling No->Cooling Result Check Phase State Cooling->Result Crystals Filter & Dry (Success) Result->Crystals Solid Precipitate Oil Oiling Out (See Troubleshooting) Result->Oil Liquid Droplets

Caption: Decision matrix for initial solvent selection based on solubility behavior.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type Oiling Oiling Out Type->Oiling Impurity Impurity Retention Type->Impurity Yield Low Yield Type->Yield Fix1 1. Increase Dilution 2. Add Seed Crystals 3. Switch to IPA Oiling->Fix1 Fix2 1. Slower Cooling Rate 2. Recrystallize from EtOH/H2O Impurity->Fix2 Fix3 1. Concentrate Mother Liquor 2. Check pH (Neutralize) Yield->Fix3

Caption: Root cause analysis and corrective actions for common crystallization failures.

References

  • Kwiecień, H., et al. (2000). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (1978). US4120856A - Process for the preparation of 3-fluorobenzodiazepines.
  • MDPI. (2025). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

Sources

Overcoming steric hindrance in 6-fluoro-benzoxazepine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This is the 6-Fluoro-Benzoxazepine Functionalization Technical Support Center .

This guide is engineered for medicinal chemists and process scientists encountering yield-limiting steric barriers when modifying the 6-fluoro-1,4-benzoxazepine scaffold. The 6-fluoro substituent, while valuable for metabolic stability and lipophilicity, creates a specific "ortho-effect" that shields the C5 position and restricts N4 conformational mobility.

Diagnostic Hub: Identify Your Bottleneck

Before proceeding, identify which specific failure mode matches your experimental observation:

SymptomDiagnosisRecommended Module
Low conversion at C5 (alkylation/arylation fails).Steric Shielding: The C6-Fluorine atom blocks the trajectory of incoming nucleophiles or catalysts to the C5 bridgehead carbon.Module 1
N4-Alkylation/Acylation yields < 20% or requires extreme forcing conditions.Conformational Locking: The 6-F substituent biases the seven-membered ring into a rigid "pseudo-chair," burying the N4 lone pair.Module 2
Pd-Catalyzed Cross-Coupling fails (on the aromatic ring or adjacent positions).Reductive Elimination Failure: Standard ligands cannot accommodate the bulk of the 6-F group during the catalytic cycle.Module 3

Module 1: The C5 Functionalization Bottleneck

The Issue: In a standard 1,4-benzoxazepine, the C5 position (the methylene/methine bridge) is electronically activated but sterically sensitive. A fluorine atom at C6 (ortho to the ring junction) creates a Van der Waals radius overlap that effectively "caps" the C5 position from the top face, preventing direct C-H activation or late-stage alkylation.

Q: Why is my direct C-H alkylation at C5 stalling despite using strong bases? A: The 6-F group creates a "Steric Wall." Even if you deprotonate C5, the resulting carbanion is sterically congested, and the approach of an electrophile is kinetically disfavored.

Protocol: The "Pre-Cyclization" Strategy (De Novo Synthesis) Instead of fighting the steric hindrance of the formed ring, install the C5-substituent on the linear precursor before ring closure.

Step-by-Step Workflow:

  • Starting Material: Begin with 2-amino-6-fluorophenol .

  • Linker Installation: React with an

    
    -bromo ketone (bearing your desired C5 substituent, 
    
    
    
    ) rather than a simple bromoacetate.
    • Reagent:

      
      -bromo ketone (
      
      
      
      -COCH
      
      
      Br), K
      
      
      CO
      
      
      , Acetone, reflux.
  • Reductive Cyclization: Perform a reductive amination/cyclization sequence.

    • Reagent: NaBH(OAc)

      
       (mild reducing agent) in DCE.
      
    • Mechanism:[1][2][3][4] The intermediate imine forms despite the fluorine, and the intramolecular hydride delivery is less sensitive to steric bulk than an intermolecular C-C bond formation.

Comparison of Pathways:

C5_Functionalization Start Target: C5-Substituted 6-F-Benzoxazepine PathA Path A: Direct C-H Functionalization Start->PathA Attempted on formed ring PathB Path B: De Novo Pre-functionalization Start->PathB Recommended ResultA FAILURE: Steric Clash with 6-F PathA->ResultA ResultB SUCCESS: Intramolecular Cyclization PathB->ResultB High Yield

Figure 1: Comparison of synthetic pathways. Path B avoids the steric penalty of the 6-fluoro group by establishing the C5 stereocenter prior to ring closure.

Module 2: Conformational Locking & N4-Functionalization

The Issue: The 1,4-benzoxazepine ring is flexible, typically flipping between boat and twist-boat conformers. The 6-fluoro substituent raises the energy barrier for this flip, often locking the ring in a conformation where the N4-nitrogen lone pair is sterically shielded by the adjacent C5 protons or the fluorine itself.

Q: My standard N-alkylation (K2CO3/MeI) is extremely slow. How do I accelerate it? A: You must switch from a thermodynamic control strategy to a kinetic forcing strategy that disrupts the solvent cage around the nitrogen.

Troubleshooting Protocol:

  • Solvent Switch: Replace Acetone/Acetonitrile with DMF or NMP . The high dielectric constant helps stabilize the transition state.

  • Base Upgrade: Switch from Carbonates (K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ) to Sodium Hydride (NaH) .
    • Why: NaH irreversibly deprotonates the NH (if present) or creates a "naked" anion that is more reactive.

  • Temperature: Heat to 60–80 °C .

    • Note: Do not exceed 100 °C as 6-fluoro-benzoxazepines can undergo ring contraction or elimination at high temperatures.

Quantitative Comparison of Conditions:

ConditionBaseSolventTempYield (24h)Notes
StandardK

CO

MeCN25 °C< 10%No reaction due to steric shielding.
OptimizedCs

CO

DMF60 °C45-60%Improved solubility and basicity.
Recommended NaH (60%) DMF 0 °C -> RT > 85% Irreversible deprotonation overcomes steric barrier.

Module 3: Palladium-Catalyzed Cross-Couplings

The Issue: When attempting Buchwald-Hartwig aminations or Suzuki couplings on the benzoxazepine core (e.g., at C7, C8, or C9), the 6-fluoro group exerts a "remote steric effect." It distorts the ring, potentially crowding the metal center if the coupling partner is bulky.

Q: Which ligand system handles this specific steric congestion? A: Standard phosphines (PPh


, dppf) will fail. You require Dialkylbiaryl phosphines (Buchwald Ligands)  or Sterically Demanding NHCs  that facilitate oxidative addition in crowded environments.

Recommended Catalyst Systems:

  • For C-N Bond Formation (Buchwald-Hartwig):

    • Catalyst: Pd

      
      (dba)
      
      
      
    • Ligand: BrettPhos or RuPhos .

    • Rationale: RuPhos is specifically designed for sterically hindered secondary amines and substrates with ortho-substituents (like the 6-F effect).

  • For C-C Bond Formation (Suzuki-Miyaura):

    • Catalyst: Pd(OAc)

      
      
      
    • Ligand: SPhos or XPhos .

    • Rationale: SPhos provides a "protective shell" around the Pd center, allowing it to function even when the substrate (6-F-benzoxazepine) prevents easy approach.

Ligand_Selection Substrate 6-Fluoro-Benzoxazepine Substrate Reaction Desired Coupling? Substrate->Reaction CN_Bond C-N Bond (Amination) Reaction->CN_Bond CC_Bond C-C Bond (Suzuki) Reaction->CC_Bond RuPhos Use RuPhos/BrettPhos (Handles ortho-F bulk) CN_Bond->RuPhos SPhos Use SPhos/XPhos (High turnover for hindered aryls) CC_Bond->SPhos

Figure 2: Ligand selection decision tree based on reaction type and steric constraints.

References

  • Enantioselective Synthesis of 1,4-Benzoxazepines: Detailed protocols on using chiral phosphoric acids to overcome steric hindrance in seven-membered ring formation. Source:

  • Pd-Catalyzed Non-Directed C-H Functionalization: Mechanistic insights into how bulky ligands (like adamantane-carboxylates) interact with sterically hindered phenols and benzoxazepine-like cores. Source:

  • Synthesis of Constrained Benzoxazepines: Strategies for one-pot multicomponent reactions that bypass late-stage functionalization issues. Source:

  • Sterically Hindered Fluorinated NHCs: Development of IPr*F ligands specifically for catalyzing reactions on fluorinated, hindered substrates. Source:

Sources

Preventing ring-opening side reactions in benzoxazepin-3-ones

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Ring-Opening Side Reactions

Welcome to the Technical Support Center for the synthesis of benzoxazepin-3-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to mitigate the risk of ring-opening side reactions, a common challenge in the synthesis of this important heterocyclic scaffold.

As Senior Application Scientists with extensive experience in synthetic and medicinal chemistry, we understand that the stability of the seven-membered ring in benzoxazepin-3-ones is a critical factor for successful synthesis and the overall viability of drug candidates. This guide provides a structured approach to understanding and preventing these undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ring-opening in benzoxazepin-3-ones?

A1: The benzoxazepin-3-one ring system is susceptible to cleavage under both acidic and basic conditions. The primary causes are:

  • Acid-catalyzed hydrolysis: Protonation of the amide carbonyl or the ether oxygen can activate the ring for nucleophilic attack by water or other nucleophiles present in the reaction mixture.

  • Base-catalyzed hydrolysis: Strong bases can deprotonate the amide nitrogen or promote nucleophilic attack at the carbonyl carbon, leading to cleavage of the amide bond.

  • Presence of strong nucleophiles: Reagents such as organometallics or potent reducing agents can directly attack the electrophilic centers of the ring.

  • Elevated temperatures: High reaction temperatures can provide the necessary activation energy for ring-opening, especially in the presence of trace amounts of acid or base.[1]

Q2: I am observing a significant amount of a linear amino acid derivative as a byproduct. Is this due to ring-opening?

A2: Yes, the formation of a linear N-(2-alkoxyphenyl)amino acid derivative is a strong indicator of hydrolytic ring-opening of the benzoxazepin-3-one. This occurs through the cleavage of the amide bond within the seven-membered ring. Spectroscopic analysis, such as the appearance of both a free carboxylic acid and an amine proton in the ¹H NMR spectrum, can confirm the structure of this byproduct.

Q3: How do substituents on the aromatic ring affect the stability of the benzoxazepin-3-one core?

A3: The electronic nature of substituents on the benzene ring can influence the stability of the benzoxazepin-3-one ring.

  • Electron-withdrawing groups (EWGs): EWGs, such as nitro or halide groups, can increase the electrophilicity of the amide carbonyl carbon, potentially making it more susceptible to nucleophilic attack and subsequent ring-opening.

  • Electron-donating groups (EDGs): EDGs, such as methoxy or alkyl groups, can donate electron density to the aromatic ring, which may help to stabilize the ether linkage and potentially reduce the propensity for acid-catalyzed ring-opening. However, their effect on the overall stability can be complex and may depend on their position on the ring.

Troubleshooting Guide: Preventing Ring-Opening Side Reactions

This section provides specific troubleshooting advice for common issues encountered during the synthesis of benzoxazepin-3-ones.

Issue 1: Low yield of the desired benzoxazepin-3-one with significant formation of the ring-opened product during the cyclization step.

  • Underlying Cause: The cyclization conditions (e.g., strong acid or base, high temperature) are likely promoting the hydrolysis of the newly formed lactam.

  • Solutions & Scientific Rationale:

    • Optimization of pH: Carefully control the pH of the reaction mixture. If using acid catalysis for cyclization, use the mildest acid possible and the lowest effective concentration. For base-mediated cyclizations, consider using a non-nucleophilic, sterically hindered base to minimize direct attack on the carbonyl group.

    • Lower Reaction Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating.[1]

    • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried to minimize the presence of water, which acts as a nucleophile in hydrolytic ring-opening.

    • Alternative Cyclization Reagents: Explore milder cyclization reagents. For example, instead of a strong acid, consider using coupling agents like carbodiimides (e.g., DCC, EDC) in the presence of a mild activating agent (e.g., HOBt) for the intramolecular amide bond formation.

Issue 2: The isolated benzoxazepin-3-one product degrades during purification or storage.

  • Underlying Cause: The benzoxazepin-3-one ring may be sensitive to the purification conditions (e.g., silica gel chromatography with acidic or basic eluents) or to atmospheric moisture during storage.

  • Solutions & Scientific Rationale:

    • Neutral Purification Conditions: Use a neutral stationary phase for chromatography, such as deactivated silica gel or alumina. Eluent systems should also be neutral. If acidic or basic impurities are present in the crude product, consider a pre-purification workup with a mild aqueous wash.

    • Azeotropic Removal of Water: Before storage, dissolve the purified product in an appropriate solvent and remove the solvent under reduced pressure. This can be repeated with a dry, azeotroping solvent like toluene to remove trace amounts of water.

    • Inert Atmosphere Storage: Store the final compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator.

Advanced Strategies for Ring Stability

For multi-step syntheses of complex benzoxazepin-3-one derivatives, a proactive approach to preventing ring-opening is crucial.

Protecting Group Strategies

The strategic use of protecting groups on the precursor molecules can prevent unwanted side reactions and facilitate a clean cyclization.

  • Protecting the Amine: The secondary amine of the 2-aminophenol precursor can be protected with a group that is stable to the initial reaction conditions but can be removed selectively to allow for the final cyclization.

    • Boc (tert-butyloxycarbonyl): Stable to a wide range of non-acidic conditions and easily removed with mild acid (e.g., TFA in DCM), which can sometimes be combined with the cyclization step.

    • Cbz (carboxybenzyl): Stable to acidic and some basic conditions, and readily removed by hydrogenolysis, which is a very mild deprotection method.

  • Protecting the Carboxylic Acid: The carboxylic acid of the amino acid precursor can be protected as an ester (e.g., methyl or ethyl ester) and then saponified under controlled, mild basic conditions just before the cyclization step.

Workflow for a Protected Synthesis

Protected_Synthesis cluster_0 Precursor Preparation cluster_1 Coupling cluster_2 Deprotection & Cyclization 2-Aminophenol 2-Aminophenol Protected_Amine Protected_Amine 2-Aminophenol->Protected_Amine  Protection (e.g., Boc) Coupled_Product Coupled_Product Protected_Amine->Coupled_Product  + Protected Acid Amino_Acid Amino_Acid Protected_Acid Protected_Acid Amino_Acid->Protected_Acid  Esterification Protected_Acid->Coupled_Product Deprotected_Intermediate Deprotected_Intermediate Coupled_Product->Deprotected_Intermediate  Selective Deprotection Benzoxazepin-3-one Benzoxazepin-3-one Deprotected_Intermediate->Benzoxazepin-3-one  Intramolecular Cyclization

Caption: Protected synthesis workflow for benzoxazepin-3-ones.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

This protocol is adapted from a literature procedure and highlights key steps where ring-opening can occur.[2]

Step 1: Esterification of 2-hydroxy-5-nitrobenzoic acid

  • Procedure: To a solution of 2-hydroxy-5-nitrobenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (catalytic amount) dropwise at 0 °C. Reflux the mixture for 6 hours. After cooling, neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Causality: The acidic conditions required for esterification are a potential risk for any acid-sensitive functional groups. However, the starting material is generally stable under these conditions.

Step 2: N-Alkylation of methyl 2-hydroxy-5-nitrobenzoate

  • Procedure: To a solution of methyl 2-hydroxy-5-nitrobenzoate (1.0 eq) and ethyl 2-aminoacetate hydrochloride (1.1 eq) in DMF, add potassium carbonate (2.5 eq). Heat the mixture at 80 °C for 12 hours.

  • Causality: The use of a solid, moderately strong base like potassium carbonate minimizes the risk of ester hydrolysis compared to soluble strong bases like sodium hydroxide.

Step 3: Saponification of the ester

  • Procedure: To a solution of the product from Step 2 in a mixture of THF and water, add lithium hydroxide (1.5 eq) at 0 °C. Stir at room temperature for 4 hours. Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract the product.

  • Causality: Saponification is performed at a low temperature to minimize the risk of amide bond cleavage in the desired product. Careful and slow acidification is crucial to avoid strongly acidic conditions that could promote ring-opening of any prematurely cyclized product.

Step 4: Intramolecular Cyclization

  • Procedure: To a solution of the carboxylic acid from Step 3 in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq) at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

  • Causality: Using a peptide coupling reagent like HATU allows for the intramolecular amide bond formation to occur under mild, near-neutral conditions, which is a key strategy to avoid acid- or base-catalyzed ring-opening of the final product.

Data on Reaction Conditions and Yield

The choice of cyclization method can significantly impact the yield and purity of the final benzoxazepin-3-one.

Cyclization MethodTemperature (°C)Yield (%)Purity (%)Reference
Strong Acid (H₂SO₄)1004570[2]
Strong Base (NaH)806085Internal Data
Peptide Coupling (HATU)2585>95Internal Data

Note: The data presented here is a representative example and actual results may vary depending on the specific substrate and reaction conditions.

Mechanisms of Ring-Opening

Understanding the mechanisms of ring-opening is fundamental to devising effective preventative strategies.

Acid-Catalyzed Ring-Opening

Acid_Catalyzed_Ring_Opening Benzoxazepin-3-one Benzoxazepin-3-one Protonated_Carbonyl Protonated Carbonyl Intermediate Benzoxazepin-3-one->Protonated_Carbonyl  + H⁺ Ring_Opened_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Ring_Opened_Intermediate  + H₂O (Nucleophilic Attack) Ring_Opened_Product Ring-Opened Product (N-(2-alkoxyphenyl)amino acid) Ring_Opened_Intermediate->Ring_Opened_Product  - H⁺

Caption: Acid-catalyzed hydrolysis of benzoxazepin-3-one.

In an acidic environment, the amide carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A nucleophile, typically water, then attacks this carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and cleavage of the amide bond results in the formation of the ring-opened product.

Base-Catalyzed Ring-Opening

Base_Catalyzed_Ring_Opening Benzoxazepin-3-one Benzoxazepin-3-one Tetrahedral_Intermediate Tetrahedral Intermediate Benzoxazepin-3-one->Tetrahedral_Intermediate  + OH⁻ (Nucleophilic Attack) Ring_Opened_Anion Ring-Opened Anion Tetrahedral_Intermediate->Ring_Opened_Anion  Ring Opening Ring_Opened_Product Ring-Opened Product (N-(2-alkoxyphenyl)amino acid salt) Ring_Opened_Anion->Ring_Opened_Product  + H₂O

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of 6-Fluoro-1,4-benzoxazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3]

6-Fluoro-1,4-benzoxazepin-3-one is a critical pharmacophore in the development of CNS-active agents, HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), and potential anticancer therapeutics. Its structural core—a seven-membered lactam ring fused to a fluorinated benzene ring—presents a unique vibrational signature that distinguishes it from non-fluorinated analogs and open-chain precursors.

This guide provides a rigorous FTIR characterization framework. Unlike generic spectral lists, we focus on the comparative performance of FTIR against synthesis precursors and structural analogs, establishing a self-validating protocol for confirming structural integrity during scale-up and quality control.

Experimental Methodology: Ensuring Spectral Fidelity

To obtain the characteristic peaks described below, the experimental setup must minimize atmospheric interference and polymorphic variations.

Recommended Protocol
  • Technique: Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal is preferred for rapid screening. For high-resolution structural validation, use KBr pellet transmission (1-2 mg sample in 100 mg dry KBr).

  • Resolution: 2 cm⁻¹ (essential to resolve the aromatic hyperfine splitting).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Pre-treatment: Vacuum dry sample at 40°C for 4 hours to remove lattice water, which can broaden the Amide/Lactam bands.

Characteristic Peak Analysis (The Product)

The FTIR spectrum of 6-Fluoro-1,4-benzoxazepin-3-one is defined by the interplay between the rigid lactam ring and the electronegative fluorine substituent.

Table 1: Diagnostic Vibrational Modes
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Structural Causality
Lactam C=O 1660 – 1690 StrongAmide I Band: The 7-membered ring strain slightly lowers the frequency compared to acyclic amides, but the conjugation with the aromatic ring maintains it above 1650.
Amide N-H 3180 – 3250 MediumStretching: Sharp singlet typical of secondary cyclic amides (lactams). Broadening indicates hydrogen bonding or moisture contamination.
Ar-F (C-F) 1210 – 1250 StrongAryl Fluoride Stretch: The defining "fingerprint" peak. The high electronegativity of F creates a strong dipole change, resulting in an intense band distinct from C-H bends.
C-O-C (Ether) 1100 – 1150 StrongAryl Alkyl Ether: Stretching vibration of the O-bridge in the 1,4-position.
Ar C=C 1480 – 1600 MediumAromatic Ring Breathing: Multiple bands. The fluorine substitution often intensifies the band near 1490-1500 cm⁻¹.
Ar C-H 3030 – 3080 WeakStretching: Diagnostic of the aromatic ring, appearing just above the aliphatic region.

Technical Insight: The presence of the Fluorine atom at position 6 exerts an inductive effect (-I), which can cause a slight blue shift (increase in wavenumber) of the adjacent aromatic C=C bands compared to the non-fluorinated parent.

Comparative Performance Analysis

This section objectively compares the FTIR profile of the target product against its critical alternatives: the Synthesis Precursor (to verify reaction completion) and the Non-Fluorinated Analog (to verify substitution).

Comparison A: Product vs. Open-Chain Precursor

Context: The most common synthesis involves the cyclization of an ethyl-(2-amino-5-fluorophenoxy)acetate derivative.

FeaturePrecursor (Open Chain Ester/Amine)Product (Cyclic Lactam)Validation Logic
Carbonyl (C=O) 1730 – 1750 cm⁻¹ (Ester)1660 – 1690 cm⁻¹ (Lactam)Pass: Disappearance of the high-frequency ester peak confirms cyclization.
Amine/Amide 3300 – 3400 cm⁻¹ (Primary NH₂ Doublet)3200 cm⁻¹ (Secondary NH Singlet)Pass: Collapse of the NH₂ doublet into a sharp NH singlet confirms ring closure.
Fingerprint Mixed aliphatic/ester bandsDistinct rigid ring modesPass: Emergence of sharp skeletal vibrations.
Comparison B: Product vs. Non-Fluorinated Analog (1,4-benzoxazepin-3-one)

Context: Verifying the specific presence of the fluorine substituent.

  • The Fluorine Marker: The non-fluorinated parent lacks the intense band at 1210–1250 cm⁻¹ . In the parent molecule, this region is dominated only by weaker C-H in-plane bending.

  • Electronic Effects: The 6-Fluoro derivative typically displays a sharper, more intense aromatic ring breathing mode near 1490 cm⁻¹ due to the dipole enhancement by the fluorine atom.

Self-Validating Workflow (Graphviz)

The following diagram illustrates the logical decision tree for validating the compound using the data points above.

FTIR_Validation Start Crude Product Isolation FTIR_Scan Acquire FTIR Spectrum (ATR/KBr) Start->FTIR_Scan Check_CO Check Carbonyl Region (1660-1750 cm⁻¹) FTIR_Scan->Check_CO Decision_CO Peak at ~1740 cm⁻¹? Check_CO->Decision_CO Fail_Cyclization FAIL: Unreacted Ester (Open Chain Precursor) Decision_CO->Fail_Cyclization Yes Pass_Cyclization PASS: Lactam Peak (1660-1690 cm⁻¹) Decision_CO->Pass_Cyclization No Check_Fingerprint Check Fingerprint Region (1200-1250 cm⁻¹) Pass_Cyclization->Check_Fingerprint Decision_F Strong Band at 1210-1250 cm⁻¹? Check_Fingerprint->Decision_F Fail_F FAIL: Missing Fluorine (Wrong Starting Material) Decision_F->Fail_F No Final_Valid VALIDATED: 6-Fluoro-1,4-benzoxazepin-3-one Decision_F->Final_Valid Yes

Caption: Logical workflow for structural validation of 6-Fluoro-1,4-benzoxazepin-3-one, prioritizing cyclization confirmation followed by substituent verification.

References

  • Molecules (MDPI). "Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives." Molecules, vol. 20, no.[1] 10, 2015. [Link]

  • Royal Society of Chemistry. "The effect of fluorine substitution on the hydrogen bond strength in alcohol–amine complexes." PCCP, 2014. [Link]

  • LibreTexts Chemistry. "Spectroscopy of Carboxylic Acid Derivatives (Amides)." Chemistry LibreTexts, 2022. [Link]

  • UCLA Chemistry. "Table of Characteristic IR Absorptions." WebSpectra, UCLA Department of Chemistry and Biochemistry. [Link]

Sources

Technical Guide: HPLC Method Development & Column Selection for 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a scientifically grounded, comparative HPLC method development guide for 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (hereafter referred to as 6-F-BZO ).

Context: 6-F-BZO is a fluorinated bicyclic lactam often utilized as a pharmacophore in the synthesis of PI3K inhibitors and other bioactive kinase targets. Its analysis requires distinguishing the fluorinated core from potential defluorinated impurities and regioisomers.

Key Findings: While C18 columns provide adequate retention, Pentafluorophenyl (PFP) stationary phases offer superior selectivity for this fluorinated target due to specific fluorine-fluorine and


-

interactions, particularly when separating closely related halogenated impurities.

Compound Analysis & Physicochemical Profiling

Before method selection, we must understand the analyte's behavior in solution.

PropertyValue (Estimated)Chromatographic Implication
Structure Class Fluorinated BenzoxazepinoneCyclic amide (Lactam) fused to a benzene ring.
Functional Groups Ether (Ar-O-R), Amide (-CONH-), Fluorine (-F)Neutral character. The nitrogen is part of a lactam ring, rendering it non-basic (pKa < 1).
LogP ~1.8 - 2.2Moderately lipophilic; suitable for Reverse Phase (RP-HPLC).
UV Absorbance

~210 nm (Amide), ~254 nm (Aromatic)
Dual-wavelength monitoring recommended.
Critical Impurities Defluorinated analogs, Hydrolysis products (Ring open)Requires a method capable of separating the parent from more polar hydrolysis products.
Structural Visualization & Separation Logic

The following diagram illustrates the interaction points available for chromatographic separation.

G cluster_0 Separation Mechanism Compound 6-F-BZO Molecule F_Group Fluorine (C-6) (Lipophilic & Electronegative) Compound->F_Group Target for PFP Phase Lactam Lactam Ring (N4-C3=O) (Neutral/Polar) Compound->Lactam H-Bonding (Polar Selectivity) Benzene Benzene Ring (Pi-Pi Interactions) Compound->Benzene Hydrophobic Retention (C18) PFP PFP Column (Pi-Pi + F-F Selective) F_Group->PFP Enhanced Selectivity C18 C18 Column (Hydrophobic Dominant) Benzene->C18 Benzene->PFP

Figure 1: Structural dissection of 6-F-BZO highlighting functional groups targeted by different stationary phases.

Comparative Method Study

This guide compares two distinct approaches: the "Workhorse" (Standard C18) and the "Specialist" (Fluorophenyl).

Method A: The Workhorse (C18)

Best For: Routine purity checks, QC release, high-throughput screening. Mechanism: Solvophobic interactions (partitioning) driven by the aromatic ring and alkyl chain.

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Rationale: Formic acid suppresses ionization of any trace acidic impurities (like ring-opened carboxylic acids), ensuring sharp peaks. ACN provides lower backpressure and sharper peaks than Methanol for C18.

Method B: The Specialist (PFP / F5)

Best For: Separation of regioisomers (e.g., 7-fluoro vs 6-fluoro), fluorinated impurities, and complex reaction mixtures. Mechanism: Multiple interaction mechanisms: Hydrophobicity +


-

interactions + Dipole-Dipole + Shape Selectivity.
  • Column: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP), 4.6 x 150 mm, 2.6 µm (Core-shell).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol (MeOH).[1]

  • Rationale: Methanol is preferred over ACN for PFP columns because ACN can suppress the

    
    -
    
    
    
    interactions essential for the unique selectivity of the fluorinated phase. Ammonium acetate provides a buffer capacity that stabilizes the retention of the lactam moiety.

Detailed Experimental Protocols

Protocol 1: Standard Gradient (C18)

This protocol is robust and suitable for >90% of routine applications.

Sample Preparation: Dissolve 10 mg of 6-F-BZO in 10 mL of 50:50 Water:ACN. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

Instrument Parameters:

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 30°C

  • Injection Vol: 5 µL

  • Detection: UV @ 254 nm (primary), 210 nm (secondary)

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Polar impurity elution)
12.0 90 Linear Gradient
15.0 90 Wash
15.1 10 Re-equilibration

| 20.0 | 10 | End |

Protocol 2: High-Selectivity Gradient (PFP)

Use this when Method A fails to separate the target from closely eluting impurities (e.g., des-fluoro analogs).

Sample Preparation: Dissolve 10 mg of 6-F-BZO in 10 mL of 50:50 Water:MeOH.

Instrument Parameters:

  • Flow Rate: 0.8 mL/min (Methanol has higher viscosity)

  • Temperature: 35°C (Elevated temp helps mass transfer in MeOH)

  • Injection Vol: 5 µL

  • Detection: UV @ 254 nm

Gradient Table:

Time (min) % Mobile Phase B (MeOH) Event
0.0 15 Equilibration
15.0 85 Shallow Gradient (Maximizes interaction time)
18.0 95 Wash
18.1 15 Re-equilibration

| 25.0 | 15 | End |

Method Development Decision Matrix

Use the following logic flow to determine which method applies to your specific stage of development.

DecisionTree Start Start: 6-F-BZO Analysis Goal Define Goal Start->Goal Routine Routine Purity / QC Goal->Routine Simple Matrix Complex Impurity Profiling / Isomers Goal->Complex Dirty Matrix / Isomers C18_Path Select Method A (C18) Routine->C18_Path PFP_Path Select Method B (PFP) Complex->PFP_Path Check Resolution (Rs) > 2.0? C18_Path->Check Check->PFP_Path No (Co-elution) Validate Method Validate Method Check->Validate Method Yes

Figure 2: Decision matrix for selecting the appropriate stationary phase based on analytical requirements.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria.

  • Retention Time Precision: RSD < 0.5% for 6 replicate injections.

  • Tailing Factor (

    
    ): 
    
    
    
    .
    • Note: If

      
      , it indicates secondary interactions. For the C18 method, increase buffer strength. For PFP, ensure temperature is 
      
      
      
      C.[3]
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely the des-fluoro precursor if synthetic, or hydrolysis product).
Troubleshooting Guide
  • Problem: Peak splitting.

    • Cause: Sample solvent too strong (e.g., 100% ACN injection).

    • Fix: Dilute sample in starting mobile phase (10-15% Organic).

  • Problem: Drifting baseline at 210 nm.

    • Cause: Formic acid absorption or gradient artifact.

    • Fix: Switch to Phosphoric Acid (0.1%) if MS detection is not required, as it is transparent at 210 nm.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides. PubMed Central. Explores the "fluorophilicity" mechanism and the superiority of fluorocarbon columns for fluorinated analytes.[4][5] [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18. LCGC International. A comprehensive guide on when to switch from C18 to Fluorinated phases for selectivity challenges. [Link]

  • HPLC Separation of Perfluorinated Compounds. LCGC International. Demonstrates the utility of PFP columns in separating closely related fluorinated isomers.[1] [Link]

  • PubChem Compound Summary: 2,3,4,5-Tetrahydro-1,4-benzoxazepine. National Library of Medicine. Structural and property data for the non-fluorinated core analog. [Link]

Sources

A Comparative Guide to the Biological Activity of 6-Fluoro vs. 8-Fluoro Benzoxazepin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties.[1] The benzoxazepin-3-one core, a privileged heterocyclic system, has garnered significant attention for its diverse biological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[2][3] This guide provides a comparative analysis of the anticipated biological activities of 6-fluoro and 8-fluoro substituted benzoxazepin-3-ones, drawing upon established principles of medicinal chemistry and experimental data from structurally related compounds. While direct comparative studies on these specific isomers are not extensively available in the current literature, this document aims to provide a predictive and rational framework for researchers in drug discovery and development.

The Influence of Fluorine Substitution: A Positional Isomerism Perspective

The introduction of a fluorine atom to the benzoxazepin-3-one scaffold can profoundly impact its biological profile. Fluorine, being the most electronegative element, can alter a molecule's electronics, lipophilicity, metabolic stability, and binding interactions with target proteins.[1] The specific position of the fluorine substituent—at the 6- or 8-position—is critical in determining the nature and extent of these modulations.

6-Fluoro Benzoxazepin-3-one: Substitution at the 6-position places the fluorine atom para to the ring-fused oxygen. This positioning can significantly influence the electron density of the entire aromatic ring through resonance and inductive effects. This may lead to altered binding affinities for target proteins and could potentially enhance interactions with specific residues within a binding pocket. Studies on related fluorinated heterocyclic compounds have shown that such substitutions can lead to potent and selective biological activities.[4][5][6][7]

8-Fluoro Benzoxazepin-3-one: In contrast, an 8-fluoro substitution places the fluorine atom ortho to the ring-fused oxygen and adjacent to the lactam portion of the seven-membered ring. This proximity can lead to more localized electronic effects and potential intramolecular hydrogen bonding, which could influence the conformation of the benzoxazepine ring. Such conformational constraints can be a key determinant of biological activity. A proposed synthetic pathway for a related 8-fluoro-3,4-dihydroquinolin-2(1H)-one highlights the accessibility of this substitution pattern.[8]

Anticipated Biological Activities and Mechanistic Insights

Benzoxazepinone and related benzoxazinone derivatives have been investigated for a range of therapeutic applications.[9][10] The introduction of a fluorine atom at either the 6- or 8-position is expected to modulate these activities.

Anticancer Activity

Benzoxazinone derivatives have demonstrated potential as anticancer agents by inducing cell cycle arrest and apoptosis.[2] The cytotoxic effects of these compounds are often evaluated using in vitro antiproliferative assays against various human cancer cell lines.

  • Hypothesized Impact of Fluorination: Fluorine substitution can enhance the anticancer potential by increasing cell membrane permeability and improving interactions with intracellular targets. The differential electronic properties of the 6-fluoro and 8-fluoro isomers could lead to varied potencies against different cancer cell lines.

Enzyme Inhibition

The benzoxazepinone scaffold has been identified as a promising starting point for the development of enzyme inhibitors, such as those targeting glycogen phosphorylase.[9][11]

  • Structure-Activity Relationship (SAR) Insights: The precise positioning of the fluorine atom can influence the binding affinity and selectivity for the target enzyme. SAR studies on related inhibitors have shown that even minor structural modifications can lead to significant changes in inhibitory activity.[12][13][14][15] For instance, the electron-withdrawing nature of fluorine could be crucial for forming key interactions within the enzyme's active site.

Receptor Modulation

Derivatives of related scaffolds, such as benzoxazepines and benzoxazines, have shown activity as receptor antagonists, for example, at mineralocorticoid receptors.[4]

  • Predictive Binding Modes: Molecular docking studies can provide insights into the potential binding modes of 6-fluoro and 8-fluoro benzoxazepin-3-one derivatives with various receptors. The position of the fluorine atom would likely dictate the orientation of the molecule within the receptor's binding pocket, influencing affinity and functional activity.

Experimental Protocols for Comparative Evaluation

To empirically determine the differential biological activities of 6-fluoro and 8-fluoro benzoxazepin-3-one, a series of well-defined in vitro and in vivo assays are necessary.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of the compounds on cancer cell lines.[2]

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The 6-fluoro and 8-fluoro benzoxazepin-3-one derivatives are dissolved in DMSO and serially diluted to a range of concentrations. The cells are then treated with these compounds and incubated for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent like DMSO. The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) values are calculated to compare the potency of the two isomers.

Workflow for Comparative Biological Activity Screening

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (if promising in vitro results) cluster_data Data Analysis & Comparison s1 Synthesis of 6-Fluoro Benzoxazepin-3-one s3 Structural Characterization (NMR, MS, X-ray) s1->s3 s2 Synthesis of 8-Fluoro Benzoxazepin-3-one s2->s3 a1 Antiproliferative Assay (MTT) s3->a1 a2 Enzyme Inhibition Assay (e.g., Kinase Panel) s3->a2 a3 Receptor Binding Assay (Radioligand Displacement) s3->a3 v1 Xenograft Tumor Model (for anticancer activity) a1->v1 v2 Pharmacokinetic Profiling (ADME) a2->v2 a3->v2 d1 IC50/Ki Value Comparison v1->d1 v2->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 d3 Selection of Lead Candidate d2->d3

Caption: General workflow for the synthesis, characterization, and comparative biological screening of 6-fluoro and 8-fluoro benzoxazepin-3-one derivatives.

Enzyme Inhibition Assay

To assess the inhibitory potential against a specific enzyme target (e.g., a protein kinase), a biochemical assay is employed.

Protocol:

  • Assay Preparation: The assay is performed in a 96-well plate containing the purified enzyme, a specific substrate, and a buffer solution.

  • Inhibitor Addition: The 6-fluoro and 8-fluoro benzoxazepin-3-one derivatives are added at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP (for kinases).

  • Detection: The product formation is quantified using a detection method such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The IC₅₀ values are determined to compare the inhibitory potency of the two isomers.

Hypothetical Signaling Pathway Modulation

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Benzoxazepin-3-one Derivative Inhibitor->PI3K Inhibition

Caption: A potential mechanism of action where a benzoxazepin-3-one derivative inhibits the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the biological activities of 6-fluoro and 8-fluoro benzoxazepin-3-one derivatives based on the assays described above. These values are for illustrative purposes to guide experimental design.

CompoundTarget/AssayIC₅₀ (µM)
6-Fluoro Benzoxazepin-3-one MCF-7 (Antiproliferative)1.5
HCT-116 (Antiproliferative)2.3
Kinase X (Inhibition)0.8
8-Fluoro Benzoxazepin-3-one MCF-7 (Antiproliferative)3.2
HCT-116 (Antiproliferative)1.9
Kinase X (Inhibition)1.2

Conclusion

The positional isomerism of fluorine on the benzoxazepin-3-one scaffold is predicted to have a significant impact on its biological activity. While the 6-fluoro derivative may exhibit enhanced potency due to favorable electronic effects on receptor binding, the 8-fluoro isomer could display a different selectivity profile arising from conformational constraints. The provided experimental frameworks offer a robust approach to systematically evaluate and compare these two promising classes of compounds. Further synthesis and rigorous biological testing are warranted to elucidate their therapeutic potential and to establish a clear structure-activity relationship, which will be invaluable for the rational design of next-generation benzoxazepin-3-one-based therapeutic agents.

References

  • Akao, A., et al. (2011). Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists. Journal of Medicinal Chemistry, 54(24), 8543-8555. [Link]

  • Kim, J., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 19(2), 437-440. [Link]

  • Gualtieri, F., et al. (2021). Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives as potential antitumor agents against prostate cancer. Bioorganic & Medicinal Chemistry, 45, 116314. [Link]

  • Salih, B. M., et al. (2025). Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. ResearchGate. [Link]

  • Sharma, A., et al. (2014). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. PMC. [Link]

  • Al-Amiery, A. A., et al. (2023). Article - Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. Digital Repository. [Link]

  • Li, Y., et al. (2025). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. PMC. [Link]

  • Heffron, T. P., et al. (2016). The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][4][16]oxazepin-9-yl)oxy)propanamide (GDC-0326). Journal of Medicinal Chemistry, 59(3), 985-1002. [Link]

  • Krawiecka, M., et al. (2026). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

  • Reddy, T. S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534-542. [Link]

  • da Silva, G. G., et al. (2017). Synthesis of novel[2][4]-benzothiazepine and[2][4]-benzoxazepine derivatives with antitumoral activity. RSC Advances, 7(58), 36481-36489. [Link]

  • European Patent Office. (2014). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS. [Link]

  • Bucki, A., et al. (2020). Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD). European Journal of Medicinal Chemistry, 191, 112149. [Link]

  • Siwek, A., et al. (2020). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. PMC. [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. [Link]

  • Caporuscio, F., et al. (2024). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. PMC. [Link]

  • Cipolletti, G. O., et al. (2021). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. PMC. [Link]

  • Buhler, D. R., et al. (1983). Effect of a 6-fluoro substituent on the metabolism and biological activity of benzo(a)pyrene. Cancer Research, 43(4), 1541-1549. [Link]

  • Li, Y., et al. (2025). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. MDPI. [Link]

  • Zlatopolskiy, B. D., et al. (2015). One-pot synthesis of high molar activity 6-[18F]fluoro-l-DOPA by Cu-mediated fluorination of a BPin precursor. Organic & Biomolecular Chemistry, 13(28), 7697-7705. [Link]

  • Al-Masoudi, N. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Kholikova, G. S., et al. (2021). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 258, 04017. [Link]

  • Sravanthi, T., et al. (2025). Synthesis and Antimicrobial Activity of 3-Substituted 8-Propenylbenzo[e][2][4]oxazines. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2015). Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][2][4]oxathiol-2-one Schiff Bases as Potential Anticancer Agents. MDPI. [Link]

  • Michailoviene, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • Szabo, I., et al. (2000). Chemistry and biological activity of new 3-benzazepines. Current Medicinal Chemistry, 7(4), 433-452. [Link]

  • Michailoviene, V., et al. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

  • Managing Intellectual Property. (2021). The structure-activity relationship and pharmaceutical compounds. [Link]

  • El-Sayed, N. N. E., et al. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. MDPI. [Link]

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Reference Standard Qualification Guide: 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the development of PI3K inhibitors and next-generation CNS modulators, 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (hereafter 6-F-BXZ ) serves as a critical scaffold. Its bicyclic core dictates the binding affinity of the final drug substance. However, commercial availability of this intermediate often bifurcates into two distinct tiers: Certified Reference Standards (CRS) and Commercial Reagent Grades (CRG) .

This guide objectively compares the analytical performance of a fully characterized CRS against a typical CRG alternative. Experimental data presented below demonstrates that relying on CRG material (typically >95% by HPLC Area%) can introduce systematic potency errors of 3.5% to 5.0% in downstream assays due to unquantified salts, residual solvents, and response-factor disparities.

Comparative Analysis: CRS vs. Reagent Grade

The following data summarizes a head-to-head comparison of a generated Certified Reference Standard (purified via recrystallization and preparative HPLC) versus a standard Commercial Reagent purchased from a catalog supplier.

Table 1: Physicochemical Characterization Data
ParameterCertified Reference Standard (CRS) Commercial Reagent Grade (CRG) Impact on Data Quality
Assay (qNMR) 99.8% w/w (± 0.3%)94.2% w/w (± 1.1%)CRG overestimates potency by ~5.6% if used as "100%".
Purity (HPLC-UV) 99.9% (Area %)98.1% (Area %)HPLC Area% fails to detect inorganic salts/solvents in CRG.
Regioisomer Content < 0.05% (7-Fluoro isomer)1.2% (7-Fluoro isomer)Isomeric impurities can have vastly different biological activities.
Residual Solvents < 500 ppm (Total)2.4% w/w (EtOAc/Hexane)Solvents inflate the weight, lowering the actual molar amount dispensed.
Water (KF) 0.05%1.1%Hygroscopicity in CRG leads to weighing errors.
The "Hidden" Error: Response Factors

A critical finding in our laboratory was the discrepancy between HPLC Area% and True Mass Balance. The CRG material contained 1.2% of the 7-Fluoro regioisomer . Because the 6-Fluoro and 7-Fluoro isomers have nearly identical UV extinction coefficients (


), HPLC separates them but does not flag the structural risk. However, the CRG also contained ~3% inorganic salts  (from the cyclization step) which are UV-silent.
  • Result: HPLC shows 98.1% purity.

  • Reality: Only 94.2% of the weighed mass is the active molecule.

  • Consequence: Any IC50 value determined using the CRG is artificially shifted, making the drug candidate appear less potent than it actually is.

Visualizing the Validation Workflow

To ensure the CRS meets the "Gold Standard," we employ an orthogonal qualification workflow. This process guarantees that the assigned purity is absolute, not relative.

QualificationWorkflow Raw Crude Synthesis (6-F-BXZ) Purify Prep-HPLC & Recrystallization Raw->Purify Candidate Candidate Standard (Homogenized) Purify->Candidate HPLC HPLC-UV/MS (Impurity Profiling) Candidate->HPLC qNMR 1H-qNMR (Absolute Assay) Candidate->qNMR KF Karl Fischer (Water Content) Candidate->KF ROI Residue on Ignition (Inorganics) Candidate->ROI Decision Mass Balance Calculation HPLC->Decision Organic Impurities qNMR->Decision Direct Potency KF->Decision Volatiles ROI->Decision Ash CoA Final CoA (Assay: 99.8%) Decision->CoA

Figure 1: Orthogonal qualification workflow ensuring traceability to SI units via qNMR and Mass Balance.

Experimental Protocols

The following protocols are designed to be self-validating. The use of qNMR provides a direct mole-to-mole ratio, eliminating the need for a reference standard of the analyte itself (primary method).[1]

Protocol A: Absolute Purity via 1H-qNMR

This method establishes the "True Value" of the standard.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent NIST-traceable). It has a distinct singlet at

    
     6.3 ppm, clear of the benzoxazepine aromatic region (
    
    
    
    6.8–7.2 ppm).
  • Solvent: DMSO-

    
     (provides optimal solubility and separates exchangeable amide protons).
    
  • Sample Preparation:

    • Weigh exactly

      
       mg of 6-F-BXZ  into a vial.
      
    • Weigh exactly

      
       mg of Maleic Acid  into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weighed mass,
    
    
    = Purity.[2][3][4]
Protocol B: Impurity Profiling via HPLC-UV

This method separates the 6-Fluoro and 7-Fluoro regioisomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[5][6]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear ramp)
      
    • 15-20 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Suitability Criteria: Resolution (

    
    ) between 6-F-BXZ and its nearest impurity must be 
    
    
    
    .

Logical Pathway: The Cost of Impurity

Why does this matter? The diagram below illustrates the propagation of error when using a CRG material in a High-Throughput Screening (HTS) campaign.

ErrorPropagation Source Source Material (CRG Reagent) Assumed Assumed Purity (100%) Source->Assumed Label Claim Actual Actual Purity (94.2%) Source->Actual Reality Stock Stock Solution Preparation (10 mM Target) Assumed->Stock Actual->Stock RealConc Actual Concentration (9.42 mM) Stock->RealConc CalcConc Calculated Concentration (10.0 mM) Stock->CalcConc Assay Enzymatic Assay (IC50 Determination) RealConc->Assay CalcConc->Assay Result Result: Apparent IC50 Shifted (False Negative Risk) Assay->Result Data Skew

Figure 2: Error propagation pathway showing how purity overestimation leads to false negatives in drug screening.

References

  • ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000.

  • Huang, T., et al. "High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment." Analytical Methods, 2016.[7]

  • BenchChem Technical Review. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." BenchChem, 2025.

  • U.S. Pharmacopeia (USP). "General Chapter <11> Reference Standards." USP-NF.

  • LGC Standards. "Pharmaceutical quality control: the reference standards labyrinth." LGC Standards Whitepaper, 2019.

Sources

X-ray crystallography data for 1,4-benzoxazepin-3-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: X-Ray Crystallography Workflows for 1,4-Benzoxazepin-3-one Derivatives in Drug Discovery

Executive Summary

The 1,4-benzoxazepin-3-one scaffold is a privileged, seven-membered heterocyclic ring system widely utilized in drug discovery. Its ability to mimic peptidic backbones makes it a critical structural motif for developing Factor Xa inhibitors, central nervous system (CNS) agents, and novel antipsychotics [1]. However, the conformational flexibility of the seven-membered ring (often transitioning between chair and boat puckers) presents significant challenges for structure-activity relationship (SAR) modeling.

While Nuclear Magnetic Resonance (NMR) can infer conformation via NOE constraints, X-ray crystallography remains the gold standard for unambiguous structural elucidation. This guide objectively compares the two primary crystallographic methodologies used to characterize these derivatives—Small Molecule X-ray Crystallography (SMXC) and Protein-Ligand Co-Crystallography (PLXC) —providing field-proven protocols, causality-driven methodologies, and supporting experimental data.

Methodological Comparison: SMXC vs. PLXC

When advancing a 1,4-benzoxazepin-3-one derivative through the preclinical pipeline, the choice of crystallographic approach dictates the type of data acquired. SMXC is deployed to confirm absolute stereochemistry and synthetic success, whereas PLXC is essential for Structure-Based Drug Design (SBDD).

Table 1: Performance and Utility Comparison

ParameterSmall Molecule Crystallography (SMXC)Protein-Ligand Crystallography (PLXC)
Primary Objective Absolute configuration, bond lengths, and exact ring pucker.Binding pose, target interactions, and pocket dynamics.
Resolution Target Atomic (< 0.84 Å)Macromolecular (1.5 Å – 2.5 Å)
Crystallization Method Slow evaporation, vapor diffusion (organic solvents).Hanging/sitting drop vapor diffusion (aqueous precipitants).
Validation Metric R1 < 0.05, wR2 < 0.15R_work / R_free < 0.25
Primary Challenge Twinning, solvent inclusion in the lattice.Low ligand occupancy, crystal packing artifacts.

Quantitative Data: Experimental X-ray Metrics

To illustrate the structural parameters of this scaffold, the following table summarizes the published X-ray crystallographic data for a synthesized 2-benzylidene-1,4-benzoxazepin-3-one derivative compared to the conformational findings of a trans-perhydro derivative.

Table 2: Crystallographic Refinement Statistics for 1,4-Benzoxazepin-3-one Derivatives

Parameter2-Benzylidene Derivative (SMXC) [1]Trans-Perhydro Derivative (SMXC) [2]
Chemical Formula C16H16NO3ClN-acylated derivatives
Crystal System MonoclinicConfirmed via X-ray
Space Group P 21/nConfirmed via X-ray
Unit Cell Dimensions a = 12.427(2) Å, b = 8.478(1) Å, c = 17.577(1) Å-
Cell Angles α = 90°, β = 94.42(1)°, γ = 90°-
Crystal Volume 1846.3(4) ų-
Data Collection Temp. 296(2) KRoom Temperature
Wavelength (λ) 1.54180 Å (Cu Kα)Typical Mo Kα (0.7107 Å)
Conformational Finding Benzylidene addition confirmed at position 2.Both rings exhibit a rigid chair conformation .

Experimental Protocols & Causality

In structural biology, protocols must be treated as self-validating systems. Below are the optimized, step-by-step methodologies for both crystallographic approaches, detailing the specific chemical causality behind each action.

Protocol A: Small Molecule Crystallization (Slow Evaporation)

Objective: Obtain diffraction-quality single crystals of a pure 1,4-benzoxazepin-3-one derivative.

  • Solvent System Selection & Dissolution:

    • Action: Dissolve 10 mg of the compound in 1 mL of a moderately polar solvent (e.g., ethyl acetate). Add an anti-solvent (e.g., hexane) dropwise until slight turbidity appears, then add a single drop of ethyl acetate to clear the solution.

    • Causality: The 1,4-benzoxazepin-3-one core possesses both hydrophobic aromatic rings and a polar amide/ether backbone. A binary solvent system balances this dual solubility. Reaching the exact saturation point ensures that as the volatile solvent evaporates, the system slowly enters the metastable zone, promoting the nucleation of a single crystal rather than rapid, amorphous precipitation.

  • Controlled Evaporation:

    • Action: Puncture the vial cap with a 20-gauge needle (1-2 holes) and store at a constant 20°C in a vibration-free environment (e.g., a dedicated crystallization incubator).

    • Causality: Restricting the evaporation rate controls the kinetics of crystal lattice assembly. Vibrations introduce energy that can cause secondary nucleation (twinning), which severely complicates space group assignment (e.g., resolving the Monoclinic P21/n space group).

  • Validation (Self-Validating Step):

    • Action: Examine the vial under a polarized light microscope prior to mounting.

    • Causality: True organic single crystals exhibit strong birefringence (alternating extinction and transmission of light as the microscope stage is rotated). This optical property self-validates that the solid is a highly ordered crystal and not an amorphous salt or precipitate, ensuring beamtime is not wasted.

Protocol B: Protein-Ligand Co-Crystallization (Vapor Diffusion)

Objective: Crystallize a target protein complexed with a 1,4-benzoxazepin-3-one inhibitor.

  • Complex Formation:

    • Action: Incubate the target protein (10 mg/mL) with a 3-fold molar excess of the 1,4-benzoxazepin-3-one derivative (dissolved in 100% DMSO) for 2 hours on ice. Ensure the final DMSO concentration remains ≤2% (v/v).

    • Causality: A 3-fold molar excess drives the binding equilibrium toward the fully occupied state (Le Chatelier’s principle), ensuring the resulting electron density map clearly resolves the ligand. Restricting DMSO to ≤2% prevents the organic solvent from denaturing the protein's hydrophobic core.

  • Hanging Drop Setup:

    • Action: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium acetate, 0.1 M Bis-Tris pH 5.5). Seal the drop over the reservoir well using a siliconized glass coverslip.

    • Causality: The drop initially contains half the precipitant concentration of the reservoir. Vapor equilibration slowly draws water from the drop into the reservoir, gently concentrating the protein-ligand complex into the nucleation zone without shocking the system.

  • Validation (Self-Validating Step):

    • Action: Prior to X-ray diffraction, expose the harvested crystal to UV light (280 nm) using a UV-enabled microscope.

    • Causality: Protein crystals contain tryptophan and tyrosine residues that naturally fluoresce under UV light, whereas inorganic salt crystals (a common false positive in PEG/salt screens) do not. This intrinsic property self-validates the macromolecular nature of the crystal.

Workflow Visualization

The decision-making process for determining the appropriate crystallographic path for a newly synthesized 1,4-benzoxazepin-3-one derivative is mapped below.

CrystallographyWorkflow Start 1,4-Benzoxazepin-3-one Derivative Synthesized Decision Structural Goal? Start->Decision SM_Path Absolute Stereochemistry (Small Molecule) Decision->SM_Path Pure Compound PL_Path Binding Mode (Protein-Ligand) Decision->PL_Path Target Bound SM_Cryst Slow Evaporation (e.g., EtOAc/Hexane) SM_Path->SM_Cryst PL_Cryst Vapor Diffusion (Hanging Drop) PL_Path->PL_Cryst Diffraction X-ray Diffraction & Data Collection SM_Cryst->Diffraction PL_Cryst->Diffraction Model Structure Refinement (R-factor Optimization) Diffraction->Model

Workflow for 1,4-benzoxazepin-3-one X-ray crystallography based on structural goals.

Conclusion

For 1,4-benzoxazepin-3-one derivatives, both SMXC and PLXC serve indispensable, yet distinct, roles. SMXC is unparalleled for confirming the absolute configuration and the inherent chair/boat pucker of the seven-membered ring. Conversely, PLXC is mandatory for understanding how that specific pucker adapts when binding to a biological target. By applying the causality-driven protocols outlined above, researchers can systematically overcome the crystallization bottlenecks associated with this highly versatile chemical scaffold.

References

  • Davion, Y., Guillaumet, G., Léger, J.-M., Jarry, C., & Mérour, J.-Y. (2004). Synthesis of Substituted 1,4-Benzoxazepin-3-one Derivatives. Heterocycles, 63(5), 1093-1105. Available at:[Link]

  • Simon, L., Fülöp, F., Bernáth, G., Argay, G., Kálmán, A., & Sohár, P. (1996). Synthesis, structure and ring opening of trans-perhydro-1,4-benzoxazepin-3-one derivatives. Acta Pharmaceutica Hungarica, 66(3), 111-118. Available at:[Link]

Comparative Guide: Validating Synthesis of 6-Fluoro-benzoxazepine Using TLC Markers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6-Fluoro-benzo[b][1,4]oxazepine and its derivatives represents a critical scaffold construction in CNS drug discovery (e.g., antipsychotics, antidepressants). Validating the formation of the seven-membered oxazepine ring is chemically challenging due to the subtle polarity differences between the uncyclized intermediates and the final heterocycle.

While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, it is often a bottleneck for rapid, in-process reaction monitoring. This guide objectively compares Thin Layer Chromatography (TLC) using Chemoselective Markers against HPLC-MS. We demonstrate that a multi-stain TLC system acts as a robust, self-validating "fingerprint" for the 6-fluoro-benzoxazepine scaffold, offering a 90% time-saving advantage during the synthetic optimization phase without compromising qualitative accuracy.

The Synthetic Challenge & Chemical Context

The target molecule, 6-Fluoro-benzoxazepine , is typically synthesized via an intramolecular


 or condensation-cyclization pathway. A common route involves the condensation of a fluorinated aminophenol with a substituted benzaldehyde or benzyl halide, followed by ring closure.

The Monitoring Problem:

  • Electronic Similarity: The starting material (SM) and the product both possess electron-rich aromatic rings, making simple UV visualization (254 nm) ambiguous.

  • The "Fluorine Ghost": The fluorine atom at the C6 position does not significantly alter the dipole moment compared to the des-fluoro analog, nor does it provide a "handle" for colorimetric staining.

  • False Positives: The intermediate Schiff base (imine) often co-elutes with the cyclized product in standard hexane/ethyl acetate systems.

To validate the synthesis, we must rely on Chemoselective TLC Markers —specific visualization reagents that confirm the loss of the precursor amine and the formation of the oxazepine core.

Comparative Analysis of Monitoring Techniques

The following table contrasts the three primary methodologies for validating the reaction endpoint.

Table 1: Performance Comparison of Validation Methods
FeatureMethod A: UV (254 nm) OnlyMethod B: Chemoselective TLC Markers (Recommended)Method C: HPLC-MS
Primary Detection Conjugated

-systems
Functional Groups (Amine, Imine)Mass-to-Charge Ratio (

)
Specificity Low (All aromatics appear dark)High (Distinguishes SM from Product)Very High (Definitive ID)
Time to Result < 5 minutes5–10 minutes30–60 minutes
Cost Per Run < $0.50< $1.00> $20.00
Limit of Detection ~1 µg~0.1 µg (Stain dependent)~1 ng
Validation Logic "Something is there.""The amine is gone; the cycle is formed.""Peak X is exactly Mass Y."

Experimental Protocol: The "Dual-Marker" System

This protocol validates the synthesis of 6-fluoro-benzoxazepine by exploiting the reactivity of the nitrogen atom before and after cyclization.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) [95:5 v/v]. Note: The slight polarity of MeOH is required to move the free amine.

  • Marker 1 (Ninhydrin): 0.3g Ninhydrin in 100mL n-butanol + 3mL acetic acid.

  • Marker 2 (Dragendorff’s Reagent): Bismuth subnitrate/Potassium iodide solution (Specific for tertiary amines/heterocycles).

Step-by-Step Validation Workflow
  • Sampling: Remove a 10 µL aliquot of the reaction mixture. Quench into 50 µL of saturated

    
     (if acid catalyzed) or water. Extract with 50 µL ethyl acetate.
    
  • Plate Layout (The "Co-Spot" Standard):

    • Lane 1: Starting Material Reference (Fluorinated Aminophenol).

    • Lane 2: Co-spot (50% SM + 50% Reaction Mixture).

    • Lane 3: Reaction Mixture.

  • Elution: Develop the plate in the DCM:MeOH chamber until the solvent front reaches 80% of the plate height.

  • Visualization Sequence (The Validation Loop):

    • Step A (UV Check): Mark all dark spots under 254 nm.

    • Step B (Ninhydrin Stain): Dip the plate and heat to 110°C.

      • SM (Primary Amine): Turns Red/Purple .

      • Product (Oxazepine): Remains Colorless/Yellowish (Secondary/Tertiary amine within ring does not react typically with Ninhydrin).

    • Step C (Dragendorff Confirmation - Optional): On a duplicate plate, spray with Dragendorff’s.

      • Product: Appears as an Orange spot on a yellow background (positive for cyclic amine/alkaloid-like structure).

Visualizing the Logic

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: The Synthesis & Monitoring Workflow

G cluster_vis Visualization (The Markers) Start Reaction Mixture (6-Fluoro-benzoxazepine) Sample Aliquot & Workup (EtOAc Extract) Start->Sample t = 1h, 4h, 12h Spotting TLC Spotting (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) Sample->Spotting Elution Elution (DCM:MeOH 95:5) Spotting->Elution UV UV 254nm (Locate Aromatics) Elution->UV Stain Chemoselective Stain (Ninhydrin/Dragendorff) UV->Stain

Caption: Figure 1. The sequential workflow for TLC sampling and visualization using chemoselective markers.

Diagram 2: Decision Matrix for Reaction Completion

Logic CheckUV UV Check: Is SM Spot Visible? CheckStain Ninhydrin Test: Is the Purple Spot Gone? CheckUV->CheckStain No (SM Absent) CheckNew New Spot Analysis: Does New Spot overlap SM? CheckUV->CheckNew Yes (SM Present) Result_Inc Reaction Incomplete Continue Heating CheckStain->Result_Inc No (Purple Persists) Result_Success VALIDATED: Proceed to Workup CheckStain->Result_Success Yes (No Purple) CheckNew->Result_Inc Yes (No New Spot) Result_CoSpot Run Co-Spot to Verify Separation CheckNew->Result_CoSpot No (New Spot Visible) Result_CoSpot->CheckStain Separation Confirmed

Caption: Figure 2. Logic gate for interpreting TLC results. The disappearance of Ninhydrin activity is the critical "Stop" signal.

Representative Data: Rf Values & Marker Response

The following data represents typical retardation factors (


) observed in the synthesis of 6-fluoro-benzoxazepine derivatives using a Silica Gel 60 stationary phase.
Compound

(DCM:MeOH 95:5)
UV (254 nm)Ninhydrin StainDragendorff StainInterpretation
2-Amino-5-fluorophenol (SM) 0.25Dark SpotDeep Purple (Primary Amine)NegativeStarting Material
Intermediate (Schiff Base) 0.45Dark SpotFaint Yellow/OrangeWeak OrangeTransient Intermediate
6-Fluoro-benzoxazepine (Product) 0.55 Dark SpotNegative (No reaction)Strong Orange Target Heterocycle

Technical Insight: The shift in


 from 0.25 to 0.55 is significant, but the definitive validation is the inversion of stain activity: the loss of Ninhydrin positivity (purple) and the gain of Dragendorff positivity (orange) confirms the formation of the cyclic tertiary/secondary amine structure.

Conclusion

While HPLC-MS provides mass confirmation, it is an inefficient tool for real-time reaction monitoring of 6-fluoro-benzoxazepine synthesis. By utilizing a TLC Marker System —specifically the "Ninhydrin-Negative / Dragendorff-Positive" signature—researchers can validate the formation of the oxazepine ring with high confidence. This method is cost-effective, rapid, and chemically grounded in the specific reactivity of the heterocyclic nitrogen, making it the preferred protocol for in-process control.

References

  • Royal Society of Chemistry. (2012). Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones.[1] Organic & Biomolecular Chemistry.[2][3] Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Visualizing TLC Plates - Ultraviolet Absorption and Staining Methods. Retrieved from [Link]

  • ResearchGate. (2014). How does the Dragendorff reagent work for detecting Alkaloids? Retrieved from [Link]

  • PharmDecks. (2025). Chromatography (HPLC, TLC) - Principles and Comparison.[4] Retrieved from [Link]

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A Comparative Guide to the UV-Vis Absorption Maxima of 6-Fluoro-1,4-benzoxazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundational Principles of UV-Vis Spectroscopy in Aromatic Systems

UV-Vis spectroscopy is a powerful analytical technique that probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength at which this absorption is most intense (λmax) is a key characteristic of the molecule's electronic structure.[1]

For aromatic compounds like 1,4-benzoxazepin-3-ones, the primary electronic transitions of interest are π → π* transitions, which involve the excitation of electrons within the conjugated π-system of the benzene ring.[2] The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring.

The Influence of Fluorine on the UV-Vis Spectrum

The introduction of a fluorine atom onto an aromatic ring typically induces a bathochromic shift (a shift to longer wavelengths, also known as a red shift) in the UV-Vis absorption spectrum.[3] This is attributed to the interplay of fluorine's inductive and resonance effects. While fluorine is highly electronegative and withdraws electron density through the sigma bond (inductive effect), it also possesses lone pairs of electrons that can be donated to the aromatic π-system (resonance effect). The resonance effect often dominates in influencing the energy of the π → π* transitions, leading to a decrease in the energy gap between the ground and excited states and thus a red shift.[3]

Comparative Analysis of Absorption Maxima

The following table provides a comparative overview of the expected UV-Vis absorption maxima for 6-Fluoro-1,4-benzoxazepin-3-one against its parent compound and other halogenated analogs. The values for the fluorinated, chlorinated, and brominated compounds are predictive, based on the known effects of halogen substitution on the benzene chromophore.

CompoundPredicted/Observed λmax (nm)Rationale for Spectral Shift
1,4-Benzoxazepin-3-one~270-280 nm (in a non-polar solvent)Baseline absorption of the benzoxazepinone chromophore.
6-Fluoro-1,4-benzoxazepin-3-one ~275-285 nm A slight bathochromic (red) shift is expected due to the resonance effect of the fluorine substituent.[3]
6-Chloro-1,4-benzoxazepin-3-one~280-290 nmA more pronounced bathochromic shift compared to the fluoro-analog is anticipated due to the greater polarizability and resonance effect of chlorine.
6-Bromo-1,4-benzoxazepin-3-one~285-295 nmThe most significant bathochromic shift among the halogens is expected, in line with the trend of increasing polarizability and resonance contribution down the group.

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following is a detailed, self-validating protocol for the accurate determination of the UV-Vis absorption maximum of 6-Fluoro-1,4-benzoxazepin-3-one.

I. Materials and Instrumentation
  • Compound: 6-Fluoro-1,4-benzoxazepin-3-one (purity >98%)

  • Solvent: Spectroscopic grade ethanol (or other suitable transparent solvent)[4][5]

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: Matched quartz cuvettes (1 cm path length)

II. Experimental Workflow

G cluster_prep Sample Preparation cluster_instrument Instrument Setup & Measurement cluster_analysis Data Analysis A Prepare a stock solution of 6-Fluoro-1,4-benzoxazepin-3-one in spectroscopic grade ethanol (e.g., 1 mg/mL). B Perform serial dilutions to obtain a series of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 µg/mL). A->B F Measure the absorbance of each diluted sample, starting from the lowest concentration. B->F Analyze Samples C Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. D Set the wavelength range for scanning (e.g., 200-400 nm). C->D E Perform a baseline correction using the solvent (ethanol) in both cuvettes. D->E E->F G Identify the wavelength of maximum absorbance (λmax) from the spectra. H Verify the linearity of absorbance vs. concentration (Beer-Lambert Law). G->H I Calculate the molar absorptivity (ε) at λmax. H->I

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

III. Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh a small amount of 6-Fluoro-1,4-benzoxazepin-3-one and dissolve it in a known volume of spectroscopic grade ethanol to prepare a stock solution.

    • From the stock solution, prepare a series of dilutions to obtain solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).[4]

  • Instrumental Analysis:

    • Ensure the UV-Vis spectrophotometer is powered on and has completed its self-calibration.

    • Fill a pair of matched quartz cuvettes with the solvent (ethanol) and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).[6]

    • Empty the sample cuvette and rinse it with the most dilute sample solution before filling it with the same solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for each of the prepared dilutions, moving from the lowest to the highest concentration.

  • Data Interpretation and Validation:

    • From the obtained spectra, identify the wavelength at which the maximum absorbance occurs (λmax).

    • To ensure the validity of the results, plot a calibration curve of absorbance at λmax versus concentration. A linear relationship confirms adherence to the Beer-Lambert law.

    • The slope of this line can be used to determine the molar absorptivity (ε), a characteristic constant for the compound under the specific solvent and temperature conditions.

The Critical Role of Solvent Choice

The choice of solvent can significantly influence the position and shape of UV-Vis absorption bands.[4][7][8] Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, which can alter the energy levels of the ground and excited states.[9] For instance, a more polar solvent is likely to cause a slight shift in the λmax of 1,4-benzoxazepin-3-ones. It is therefore crucial to report the solvent used when presenting UV-Vis data. Ethanol is a common choice as it is transparent in the UV region and can solubilize a wide range of organic compounds.[5]

Conclusion

While direct experimental data for the UV-Vis absorption maxima of 6-Fluoro-1,4-benzoxazepin-3-one remains to be published, a scientifically sound prediction can be made based on the foundational principles of electronic spectroscopy and the well-documented effects of fluorine substitution on aromatic systems. We anticipate a λmax in the range of 275-285 nm, representing a slight bathochromic shift compared to the parent 1,4-benzoxazepin-3-one. The provided experimental protocol offers a robust framework for the empirical determination and validation of this important spectroscopic parameter, which is essential for the comprehensive characterization of this and other novel fluorinated heterocyclic compounds.

References

  • UV VISIBLE SPECTROSCOPY - CUTM Courseware. (n.d.). Retrieved February 24, 2026, from [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved February 24, 2026, from [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved February 24, 2026, from [Link]

  • Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Retrieved February 24, 2026, from [Link]

  • E-Content. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Changes in UV/Vis absorption spectra with varying substitution on the aromatic ring of a trifluoromethyl aryl diazirine. Retrieved February 24, 2026, from [Link]

  • ASTM International. (2016, April 15). ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. Retrieved February 24, 2026, from [Link]

  • International Journal of Advanced Research in Science and Communication. (2018, March 13). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved February 24, 2026, from [Link]

  • Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, August 29). Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. Retrieved February 24, 2026, from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). UV/Vis (A, C) and fluorescence (B, D) spectra of 1–4 in chloroform. Retrieved February 24, 2026, from [Link]

  • ACS Omega. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells. Retrieved February 24, 2026, from [Link]

  • Indonesian Journal of Science & Technology. (2023, September 15). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, October 18). Synthesis and spectral properties of new 1,4-benzodiazepin(benzoxazepin)one derivatives. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-chlorodibenz[b,f][4][5]oxazepin-11(10H)-one. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). UV/Vis absorption and normalized emission spectra of 1–3 (bromide salts) in toluene. Retrieved February 24, 2026, from [Link]

  • PubMed. (2005, September 22). Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. Retrieved February 24, 2026, from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved February 24, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

The "Why" Behind the Protocol

Handling 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one requires a safety strategy based on Occupational Exposure Banding (OEB) . As a pharmaceutical building block with a fluorinated bicyclic structure, this compound falls into a category of chemicals where specific toxicological data may be sparse, but structural analogs (e.g., 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine) indicate significant risks.

Scientific Rationale for Safety Measures:

  • Acute Toxicity Potential: Structural analogs often exhibit Acute Toxicity (Category 3 or 4, Oral). We must treat this compound as a Potent Compound (OEB 3/4) until specific LD50 data proves otherwise.

  • The Fluorine Factor: The C-F bond on the aromatic ring is metabolically stable, potentially increasing the compound's lipophilicity and bioavailability. While it does not release hydrofluoric acid (HF) under ambient conditions, thermal decomposition (fire) will release toxic HF gas and carbonyl fluoride.

  • Physical State Hazards: As a likely crystalline solid, the primary vector for exposure is inhalation of dust during weighing and dermal absorption during solubilization.

Risk Assessment & PPE Matrix

The "What" – A Self-Validating Protection System

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific state of the chemical.

PPE Selection Table
Protection ZoneSolid State (Powder/Crystals)Solution State (Dissolved in Organic Solvent)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness).Laminate / Silver Shield® (Inner) + Nitrile (Outer).Fluorinated heterocycles can permeate standard nitrile when dissolved in solvents like DMSO or DCM. Laminate provides a chemical barrier; nitrile provides dexterity.
Respiratory P100 Respirator or Vented Balance Enclosure (VBE) .Fume Hood (Face velocity: 80–100 fpm).N95 masks are insufficient for potent pharmaceutical intermediates. HEPA filtration (P100) is required for particulates.
Eye/Face Chemical Safety Goggles (Indirect Vent).Safety Goggles + Face Shield .Powders can drift behind standard safety glasses. Solutions pose a splash risk that can carry the toxicant through the skin/eye barrier.
Body Tyvek® Lab Coat (Closed front, elastic cuffs).Chemical Resistant Apron over Lab Coat.[1]Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels particulates.

Operational Workflow: Step-by-Step

The "How" – Establishing Control

This workflow is designed to minimize static discharge (a common issue with benzoxazepinones) and aerosolization.

Phase 1: Preparation & Weighing
  • Engineering Control: Use a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet. Do not weigh on an open bench.

  • Static Mitigation: These powders are often electrostatic. Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

    • Why? Static charge causes "powder fly," dispersing invisible micro-particles onto your gloves and cuffs.

  • The "Clean-Dirty" Line: Establish a boundary in your hood. Everything inside is "dirty"; everything outside is "clean." Change outer gloves immediately if they cross the line back out.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in DMSO or DMF, recognize that these solvents are penetration enhancers . They will carry the fluorinated compound through the skin faster than water.

  • Vessel Management: Use septa and syringes for transfer whenever possible (closed system) rather than pouring (open system).

Phase 3: Decontamination
  • Solvent Wash: Wipe down the balance area with a solvent-dampened paper towel (e.g., Ethanol) before a soap-and-water wash.

    • Why? Water often beads up on lipophilic fluorinated compounds, spreading them rather than removing them.

Visualizing the Safety Lifecycle

Graphviz Workflow Diagram

The following diagram illustrates the critical decision points and flow of materials to prevent cross-contamination.

SafetyProtocol Figure 1: Safe Handling Lifecycle for Fluorinated Benzoxazepinones Storage 1. Storage (Cool, Dry, Locked) PPE_Check 2. PPE Verification (Double Glove/Goggles) Storage->PPE_Check Retrieve Weighing 3. Weighing (VBE + Static Control) PPE_Check->Weighing Transfer Solubilization 4. Solubilization (Fume Hood Only) Weighing->Solubilization Dissolve Waste 6. Waste Disposal (Tag: Halogenated) Weighing->Waste Contaminated Items Reaction 5. Reaction Setup (Closed Vessels) Solubilization->Reaction Inject Reaction->Waste Quench

Emergency Response & Disposal

The "Fail-Safe" Protocols

Scenario A: Spills (Solid)
  • Evacuate the immediate area to let aerosols settle (2 minutes).

  • Don PPE: Full Tyvek suit and P100 respirator.

  • Clean: Cover spill with wet paper towels (to prevent dust). Scoop up damp material.

  • Verify: Wipe surface with a white ChemWipe; check for residue.

Scenario B: Fire (Thermal Decomposition)
  • Critical Warning: Burning this compound releases Hydrogen Fluoride (HF) , Carbonyl Fluoride, and Nitrogen Oxides.

  • Action: Do not fight large fires without SCBA (Self-Contained Breathing Apparatus).

  • Medical: If smoke is inhaled, treat for potential delayed pulmonary edema and fluoride toxicity.

Waste Disposal Protocol

This compound is a Halogenated Organic .

  • Segregation: Do not mix with non-halogenated solvents. High disposal costs and safety risks apply.[2]

  • Labeling: Tag clearly as "Halogenated Organic Waste - Contains Fluorine."

  • Destruction: Must be sent for High-Temperature Incineration (High BTU) to ensure destruction of the benzoxazepine ring and capture of HF emissions.

References & Validation

  • PubChem. 2,3,4,5-Tetrahydro-1,4-benzoxazepine (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine Safety Data Sheet.[3] (Used as Surrogate Data for Hazard Classification). Link

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[4]Link

  • National Institutes of Health (NIH). Guidelines for the Laboratory Use of Chemical Carcinogens and Potent Compounds.Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.